molecular formula C11H18N2O2 B013501 Cyclo(Pro-Leu) CAS No. 5654-86-4

Cyclo(Pro-Leu)

Numéro de catalogue: B013501
Numéro CAS: 5654-86-4
Poids moléculaire: 210.27 g/mol
Clé InChI: SZJNCZMRZAUNQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-methylpropyl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been reported in Streptomyces malaysiense, Streptomyces nigra, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJNCZMRZAUNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951384
Record name 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2873-36-1, 5654-86-4
Record name Gancidin W
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cyclo(Pro-Leu): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Pro-L-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural origins of Cyclo(Pro-Leu), detailing its prevalence in various microorganisms and food products. Furthermore, this document outlines the key experimental protocols for the isolation, purification, and structural elucidation of this bioactive compound. A summary of its quantitative presence in natural sources is presented, and its involvement in critical signaling pathways, including quorum sensing and anticancer mechanisms, is illustrated.

Natural Sources of Cyclo(Pro-Leu)

Cyclo(Pro-Leu) is predominantly a secondary metabolite produced by a wide array of microorganisms. Its presence has been documented in bacteria (both Gram-positive and Gram-negative), fungi, and actinomycetes. Additionally, it has been identified in certain food products, often as a result of microbial fermentation or processing.

Microbial Sources:

  • Bacteria:

    • Gram-positive: Notably produced by various species of Lactobacillus, such as Lactobacillus plantarum and Lactobacillus coryniformis, which are commonly found in fermented foods.[1][2][3] It has also been isolated from Bacillus species.

    • Gram-negative: Pseudomonas species, including Pseudomonas sesami and Pseudomonas putida, are known producers of Cyclo(Pro-Leu).[4][5] Achromobacter xylosoxidans is another significant bacterial source.

  • Actinomycetes:

    • Various Streptomyces species, a prolific source of bioactive secondary metabolites, have been shown to produce Cyclo(Pro-Leu). This includes strains isolated from both terrestrial and marine environments.

  • Fungi:

    • Fungal species such as Aspergillus flavus have been identified as producers of this cyclic dipeptide.

Food Products:

  • Fermented Foods: Due to the prevalence of lactic acid bacteria in fermentation processes, Cyclo(Pro-Leu) has been detected in products like Bulgarian yogurt.

  • Roasted Products: The Maillard reaction and other chemical transformations during high-temperature processing can lead to the formation of diketopiperazines. Consequently, Cyclo(Pro-Leu) has been identified in roasted coffee.

  • Wine: Fermentation processes in winemaking can also lead to the presence of Cyclo(Pro-Leu), with concentrations varying depending on the wine variety.

Quantitative Analysis of Cyclo(Pro-Leu) in Natural Sources

The concentration of Cyclo(Pro-Leu) in natural sources can vary significantly depending on the producing organism, culture conditions, and the matrix of the source material. While comprehensive quantitative data across all natural sources is not extensively available in the literature, some studies have reported specific concentrations.

Natural SourceConcentration RangeMethod of Analysis
Various Wines0.1 - 1 mg/LGas Chromatography-Mass Spectrometry (GC-MS)
Acidified Wheat SourdoughSignificantly increased over 48hLiquid Chromatography-Mass Spectrometry (LC-MS)

It is important to note that in many microbial studies, the production of Cyclo(Pro-Leu) is reported in terms of bioactivity (e.g., Minimum Inhibitory Concentration - MIC) rather than absolute concentration in the culture broth. However, based on reported MIC values and extraction yields from various studies, it can be inferred that concentrations in microbial cultures typically fall within the µg/mL to low mg/L range.

Experimental Protocols

The isolation and identification of Cyclo(Pro-Leu) from natural sources involve a series of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments.

Extraction and Isolation from Microbial Culture

This protocol describes a general procedure for the extraction and purification of Cyclo(Pro-Leu) from a liquid microbial culture (e.g., Streptomyces or Pseudomonas).

Workflow for Extraction and Isolation of Cyclo(Pro-Leu)

G cluster_0 Extraction cluster_1 Purification Culture Microbial Culture Broth Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->LLE Organic_Phase Organic Phase LLE->Organic_Phase Evaporation Evaporation Organic_Phase->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractions Bioactive Fractions Silica_Gel->Fractions SPE Solid-Phase Extraction (SPE) (e.g., C18) Fractions->SPE Purified_Fractions Purified Fractions SPE->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Pure_Compound Pure Cyclo(Pro-Leu) Prep_HPLC->Pure_Compound G cluster_0 Bacterial Cell cluster_1 Extracellular Environment Synthase Cyclodipeptide Synthase Cyclo_Pro_Leu Cyclo(Pro-Leu) Synthase->Cyclo_Pro_Leu Pro_Leu Proline + Leucine Pro_Leu->Synthase Biosynthesis Receptor Receptor Protein Cyclo_Pro_Leu->Receptor Binding Ext_Cyclo_Pro_Leu Cyclo(Pro-Leu) (Autoinducer) Cyclo_Pro_Leu->Ext_Cyclo_Pro_Leu Secretion Gene_Expression Gene Expression (e.g., Virulence Factors, Biofilm Formation) Receptor->Gene_Expression Signal Transduction Cascade Ext_Cyclo_Pro_Leu->Receptor Uptake and Binding (at high concentration) G cluster_0 Cancer Cell cluster_1 Cell Membrane cluster_2 Intracellular Signaling CD151 CD151 Integrin Integrin CD151->Integrin Association MAPK MAPK Pathway (ERK, JNK, p38) CD151->MAPK Inhibition of Downstream Signaling EGFR EGFR Integrin->EGFR Crosstalk EGFR->MAPK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Cell_Migration Cell Migration MAPK->Cell_Migration Apoptosis Apoptosis MAPK->Apoptosis Induction PI3K_Akt->Cell_Proliferation PI3K_Akt->Cell_Migration Cyclo_Pro_Leu Cyclo(Pro-Leu) Cyclo_Pro_Leu->CD151 Downregulates Expression

References

A Technical Guide to the Biological Activity of Cyclo(Pro-Leu) Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of Cyclo(Pro-Leu) stereoisomers, a class of cyclic dipeptides (also known as 2,5-diketopiperazines) that have garnered significant interest in the scientific community. The stereochemical configuration of the constituent proline and leucine (B10760876) residues plays a pivotal role in determining the biological efficacy and mechanism of action of these molecules. This document provides a comprehensive overview of their antifungal, anticancer, and quorum sensing inhibitory properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Cyclo(Pro-Leu) Stereoisomers

Cyclo(Pro-Leu) is a cyclic dipeptide formed from the condensation of proline and leucine amino acids. Due to the chiral nature of these amino acids, Cyclo(Pro-Leu) can exist in four distinct stereoisomeric forms: Cyclo(L-Pro-L-Leu), Cyclo(D-Pro-D-Leu), Cyclo(L-Pro-D-Leu), and Cyclo(D-Pro-L-Leu). Research has consistently demonstrated that the biological activities of these stereoisomers are not uniform, with homochiral isomers (L-L and D-D) often exhibiting greater potency compared to their heterochiral counterparts (L-D and D-L). This stereospecificity highlights the importance of three-dimensional conformation in the interaction of these molecules with their biological targets. These compounds have been isolated from various natural sources, including bacteria and fungi, and have also been synthesized in the laboratory for further investigation.[1][2]

Comparative Biological Activities: A Quantitative Overview

The biological activities of Cyclo(Pro-Leu) stereoisomers are diverse, with notable effects observed in antifungal, anticancer, and quorum sensing inhibition assays. The following tables summarize the available quantitative data, offering a clear comparison of the potency of each stereoisomer.

Table 1: Antifungal and Anti-Aflatoxigenic Activities of Cyclo(Pro-Leu) Stereoisomers

CompoundTarget OrganismActivityIC50 / MICReference
Cyclo(L-Pro-L-Leu)Aspergillus parasiticusAflatoxin Production InhibitionIC50: 0.2 mg/mL[3]
Cyclo(L-Pro-L-Leu)Colletotrichum orbiculareAntifungalSignificantly inhibited conidial germination and appressorium formation at 100 µg/mL[4][5]
Cyclo(D-Pro-D-Leu)Aspergillus parasiticusAflatoxin Production InhibitionSimilar activity to Cyclo(L-Leu-L-Pro)[6]
Cyclo(D-Pro-D-Leu)Colletotrichum orbiculareAntifungalSignificantly reduced conidia germination and lesion occurrence at 100 µg/mL[4][5]
Cyclo(D-Pro-L-Leu)Aspergillus parasiticusAflatoxin Production InhibitionWeaker activity[6]
Cyclo(D-Pro-L-Leu)Colletotrichum orbiculareAntifungalNo significant activity[4][5]
Cyclo(L-Pro-D-Leu)Aspergillus parasiticusAflatoxin Production InhibitionWeaker activity[6]

Table 2: Cytotoxic (Anticancer) Activities of Cyclo(Pro-Leu)

CompoundCell LineCell TypeIC50Reference
Cyclo(Pro-Leu)HT-29Colon Cancer101.56 µM[7]
Cyclo(Pro-Leu)MCF-7Breast Cancer78.78 µM[7]
Cyclo(Pro-Leu)A375Melanoma51.13 µM[7]
Cyclo(Pro-Leu)K562Leukemia21.72 µM[7]
Cyclo(Pro-Leu)NCM460Normal Colon775.86 µM[7]
Cyclo(L-Leu-L-Pro)K562, HL-60, U937LeukemiaConcentration-dependent inhibition (1-500 µg/ml)[8]

Table 3: Antibacterial and Quorum Sensing Inhibitory Activities of Cyclo(Pro-Leu) Stereoisomers

CompoundTarget OrganismActivityMICReference
Cyclo(L-Leu-L-Pro)Vancomycin-resistant Enterococcus faecalis (VRE)Antibacterial12.5 µg/ml for several strains[8]
Cyclo(L-Leu-L-Pro)Pseudomonas aeruginosaQuorum Sensing InhibitionActivates biosensors for quorum sensing mechanisms[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Cyclo(Pro-Leu) stereoisomers.

Synthesis and Purification of Cyclo(Pro-Leu) Stereoisomers

A common method for the synthesis of Cyclo(Pro-Leu) stereoisomers involves the cyclization of the corresponding linear dipeptide methyl ester.[9]

Protocol:

  • Dipeptide Synthesis: Couple the N-protected amino acid (e.g., Boc-Proline) with the C-protected amino acid methyl ester (e.g., Leucine methyl ester) using a standard coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent (e.g., dichloromethane).

  • Deprotection: Remove the N-terminal protecting group (e.g., Boc group with trifluoroacetic acid).

  • Cyclization: Induce cyclization of the deprotected dipeptide methyl ester by heating in a high-boiling point solvent such as methanol (B129727) or isopropanol. The cyclization often occurs spontaneously upon concentration of the reaction mixture.

  • Purification: Purify the resulting cyclic dipeptides using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[8][10] The use of a C18 or phenyl-hexyl column with a water/acetonitrile or water/methanol gradient is typically effective for separating the stereoisomers.[8]

Antifungal Susceptibility Testing

Protocol for Conidial Germination and Appressorium Formation Assay: [11][12]

  • Spore Suspension Preparation: Prepare a suspension of fungal conidia (e.g., Colletotrichum orbiculare) in sterile distilled water or a minimal medium to a final concentration of 1 x 10^5 spores/mL.

  • Treatment: Add the Cyclo(Pro-Leu) stereoisomers at various concentrations to the spore suspension. A control with no compound should be included.

  • Incubation: Place droplets of the treated and control spore suspensions on a hydrophobic surface (e.g., a plastic coverslip) in a humid chamber and incubate at 25°C.

  • Microscopic Observation: At different time intervals (e.g., 2, 4, 6, 8, 12, and 24 hours), observe the spores under a light microscope.

  • Quantification: For each time point and treatment, count the number of germinated spores and the number of germ tubes that have differentiated into appressoria. At least 100 spores should be counted per replicate.

  • Data Analysis: Calculate the percentage of germination and appressorium formation for each treatment and compare it to the control.

Aflatoxin Inhibition Assay

Protocol using High-Performance Liquid Chromatography (HPLC): [13][14]

  • Fungal Culture: Inoculate a suitable liquid medium (e.g., yeast extract-sucrose broth) with spores of an aflatoxin-producing fungus (e.g., Aspergillus parasiticus).

  • Treatment: Add different concentrations of the Cyclo(Pro-Leu) stereoisomers to the fungal cultures at the time of inoculation. A control culture without the compounds is essential.

  • Incubation: Incubate the cultures for a specific period (e.g., 5-7 days) under conditions that promote aflatoxin production (e.g., 28°C in the dark).

  • Aflatoxin Extraction:

    • Separate the fungal mycelium from the culture medium by filtration.

    • Extract the aflatoxins from the culture filtrate using an appropriate solvent such as chloroform (B151607) or by passing the filtrate through an immunoaffinity column specific for aflatoxins.

  • HPLC Analysis:

    • Evaporate the solvent from the extract and redissolve the residue in the HPLC mobile phase.

    • Inject the sample into a reversed-phase HPLC system equipped with a fluorescence detector.[15]

    • Quantify the amount of aflatoxin by comparing the peak area to a standard curve of known aflatoxin concentrations.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits aflatoxin production by 50% compared to the control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][16][17][18]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) and a non-cancerous control cell line into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the Cyclo(Pro-Leu) stereoisomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.

Quorum Sensing Inhibition Assay

The Chromobacterium violaceum bioassay is a common method for screening for quorum sensing inhibitors. This bacterium produces a purple pigment called violacein (B1683560), the production of which is regulated by quorum sensing.[1][19][20][21][22]

Protocol:

  • Bacterial Culture: Grow an overnight culture of Chromobacterium violaceum in Luria-Bertani (LB) broth.

  • Assay Preparation: Prepare LB agar (B569324) plates. Inoculate molten LB agar with the overnight culture of C. violaceum.

  • Compound Application: Once the agar has solidified, create wells in the agar. Add different concentrations of the Cyclo(Pro-Leu) stereoisomers to the wells. A control with the solvent used to dissolve the compounds should be included.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: Observe the plates for the inhibition of violacein production, which will appear as a colorless halo around the well containing an active quorum sensing inhibitor.

  • Quantitative Analysis (Optional): To quantify the inhibition, the assay can be performed in a liquid culture format in a 96-well plate. After incubation, the violacein can be extracted from the bacterial cells (e.g., using DMSO) and the absorbance measured at 585 nm.[1]

Signaling Pathways and Mechanisms of Action

Inhibition of Aflatoxin Biosynthesis

Cyclo(Pro-Leu) stereoisomers, particularly the homochiral forms, have been shown to inhibit the production of aflatoxins by Aspergillus species.[3][6] The proposed mechanism involves the downregulation of genes within the aflatoxin biosynthesis cluster.[23][24] A key regulatory gene in this pathway is aflR. Inhibition of aflR expression leads to a cascade effect, suppressing the transcription of structural genes responsible for the enzymatic steps in aflatoxin synthesis.[24]

Aflatoxin_Inhibition Cyclo(Pro-Leu) Cyclo(Pro-Leu) aflR (Regulatory Gene) aflR (Regulatory Gene) Cyclo(Pro-Leu)->aflR (Regulatory Gene) Inhibits Expression Aflatoxin Biosynthesis Genes (Structural) Aflatoxin Biosynthesis Genes (Structural) aflR (Regulatory Gene)->Aflatoxin Biosynthesis Genes (Structural) Activates Transcription Enzymes Enzymes Aflatoxin Biosynthesis Genes (Structural)->Enzymes Encode Aflatoxin Precursors Aflatoxin Precursors Aflatoxin Aflatoxin Aflatoxin Precursors->Aflatoxin Catalyzed by Enzymes

Proposed mechanism of aflatoxin inhibition by Cyclo(Pro-Leu).
Quorum Sensing Inhibition in Pseudomonas aeruginosa

Pseudomonas aeruginosa possesses a complex and hierarchical quorum sensing (QS) network that regulates the expression of numerous virulence factors and biofilm formation.[7][25][26][27] This network involves multiple signaling systems, including the las and rhl systems, which utilize acyl-homoserine lactone (AHL) signal molecules. Cyclo(Pro-Leu) has been shown to interfere with these QS systems, likely by acting as an antagonist to the AHL receptors (LasR and RhlR) or by inhibiting the synthesis of the AHL signals.[5][28]

Quorum_Sensing_Inhibition cluster_las Las System cluster_rhl Rhl System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL Synthesizes LasR LasR 3-oxo-C12-HSL->LasR Binds to RhlI RhlI LasR->RhlI Activates Virulence Gene Expression Virulence Gene Expression LasR->Virulence Gene Expression Regulates C4-HSL C4-HSL RhlI->C4-HSL Synthesizes RhlR RhlR C4-HSL->RhlR Binds to RhlR->Virulence Gene Expression Regulates Biofilm Formation Biofilm Formation RhlR->Biofilm Formation Regulates Cyclo(Pro-Leu) Cyclo(Pro-Leu) Cyclo(Pro-Leu)->LasR Inhibits Cyclo(Pro-Leu)->RhlR Inhibits

Inhibition of P. aeruginosa quorum sensing by Cyclo(Pro-Leu).

Experimental and Screening Workflows

The following diagrams illustrate logical workflows for the synthesis and screening of Cyclo(Pro-Leu) stereoisomers for biological activity.

Synthesis_Workflow Protected Amino Acids Protected Amino Acids Linear Dipeptide Synthesis Linear Dipeptide Synthesis Protected Amino Acids->Linear Dipeptide Synthesis Deprotection Deprotection Linear Dipeptide Synthesis->Deprotection Cyclization Cyclization Deprotection->Cyclization Crude Cyclo(Pro-Leu) Crude Cyclo(Pro-Leu) Cyclization->Crude Cyclo(Pro-Leu) Purification (HPLC) Purification (HPLC) Crude Cyclo(Pro-Leu)->Purification (HPLC) Pure Stereoisomers Pure Stereoisomers Purification (HPLC)->Pure Stereoisomers

General workflow for the synthesis of Cyclo(Pro-Leu) stereoisomers.

Screening_Workflow Cyclo(Pro-Leu) Stereoisomers Cyclo(Pro-Leu) Stereoisomers Primary Screening Primary Screening Cyclo(Pro-Leu) Stereoisomers->Primary Screening Antifungal Assay Antifungal Assay Primary Screening->Antifungal Assay Cytotoxicity Assay Cytotoxicity Assay Primary Screening->Cytotoxicity Assay QS Inhibition Assay QS Inhibition Assay Primary Screening->QS Inhibition Assay Hit Identification Hit Identification Antifungal Assay->Hit Identification Cytotoxicity Assay->Hit Identification QS Inhibition Assay->Hit Identification Secondary Assays (Dose-Response) Secondary Assays (Dose-Response) Hit Identification->Secondary Assays (Dose-Response) Mechanism of Action Studies Mechanism of Action Studies Secondary Assays (Dose-Response)->Mechanism of Action Studies Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound

General workflow for screening the biological activities of Cyclo(Pro-Leu).

Conclusion

The stereoisomers of Cyclo(Pro-Leu) represent a promising class of bioactive molecules with potential applications in agriculture, medicine, and antimicrobial research. The pronounced differences in activity between the stereoisomers underscore the critical importance of stereochemistry in drug design and development. The homochiral Cyclo(L-Pro-L-Leu) and Cyclo(D-Pro-D-Leu) isomers have consistently demonstrated superior antifungal and anti-aflatoxigenic properties, while the broader anticancer and quorum sensing inhibitory activities warrant further investigation across all stereoisomeric forms. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers seeking to explore the therapeutic potential of these fascinating cyclic dipeptides. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical and clinical settings.

References

Unveiling Cyclo(Pro-Leu): A Technical Guide to its Discovery and Isolation from Marine Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of Cyclo(Pro-Leu), a cyclic dipeptide of significant interest from marine bacteria. This document details the experimental protocols, quantitative data, and key signaling pathways associated with this promising bioactive compound.

Introduction

Cyclo(Pro-Leu), also known as Cyclo(L-Leucyl-L-Prolyl) or cLP, is a diketopiperazine (DKP) that has been isolated from a variety of marine bacteria, including species of Streptomyces, Pseudomonas, Achromobacter, Halobacillus, and Bacillus.[1][2][3] This cyclic dipeptide has garnered considerable attention within the scientific community due to its diverse and potent biological activities. These activities include antifungal, antibacterial, anticancer, and quorum sensing modulatory effects, making it a valuable lead compound for drug discovery and development. This guide serves as a comprehensive resource for researchers seeking to understand and harness the potential of Cyclo(Pro-Leu).

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of Cyclo(Pro-Leu) from marine bacteria.

Fermentation of Marine Bacteria

Objective: To cultivate marine bacteria, such as Streptomyces sp. or Pseudomonas sesami, under conditions optimized for the production of Cyclo(Pro-Leu).

Protocol:

  • Strain Selection and Inoculum Preparation:

    • Select a marine bacterial strain known to produce Cyclo(Pro-Leu), for example, Streptomyces sp. TN262 or Pseudomonas sesami BC42.[2][4]

    • Prepare a seed culture by inoculating a single colony of the bacterium into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB).

    • Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 150-200 rpm.[2][5]

  • Production Fermentation:

    • Inoculate a larger volume of production medium (e.g., 1 L of TSB in a 2.5 L flask) with the seed culture (typically a 5-10% v/v inoculum).

    • Incubate the production culture under optimized conditions. For many Streptomyces species, this involves incubation at 28-30°C for 7-10 days with continuous agitation (150-200 rpm).[6]

    • Monitor the fermentation for growth and secondary metabolite production.

Extraction of Cyclo(Pro-Leu)

Objective: To extract the crude mixture of secondary metabolites, including Cyclo(Pro-Leu), from the fermentation broth.

Protocol:

  • Separation of Biomass:

    • After the fermentation period, centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes to separate the bacterial cells (pellet) from the supernatant.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate (B1210297). Shake vigorously for 5-10 minutes and then allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of Cyclo(Pro-Leu).

    • Pool the ethyl acetate extracts.

  • Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the dried extract to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C. The resulting residue is the crude extract containing Cyclo(Pro-Leu).

Purification of Cyclo(Pro-Leu)

Objective: To isolate and purify Cyclo(Pro-Leu) from the crude extract using chromatographic techniques.

Protocol:

  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 60-120 mesh) packed in a suitable non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or chloroform) and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common gradient is from 100% chloroform (B151607) to a mixture of chloroform and methanol (B129727) (e.g., 9:1 v/v).

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) for the presence of Cyclo(Pro-Leu).

  • Thin-Layer Chromatography (TLC):

    • Spot the collected fractions onto a silica gel TLC plate.

    • Develop the plate in a solvent system such as chloroform:methanol (97:3 v/v).[3]

    • Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., iodine vapor or potassium permanganate).

    • The Rf value of Cyclo(Pro-Leu) will vary depending on the exact conditions but can be used to identify the fractions containing the compound of interest.

    • Pool the fractions containing the compound with the desired Rf value.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the pooled and concentrated fractions to reversed-phase HPLC (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 210 nm.

    • Collect the peak corresponding to Cyclo(Pro-Leu).

    • Lyophilize the collected fraction to obtain pure Cyclo(Pro-Leu) as a white powder.

Characterization of Cyclo(Pro-Leu)

Objective: To confirm the identity and structure of the purified compound.

Protocol:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the sample if necessary.

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • The mass spectrum of Cyclo(Pro-Leu) will show a characteristic molecular ion peak (m/z) of 210.14.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will be characteristic of the proline and leucine (B10760876) residues within the cyclic structure.

Quantitative Data

The biological activity of Cyclo(Pro-Leu) has been quantified against a range of targets. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Antifungal and Antibacterial Activity of Cyclo(Pro-Leu)
Organism Minimum Inhibitory Concentration (MIC) in µg/mL
Fusarium oxysporum16[6]
Aspergillus flavus16[6]
Aspergillus niger17[6]
Penicillium expansum18[6]
Candida albicans50[6]
Salmonella enterica11[6]
Enterococcus faecalis12[6]
Bacillus cereus16[6]
Staphylococcus aureus30[6]
Escherichia fergusonii230[6]
Table 2: Cytotoxic Activity of Cyclo(Pro-Leu) (IC₅₀ values)
Cell Line IC₅₀ (µM)
HT-29 (Colon cancer)101.56
MCF-7 (Breast cancer)78.78
A375 (Melanoma)51.13
K562 (Leukemia)21.72
NCM460 (Normal colon)775.86

Note: The specific activity can vary depending on the isomer of Cyclo(Pro-Leu) and the experimental conditions.[3]

Signaling Pathways and Visualizations

Cyclo(Pro-Leu) exerts its biological effects through various signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key mechanisms of action.

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization A Marine Bacterium Inoculum B Fermentation in TSB Medium A->B C Centrifugation B->C D Ethyl Acetate Extraction C->D E Concentration (Rotary Evaporator) D->E F Silica Gel Column Chromatography E->F G Thin-Layer Chromatography (TLC) F->G H High-Performance Liquid Chromatography (HPLC) G->H I Pure Cyclo(Pro-Leu) H->I J GC-MS Analysis I->J K NMR Spectroscopy I->K

Caption: Workflow for the isolation and purification of Cyclo(Pro-Leu).

Fungal MAPK Signaling Pathway Inhibition

mapk_pathway cluster_fungal_cell Fungal Cell ext_stimulus External Stimulus receptor Membrane Receptor ext_stimulus->receptor mekkk MAPKKK receptor->mekkk activates mek MAPKK mekkk->mek phosphorylates mapk MAPK mek->mapk phosphorylates transcription_factor Transcription Factor mapk->transcription_factor activates cellular_response Cellular Response (e.g., Appressorium Formation) transcription_factor->cellular_response regulates cyclo_pro_leu Cyclo(Pro-Leu) cyclo_pro_leu->mapk inhibits

Caption: Inhibition of the fungal MAPK pathway by Cyclo(Pro-Leu).

Quorum Sensing in Pseudomonas aeruginosa

quorum_sensing cluster_pseudomonas Pseudomonas aeruginosa lasI LasI autoinducer_las 3-oxo-C12-HSL lasI->autoinducer_las synthesizes lasR LasR rhlI RhlI lasR->rhlI activates virulence_genes Virulence Gene Expression lasR->virulence_genes regulates autoinducer_rhl C4-HSL rhlI->autoinducer_rhl synthesizes rhlR RhlR rhlR->virulence_genes regulates autoinducer_las->lasR binds & activates autoinducer_rhl->rhlR binds & activates cyclo_pro_leu Cyclo(Pro-Leu) (External Signal) cyclo_pro_leu->lasR modulates cyclo_pro_leu->rhlR modulates

Caption: Modulation of Pseudomonas aeruginosa quorum sensing by Cyclo(Pro-Leu).

CD151-Mediated Signaling

cd151_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cd151 CD151 egfr EGFR cd151->egfr modulates ras Ras egfr->ras activates pi3k PI3K egfr->pi3k activates cyclo_pro_leu Cyclo(Pro-Leu) cyclo_pro_leu->cd151 binds raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk downstream Downstream Effects (Cell Proliferation, Migration) erk->downstream akt Akt pi3k->akt akt->downstream

References

The Pharmacological Landscape of Proline-Based Cyclic Dipeptides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proline-based cyclic dipeptides (P-CDPs), also known as proline-containing 2,5-diketopiperazines (DKPs), are a class of naturally occurring or synthetic small molecules that have garnered significant attention in the field of drug discovery. Their unique rigid bicyclic structure, conferred by the fusion of the piperazine-2,5-dione ring with the pyrrolidine (B122466) ring of proline, imparts remarkable biological stability and oral bioavailability. These advantageous physicochemical properties, combined with their diverse and potent pharmacological activities, position P-CDPs as promising scaffolds for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological properties of P-CDPs, focusing on their synthesis, biological activities, and underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Core Pharmacological Properties and Quantitative Data

Proline-based cyclic dipeptides exhibit a broad spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects. The specific activity is largely determined by the second amino acid residue in the dipeptide sequence and its stereochemistry.

Anticancer Activity

A significant body of research has focused on the cytotoxic and antiproliferative effects of P-CDPs against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/AKT pathway.

Cyclic DipeptideCancer Cell LineActivityValueReference
Cyclo(Pro-Tyr)HepG2 (Liver Cancer)IC5042.98 µg/mL[1]
Cyclo(Pro-Tyr)MCF-7 (Breast Cancer)IC5048.90 µg/mL[2]
Cyclo(L-Pro-L-Tyr)HeLa (Cervical Cancer)IC500.065 mg/mL[3]
Cyclo(L-Pro-L-Tyr)Caco-2 (Colorectal Cancer)IC500.18 mg/mL[3]
Cyclo(L-Pro-L-Phe)HT-29 (Colon Cancer)IC50>10 mM[4]
Cyclo(L-Pro-L-Val)HT-29 (Colon Cancer)IC50>10 mM
Cyclo(L-Pro-L-Leu)HT-29 (Colon Cancer)IC50>10 mM
Neuroprotective Activity

Several P-CDPs have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. Their mechanisms of action often involve the modulation of pathways related to oxidative stress, inflammation, and neuronal apoptosis. For instance, Cyclo(Pro-Phe) has been identified as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) activator, contributing to its neuroprotective properties.

Cyclic DipeptideModelActivityValueReference
Cyclo(Pro-Gly)Antiamnesic effect in ratsEffective Dose0.1 and 10 mg/kg (i.p.)
N-phenyl-acetyl-L-prolyl-glycyl ethyl ester (Noopept)Antiamnesic effect in ratsEffective Dose0.5-10 mg/kg (oral)
Anti-inflammatory Activity

The anti-inflammatory properties of P-CDPs are attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade. By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines.

Cyclic DipeptideModelActivityValueReference
Cyclo(Pro-Gly)LPS-induced TNF-α release in RAW 264.7 macrophagesIC504.5 µg/mL
Antimicrobial Activity

P-CDPs have also been investigated for their antimicrobial and quorum sensing inhibitory activities. They can disrupt bacterial communication and biofilm formation, offering a potential alternative to traditional antibiotics.

Cyclic DipeptideMicroorganismActivityValueReference
Cyclo(L-Pro-L-Tyr)Staphylococcus aureusMIC160 µg/mL
Cyclo(L-Pro-L-Thr)Staphylococcus aureusMIC80 µg/mL
Cyclo(L-Pro-L-Ser)Staphylococcus aureusMIC80 µg/mL
Cyclo(L-Pro-L-Trp)Escherichia coliMIC320 µg/mL
Cyclo(L-Pro-L-Phe)Candida albicansMIC320 µg/mL
Cyclo(L-Leu-L-Pro)Aspergillus parasiticus (aflatoxin production)IC500.2 mg/mL

Key Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of proline-based cyclic dipeptides are mediated through their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design and development of targeted therapeutics.

PI3K/AKT Signaling Pathway in Cancer

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Cyclo(Pro-Tyr) has been shown to exert its anticancer effects by inhibiting this pathway. It leads to the upregulation of the tumor suppressor PTEN and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately triggers the activation of caspase-3, leading to apoptosis.

PI3K_AKT_Pathway Cyclo(Pro-Tyr) Cyclo(Pro-Tyr) PI3K PI3K Cyclo(Pro-Tyr)->PI3K inhibits PTEN PTEN Cyclo(Pro-Tyr)->PTEN activates Bax Bax Cyclo(Pro-Tyr)->Bax activates AKT AKT PI3K->AKT activates Bcl2 Bcl2 AKT->Bcl2 activates PTEN->AKT inhibits Caspase3 Caspase3 Bax->Caspase3 activates Bcl2->Bax inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

Cyclo(Pro-Tyr) induced apoptosis via PI3K/AKT pathway.

PPAR-γ Activation in Neuroprotection

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in regulating inflammation and oxidative stress. Cyclo(Pro-Phe) acts as a partial agonist of PPAR-γ. Activation of PPAR-γ can lead to the inhibition of the pro-inflammatory transcription factor NF-κB, thereby reducing neuronal inflammation and promoting neuronal survival.

PPAR_gamma_Pathway Cyclo(Pro-Phe) Cyclo(Pro-Phe) PPARg PPAR-γ Cyclo(Pro-Phe)->PPARg activates NFkB NF-κB PPARg->NFkB inhibits Neuroprotection Neuroprotection PPARg->Neuroprotection promotes Pro_inflammatory_Genes Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes activates

Neuroprotection by Cyclo(Pro-Phe) via PPAR-γ activation.

NF-κB Signaling in Inflammation

The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Proline-based cyclic dipeptides, such as Cyclo(Pro-Gly), can exert anti-inflammatory effects by preventing the degradation of IκBα, thereby inhibiting NF-κB activation.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK activates Cyclo(Pro-Gly) Cyclo(Pro-Gly) IkBa IκBα Cyclo(Pro-Gly)->IkBa prevents degradation IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation induces

Anti-inflammatory action of Cyclo(Pro-Gly) via NF-κB inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the pharmacological properties of proline-based cyclic dipeptides.

Synthesis of Proline-Based Cyclic Dipeptides

A common method for the synthesis of P-CDPs involves a solution-phase approach starting from N-Boc-protected dipeptide methyl esters.

Materials:

  • N-Boc-protected dipeptide methyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Deprotection: Dissolve the N-Boc-protected dipeptide methyl ester in a 1:1 mixture of TFA and DCM. Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Neutralization: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude linear dipeptide methyl ester.

  • Cyclization: Dissolve the crude linear dipeptide methyl ester in methanol (B129727) and heat at reflux for 24-48 hours to induce intramolecular cyclization.

  • Purification: After cooling to room temperature, concentrate the reaction mixture and purify the crude cyclic dipeptide by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Synthesis_Workflow Start N-Boc-Dipeptide Methyl Ester Deprotection Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (NaHCO3) Deprotection->Neutralization Cyclization Cyclization (Methanol, Reflux) Neutralization->Cyclization Purification Purification (Chromatography) Cyclization->Purification End Proline-Based Cyclic Dipeptide Purification->End

References

Endogenous Presence of Cyclic Dipeptides in Mammals: A Technical Guide Focused on Cyclo(His-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Focus of this Document: Initial investigation into the endogenous presence of Cyclo(Pro-Leu) in mammals reveals a significant gap in the scientific literature. While some reviews suggest its potential as an endogenous molecule, definitive evidence, quantitative data, and established biosynthetic pathways in mammalian systems are currently lacking. The majority of research points to a microbial origin for Cyclo(Pro-Leu). In contrast, the cyclic dipeptide Cyclo(His-Pro) is well-documented as an endogenous molecule in mammals, with established precursors, quantifiable levels in various tissues, and identified biological activities. Therefore, to provide a comprehensive and technically detailed guide that meets the core requirements of this request, this document will focus on Cyclo(His-Pro) as a representative and thoroughly researched endogenous cyclic dipeptide in mammals.

Introduction to Endogenous Cyclic Dipeptides

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the smallest and simplest form of cyclic peptides, formed by the condensation of two amino acids. While a vast number of cyclic dipeptides are produced by microorganisms, a select few are known to be endogenously present in mammals, where they can act as signaling molecules and neuromodulators[1][2]. Cyclo(His-Pro) is a notable example, being ubiquitously distributed in the central nervous system (CNS) and other tissues of humans and various animals[1][2][3]. It is primarily known as a metabolite of Thyrotropin-releasing hormone (TRH), but evidence suggests that not all endogenous Cyclo(His-Pro) is derived from TRH, hinting at other potential biosynthetic pathways. This guide will delve into the quantitative data, experimental protocols for detection, and the known signaling pathways associated with endogenous Cyclo(His-Pro) in mammals.

Quantitative Data of Cyclo(His-Pro) in Mammalian Tissues

The concentration of Cyclo(His-Pro) has been measured in various mammalian tissues and fluids, with the highest concentrations typically found in the central nervous system. The data presented below is collated from studies utilizing radioimmunoassay (RIA) and other quantitative methods.

Tissue/FluidSpeciesConcentrationReference
Brain (Whole) Rat35-61 pmol/brain
Hypothalamus RatHighest concentration among brain regions
Pituitary Stalk-Median Eminence Human2.2 ng/mg protein
Hypothalamus (Whole) Human0.105 ng/mg protein
Cerebellar Hemisphere Human0.168 ng/mg protein
Olfactory Bulbs Human0.180 ng/mg protein
Hippocampus Human0.080 ng/mg protein
Occipital Cortex Human0.079 ng/mg protein
Plasma Human (Fasting, Non-obese)905 ± 187 pg/mL
Plasma Human (Fasting, Obese)2075 ± 144 pg/mL
Cerebrospinal Fluid (CSF) HumanPresent and detectable

Experimental Protocols for Quantification

The quantification of Cyclo(His-Pro) in biological matrices requires sensitive and specific analytical methods. The two most prominent techniques found in the literature are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Extraction from Brain Tissue

A crucial first step for accurate quantification is the efficient extraction of the analyte from the complex biological matrix.

  • Homogenization: Brain tissue is homogenized in a suitable solvent, such as acidic ethanol (B145695) or perchloric acid, to precipitate proteins and extract small molecules.

  • Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: The supernatant, containing the extracted peptides, is carefully collected.

  • Drying and Reconstitution: The supernatant is often dried under vacuum or nitrogen to remove the organic solvent and then reconstituted in a buffer compatible with the subsequent analytical method (e.g., RIA buffer or LC-MS mobile phase).

Radioimmunoassay (RIA) Protocol

RIA is a highly sensitive immunochemical technique that has been widely used for the quantification of Cyclo(His-Pro).

  • Antibody Incubation: A specific antibody against Cyclo(His-Pro) is incubated with the prepared sample extract.

  • Radiotracer Addition: A known amount of radiolabeled Cyclo(His-Pro) (e.g., ³H-Cyclo(His-Pro)) is added to the mixture. The radiolabeled and unlabeled (from the sample) Cyclo(His-Pro) compete for binding to the limited number of antibody binding sites.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Antigen: An agent that precipitates the antibody-antigen complex (e.g., a second antibody or charcoal) is added, followed by centrifugation to separate the bound radiotracer from the free radiotracer.

  • Radioactivity Measurement: The radioactivity of either the bound or the free fraction is measured using a scintillation counter.

  • Quantification: The concentration of Cyclo(His-Pro) in the sample is determined by comparing its ability to displace the radiotracer with a standard curve generated using known concentrations of unlabeled Cyclo(His-Pro).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high specificity and the ability to quantify multiple analytes simultaneously. While specific protocols for Cyclo(His-Pro) are less detailed in the provided search results, a general workflow can be outlined based on the analysis of similar small peptides.

  • Chromatographic Separation: The reconstituted sample extract is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is typically used to separate Cyclo(His-Pro) from other components in the extract based on its hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape, is commonly employed.

  • Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged ions of the analyte.

  • Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • First Quadrupole (Q1): Selects the precursor ion, which is the protonated molecule of Cyclo(His-Pro) ([M+H]⁺).

    • Second Quadrupole (Q2): Functions as a collision cell where the precursor ion is fragmented by collision with an inert gas (e.g., argon).

    • Third Quadrupole (Q3): Selects a specific fragment ion (product ion) that is characteristic of Cyclo(His-Pro).

  • Detection and Quantification: The intensity of the selected product ion is measured over time. The area under the peak in the resulting chromatogram is proportional to the concentration of Cyclo(His-Pro) in the sample. Quantification is achieved by comparing the peak area to a calibration curve generated by analyzing standards of known concentrations. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

Biosynthesis and Signaling Pathways

Biosynthesis of Cyclo(His-Pro)

The primary established pathway for the endogenous synthesis of Cyclo(His-Pro) in mammals is through the enzymatic processing of the prohormone for Thyrotropin-releasing hormone (pro-TRH).

Cyclo(His-Pro) Biosynthesis proTRH Pro-TRH (contains multiple Gln-His-Pro-Gly sequences) TRH_Gly TRH-Gly (Gln-His-Pro-Gly) proTRH->TRH_Gly Prohormone Convertases (PC1, PC2) pGlu_His_Pro_Gly pGlu-His-Pro-Gly TRH_Gly->pGlu_His_Pro_Gly Glutaminyl Cyclase TRH TRH (pGlu-His-Pro-NH2) pGlu_His_Pro_Gly->TRH Peptidylglycine alpha-amidating monooxygenase (PAM) His_Pro_NH2 His-Pro-NH2 TRH->His_Pro_NH2 Pyroglutamyl Peptidase Cyclo_His_Pro Cyclo(His-Pro) His_Pro_NH2->Cyclo_His_Pro Non-enzymatic Cyclization

Caption: Biosynthesis of Cyclo(His-Pro) from its precursor, pro-TRH.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of Cyclo(His-Pro) in mammalian brain tissue.

Experimental Workflow for Cyclo(His-Pro) Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BrainTissue Brain Tissue Collection Homogenization Homogenization in Acidic Solvent BrainTissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying and Reconstitution Supernatant->Drying LC_MS LC-MS/MS Analysis Drying->LC_MS RIA Radioimmunoassay (RIA) Drying->RIA Quantification Quantification against Standard Curve LC_MS->Quantification RIA->Quantification Results Results (Concentration of Cyclo(His-Pro)) Quantification->Results

Caption: A typical experimental workflow for Cyclo(His-Pro) quantification.

Signaling Pathways of Cyclo(His-Pro)

Cyclo(His-Pro) has been shown to exert neuroprotective effects by modulating key signaling pathways involved in oxidative stress and inflammation, particularly the Nrf2 and NF-κB pathways.

Cyclo(His-Pro) Signaling Pathways CHP Cyclo(His-Pro) Nrf2 Nrf2 Activation CHP->Nrf2 NFkB_Inhibition NF-κB Inhibition CHP->NFkB_Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Upregulation of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Inflammatory_Genes Downregulation of Pro-inflammatory Genes NFkB_Inhibition->Inflammatory_Genes Inflammatory_Genes->Neuroprotection

Caption: Modulation of Nrf2 and NF-κB pathways by Cyclo(His-Pro).

Conclusion

While the endogenous presence of Cyclo(Pro-Leu) in mammals remains an open area of research, its counterpart, Cyclo(His-Pro), serves as a well-established example of a biologically active, endogenous cyclic dipeptide. Its presence has been quantified in various mammalian tissues, and its synthesis from TRH is well-characterized. The neuroprotective and anti-inflammatory effects of Cyclo(His-Pro), mediated through the Nrf2 and NF-κB signaling pathways, highlight the potential physiological significance of this class of molecules. Further research, particularly utilizing advanced metabolomics and mass spectrometry techniques, is required to definitively identify and quantify other endogenous cyclic dipeptides, including Cyclo(Pro-Leu), and to fully elucidate their roles in mammalian physiology and pathology.

References

The Antimicrobial Potential of Cyclo(Pro-Leu): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the antifungal and antibacterial properties of the cyclic dipeptide Cyclo(Pro-Leu), offering a comprehensive resource for researchers, scientists, and drug development professionals.

The cyclic dipeptide Cyclo(L-Leucyl-L-Prolyl), often abbreviated as Cyclo(Pro-Leu), has emerged as a promising natural compound with a broad spectrum of antimicrobial activities. This technical guide synthesizes current research on its antifungal and antibacterial properties, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action to facilitate further investigation and drug development efforts.

Antimicrobial Activity: A Quantitative Overview

Cyclo(Pro-Leu) has demonstrated significant inhibitory effects against a range of pathogenic fungi and bacteria. The following tables summarize the key quantitative data from various studies, providing a comparative overview of its potency.

Table 1: Antifungal Activity of Cyclo(Pro-Leu) and Its Isomers
Fungal SpeciesCyclo(Pro-Leu) IsomerConcentrationEffectReference
Aspergillus parasiticusCyclo(L-Leu-L-Pro)0.20 mg/mL50% inhibition of aflatoxin production[1][1]
Aspergillus parasiticusCyclo(L-Leu-L-Pro)> 6.0 mg/mLInhibition of fungal growth[1][1]
Aspergillus parasiticusCyclo(D-Leu-D-Pro)Similar to L-L isomerSimilar inhibition of aflatoxin production[1][1]
Colletotrichum orbiculareCyclo(L-Leu-L-Pro)100 µg/mLSignificant inhibition of conidia germination and appressorium formation[2][3][4][2][3][4]
Colletotrichum orbiculareCyclo(D-Leu-D-Pro)100 µg/mLSignificant reduction in conidia germination[2][3][4][2][3][4]
Colletotrichum orbiculareCyclo(D-Leu-L-Pro)100 µg/mLNo significant antifungal activity[2][3][4][2][3][4]
Candida albicansCyclo(Leu-Pro)Not specifiedAttenuated growth[4][4]
Ganoderma boninenseCyclo(Leu-Pro)Not specifiedAttenuated growth[4][4]
Aspergillus flavusCyclo(L-Leu-L-Pro)Not specifiedInhibition of proliferation[5][5]
Fusarium oxysporumCyclo(L-Leu-L-Pro)16 µg/mLMinimum Inhibitory Concentration (MIC)[6][6]
Aspergillus flavusCyclo(L-Leu-L-Pro)16 µg/mLMinimum Inhibitory Concentration (MIC)[6][6]
Aspergillus nigerCyclo(L-Leu-L-Pro)17 µg/mLMinimum Inhibitory Concentration (MIC)[6][6]
Penicillium expansumCyclo(L-Leu-L-Pro)18 µg/mLMinimum Inhibitory Concentration (MIC)[6][6]
Candida albicansCyclo(L-Leu-L-Pro)50 µg/mLMinimum Inhibitory Concentration (MIC)[6][6]
Candida metapsilosisCyclo(L-Leu-L-Pro)32 µg/mLMinimum Inhibitory Concentration (MIC)[6][6]
Candida parapsilosisCyclo(L-Leu-L-Pro)30 µg/mLMinimum Inhibitory Concentration (MIC)[6][6]
Table 2: Antibacterial Activity of Cyclo(Pro-Leu)
Bacterial SpeciesCyclo(Pro-Leu) IsomerMinimum Inhibitory Concentration (MIC)Reference
Enterococcus faecalis (Vancomycin-Resistant)Cyclo(L-Leu-L-Pro)12.5 µg/mL[7][7]
Salmonella entericaCyclo(L-Leu-L-Pro)11 µg/mL[6][6]
Enterococcus faecalisCyclo(L-Leu-L-Pro)12 µg/mL[8][8]
Bacillus cereusCyclo(L-Leu-L-Pro)16 µg/mL[8][8]
Staphylococcus aureusCyclo(L-Leu-L-Pro)30 µg/mL[8][8]
Escherichia fergusoniiCyclo(L-Leu-L-Pro)230 µg/mL[6][8][6][8]
Listeria monocytogenesCyclo(L-Leu-L-Pro)512 µg/mL (Antibiofilm activity)[9][9]

Mechanisms of Action

The antimicrobial effects of Cyclo(Pro-Leu) are attributed to several mechanisms, including the disruption of fungal cell integrity, inhibition of crucial fungal development processes, and interference with bacterial communication systems.

Antifungal Mechanisms

The antifungal action of Cyclo(Pro-Leu) involves multiple modes of action. It has been shown to disrupt the fungal cell wall and membrane integrity, leading to cytoplasmic leakage and impaired metabolic functions.[5] This disruption results in reduced hyphal growth and spore germination.[5] Furthermore, Cyclo(L-Leu-L-Pro) has been observed to inhibit key developmental stages in fungi, such as conidia germination and appressorium formation in Colletotrichum orbiculare, which are critical for host infection.[2][3][4]

Antifungal_Mechanism cluster_effects Inhibitory Effects Cyclo(Pro-Leu) Cyclo(Pro-Leu) FungalPathogen FungalPathogen Cyclo(Pro-Leu)->FungalPathogen Interacts with Disruption Cell Wall/Membrane Disruption FungalPathogen->Disruption Inhibition Inhibition of Germination & Appressorium Formation FungalPathogen->Inhibition Reduction Reduced Hyphal Growth & Spore Germination Disruption->Reduction Leads to

Antibacterial Mechanisms: Quorum Sensing Inhibition

A significant aspect of Cyclo(Pro-Leu)'s antibacterial activity is its ability to interfere with quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor expression.[10][11][12] By acting as a QS inhibitor, Cyclo(Pro-Leu) can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for developing resistance.[12][13] This has been particularly noted in its ability to inhibit biofilm formation in pathogens like Listeria monocytogenes and Streptococcus epidermidis.[9][13]

Quorum_Sensing_Inhibition Bacteria Bacteria Autoinducers Autoinducers Bacteria->Autoinducers Produce Receptor Receptor Autoinducers->Receptor Bind to GeneExpression Virulence & Biofilm Gene Expression Receptor->GeneExpression Activate CycloProLeu CycloProLeu CycloProLeu->Receptor Inhibits Binding

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to evaluate the antimicrobial properties of Cyclo(Pro-Leu).

Isolation and Identification

The initial step in many studies involves the isolation of Cyclo(Pro-Leu) from microbial cultures, such as those of Pseudomonas, Achromobacter, and Streptomyces species.[1][2][3][4][6][14]

General Workflow for Isolation and Identification:

Isolation_Workflow Culture Microbial Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction TLC Preparative Thin-Layer Chromatography (TLC) Extraction->TLC Bioautography Bioautography to Identify Active Fractions TLC->Bioautography GCMS Gas Chromatography-Mass Spectrometry (GC-MS) for Identification Bioautography->GCMS NMR NMR Spectroscopy for Structural Elucidation GCMS->NMR

A common procedure involves:

  • Culturing: Growing the producing microorganism in a suitable broth medium.

  • Extraction: Extracting the culture filtrate with an organic solvent like ethyl acetate.[14]

  • Chromatography: Purifying the active compound from the crude extract using techniques such as silica (B1680970) gel column chromatography and preparative thin-layer chromatography (TLC).[14]

  • Identification: Identifying the purified compound as Cyclo(Pro-Leu) using analytical methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3][4][14]

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assay:

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: Prepare two-fold serial dilutions of Cyclo(Pro-Leu) in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of Cyclo(Pro-Leu) at which no visible growth of the microorganism is observed.[6]

Agar (B569324) Plate Diffusion Assay:

This method is used to assess the antimicrobial activity by measuring the zone of growth inhibition around a disk or well containing the test compound.

Protocol: Disk Diffusion Method

  • Plate Preparation: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

  • Disk Application: Place sterile paper disks impregnated with a known concentration of Cyclo(Pro-Leu) onto the agar surface.

  • Incubation: Incubate the plates under suitable conditions.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.[6]

Biofilm Inhibition Assay

Protocol: Crystal Violet Staining Method

  • Biofilm Formation: Grow the test bacteria in a 96-well plate in the presence of various sub-MIC concentrations of Cyclo(Pro-Leu). Include a control with no compound.

  • Incubation: Incubate the plate to allow for biofilm formation (typically 24-48 hours).

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Staining: Stain the adherent biofilms with a 0.1% crystal violet solution.

  • Destaining: Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader. A lower absorbance in the presence of Cyclo(Pro-Leu) compared to the control indicates biofilm inhibition.[13]

Future Directions and Conclusion

Cyclo(Pro-Leu) presents a compelling scaffold for the development of novel antifungal and antibacterial agents. Its multifaceted mechanism of action, particularly its ability to inhibit quorum sensing, makes it an attractive candidate for combating drug-resistant pathogens. Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Cyclo(Pro-Leu) to optimize its antimicrobial potency and pharmacokinetic properties.

  • In Vivo Efficacy: Assessing the therapeutic potential of Cyclo(Pro-Leu) in animal models of infection.

  • Synergistic Studies: Investigating the potential for synergistic effects when Cyclo(Pro-Leu) is combined with existing antimicrobial drugs.

  • Formulation Development: Developing suitable formulations to enhance the delivery and stability of Cyclo(Pro-Leu).

References

Neuroprotective Effects of Cyclic Dipeptides: A Technical Guide on Cyclo(Pro-Leu) and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), particularly those belonging to the 2,5-diketopiperazine (DKP) class, are emerging as a promising class of neuroprotective agents.[1][2] These naturally occurring or synthetic molecules exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, making them attractive candidates for the development of novel therapeutics for neurodegenerative diseases.[1][3] This technical guide provides an in-depth overview of the neuroprotective effects of CDPs, with a specific focus on Cyclo(Pro-Leu). It summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the core signaling pathways involved in their mechanism of action.

Introduction to Cyclic Dipeptides and Neuroprotection

Cyclic dipeptides are the simplest form of cyclic peptides, characterized by a six-membered diketopiperazine ring formed from the condensation of two amino acids.[1] Their rigid structure confers high stability against proteolytic degradation and enhances their ability to cross the blood-brain barrier (BBB), a critical feature for neurotherapeutics. The neuroprotective properties of CDPs are attributed to their ability to modulate various cellular processes implicated in neuronal damage and death, such as oxidative stress, neuroinflammation, and apoptosis.

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function, often driven by oxidative stress and chronic inflammation. CDPs, by targeting the underlying molecular pathways of these pathologies, offer a potential therapeutic strategy to slow or halt disease progression.

Mechanisms of Neuroprotection by Cyclo(Pro-Leu) and Related CDPs

The neuroprotective effects of Cyclo(Pro-Leu) and other CDPs are multi-faceted, involving the modulation of key signaling pathways that govern cellular stress responses and inflammation.

Antioxidant and Anti-inflammatory Pathways

A primary mechanism of neuroprotection by CDPs involves the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways.

  • Nrf2 Activation: CDPs can activate the Nrf2 pathway, a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This enhanced antioxidant defense system helps to mitigate the damaging effects of reactive oxygen species (ROS) in neurons.

  • NF-κB Inhibition: Chronic activation of NF-κB is a hallmark of neuroinflammation, leading to the production of pro-inflammatory cytokines and neurotoxic mediators. CDPs have been shown to inhibit the NF-κB pathway, thereby reducing the inflammatory cascade and protecting neurons from inflammatory damage. The interplay between Nrf2 activation and NF-κB inhibition is crucial, as Nrf2-induced HO-1 can suppress NF-κB activation.

Nrf2_NFkB_Pathway cluster_stress Oxidative Stress / Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS/RNS ROS/RNS Keap1 Keap1 ROS/RNS->Keap1 inactivates Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates Cyclo(Pro-Leu) Cyclo(Pro-Leu) Nrf2 Nrf2 Cyclo(Pro-Leu)->Nrf2 promotes dissociation IκBα IκBα Cyclo(Pro-Leu)->IκBα prevents degradation Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation IKK->IκBα phosphorylates NF-κB NF-κB IKK->NF-κB releases IκBα->NF-κB inhibits NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds Inflammatory Genes Inflammatory Genes NF-κB_nucleus->Inflammatory Genes upregulates Antioxidant Genes (HO-1) Antioxidant Genes (HO-1) ARE->Antioxidant Genes (HO-1) upregulates Antioxidant Genes (HO-1)->NF-κB_nucleus inhibits Neuroprotection Neuroprotection Antioxidant Genes (HO-1)->Neuroprotection Neuroinflammation Neuroinflammation Inflammatory Genes->Neuroinflammation

Fig. 1: Cyclo(Pro-Leu) modulation of Nrf2 and NF-κB pathways.
PPAR-γ Activation

Recent studies have highlighted the role of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in mediating the neuroprotective effects of some CDPs. For instance, Cyclo(L-Pro-L-Phe) has been identified as a partial PPAR-γ agonist. Activation of PPAR-γ can suppress the NF-κB pathway and reduce oxidative stress, contributing to neuronal survival.

Anti-apoptotic Mechanisms

Cyclic dipeptides can also protect neurons by inhibiting apoptosis (programmed cell death). This is achieved by preventing the loss of mitochondrial membrane potential and inhibiting the activation of key apoptotic proteins such as caspase-3 and poly (ADP-ribose) polymerase (PARP).

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from in vitro studies investigating the neuroprotective effects of Cyclo(Pro-Leu) and related cyclic dipeptides.

Table 1: Neuroprotective Effects of Cyclo-(L-Pro-L-Phe) against H₂O₂-Induced Damage in SH-SY5Y Cells

ParameterTreatmentConcentration (µM)Result
Cell Viability (%) H₂O₂ (650 µM)-~50%
H₂O₂ + Cyclo-(L-Pro-L-Phe)1066.4%
H₂O₂ + Cyclo-(L-Pro-L-Phe)2074.6%
H₂O₂ + Cyclo-(L-Pro-L-Phe)4080.4%
LDH Release (% of H₂O₂ control) H₂O₂ + Cyclo-(L-Pro-L-Phe)4045.9%
ROS Generation (% of H₂O₂ control) H₂O₂ + Cyclo-(L-Pro-L-Phe)10, 20, 40Dose-dependent decrease

Table 2: Antioxidant Activity of Cyclo(L-Leucyl-L-Prolyl) and Cyclo(Gly-L-Pro)

CompoundConcentration (µg/mL)DPPH Scavenging Activity (%)
Cyclo(L-Leucyl-L-Prolyl)20048.21%
Cyclo(Gly-L-Pro)20054.12%

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the neuroprotective effects of cyclic dipeptides.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used in vitro model for neurodegenerative disease research.

  • Culture Conditions: Cells are typically cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Neurotoxicity: Oxidative stress is often induced by treating the cells with hydrogen peroxide (H₂O₂). The concentration and duration of H₂O₂ exposure are optimized to induce a significant but sub-lethal level of cell death (e.g., 650 µM for 15 hours).

  • CDP Treatment: Cells are pre-treated with various concentrations of the cyclic dipeptide for a specific period (e.g., 10 hours) before the addition of the neurotoxic agent.

Experimental_Workflow cluster_assays Neuroprotection Assays Start Start Seed SH-SY5Y cells Seed SH-SY5Y cells Start->Seed SH-SY5Y cells Incubate (24h) Incubate (24h) Seed SH-SY5Y cells->Incubate (24h) Pre-treat with Cyclo(Pro-Leu) Pre-treat with Cyclo(Pro-Leu) Incubate (24h)->Pre-treat with Cyclo(Pro-Leu) Incubate (e.g., 10h) Incubate (e.g., 10h) Pre-treat with Cyclo(Pro-Leu)->Incubate (e.g., 10h) Induce stress (e.g., H2O2) Induce stress (e.g., H2O2) Incubate (e.g., 10h)->Induce stress (e.g., H2O2) Incubate (e.g., 15h) Incubate (e.g., 15h) Induce stress (e.g., H2O2)->Incubate (e.g., 15h) MTT Assay (Viability) MTT Assay (Viability) Incubate (e.g., 15h)->MTT Assay (Viability) LDH Assay (Cytotoxicity) LDH Assay (Cytotoxicity) Incubate (e.g., 15h)->LDH Assay (Cytotoxicity) ROS Assay (Oxidative Stress) ROS Assay (Oxidative Stress) Incubate (e.g., 15h)->ROS Assay (Oxidative Stress) Western Blot (Protein Expression) Western Blot (Protein Expression) Incubate (e.g., 15h)->Western Blot (Protein Expression)

Fig. 2: General experimental workflow for in vitro neuroprotection assays.
Assessment of Neuroprotection

  • Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to quantify the protective effect of the CDP against the neurotoxin-induced cell death.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the medium provides an index of cytotoxicity.

  • Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). The fluorescence intensity is proportional to the amount of ROS.

  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest, such as Nrf2, NF-κB, HO-1, caspases, and PARP.

Conclusion and Future Directions

Cyclic dipeptides, including Cyclo(Pro-Leu), represent a promising class of natural and synthetic compounds with significant neuroprotective potential. Their ability to modulate multiple key pathways involved in neurodegeneration, such as oxidative stress, neuroinflammation, and apoptosis, makes them attractive candidates for further investigation. The data presented in this guide highlight the efficacy of these compounds in preclinical models.

Future research should focus on:

  • In vivo studies to confirm the neuroprotective effects of Cyclo(Pro-Leu) and other promising CDPs in animal models of neurodegenerative diseases.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosage and delivery methods.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent and selective CDP analogs.

  • Elucidation of the precise molecular targets of these compounds to further refine our understanding of their mechanisms of action.

The continued exploration of cyclic dipeptides holds great promise for the development of novel and effective therapies for a range of debilitating neurodegenerative disorders.

References

Cytotoxic Activity of Cyclo(Pro-Leu) Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic activity of the cyclic dipeptide Cyclo(Pro-Leu) against various cancer cell lines. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of Cyclo(Pro-Leu) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HT-29Colon Carcinoma101.5648
MCF-7Breast Adenocarcinoma78.7848
A375Malignant Melanoma51.1348
K562Chronic Myelogenous Leukemia21.7248
NCM460Normal Colon Mucosa775.8648

Data sourced from a study on secondary metabolites from Streptomyces sp. BM-8[1]. The IC50 values indicate that Cyclo(Pro-Leu) exhibits selective cytotoxicity against cancer cell lines, with significantly lower efficacy against the normal colon cell line NCM460[1].

Experimental Protocols

This section details the methodologies for key experiments typically employed to assess the cytotoxic and apoptotic effects of compounds like Cyclo(Pro-Leu).

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Cyclo(Pro-Leu) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The background absorbance from the blank wells should be subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Cyclo(Pro-Leu) start->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of Cyclo(Pro-Leu) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

G cluster_workflow Apoptosis Assay Workflow start Seed and Treat Cells harvest Harvest Adherent & Floating Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Annexin V/PI Apoptosis Assay Workflow

Potential Signaling Pathways

While the precise molecular mechanisms of Cyclo(Pro-Leu) are still under investigation, studies on closely related cyclic dipeptides provide insights into potential signaling pathways that may be involved in its cytotoxic and anti-cancer effects.

Induction of Apoptosis via Caspase Activation

Studies on other proline-containing cyclic dipeptides, such as Cyclo(Phe-Pro), have demonstrated the induction of apoptosis in cancer cells through the activation of caspases. This process often involves the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3, a key executioner caspase.

G cluster_pathway Potential Apoptosis Induction Pathway cpp Cyclo(Pro-Leu) caspase9 Caspase-9 (Initiator) cpp->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP

Hypothesized Caspase-Dependent Apoptosis
Modulation of the CD151/EGFR Signaling Pathway

Research on the structurally similar Cyclo(L-Leu-L-Pro) has shown that it can inhibit the migration and growth of triple-negative breast cancer cells by disrupting the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR). This disruption can lead to the downregulation of key proteins involved in cell cycle progression and cell migration. It is plausible that Cyclo(Pro-Leu) could exert its effects through a similar mechanism.

G cluster_pathway Potential CD151/EGFR Signaling Inhibition cpl Cyclo(Pro-Leu) cd151_egfr CD151-EGFR Complex cpl->cd151_egfr Disrupts Interaction downstream Downstream Signaling (e.g., Cyclin D, CDK4, PAK, RAC1) cd151_egfr->downstream proliferation Cell Proliferation & Migration downstream->proliferation

Hypothesized CD151/EGFR Pathway Modulation

Conclusion and Future Directions

Cyclo(Pro-Leu) demonstrates promising and selective cytotoxic activity against a range of cancer cell lines. The provided experimental protocols offer a framework for further investigation into its anti-cancer properties. Future research should focus on elucidating the precise molecular mechanisms of Cyclo(Pro-Leu), including comprehensive studies on its effects on key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, and the regulation of apoptosis-related proteins like the Bcl-2 family. A deeper understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent.

References

Chemical and physical properties of Cyclo(Pro-Leu).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of the cyclic dipeptide Cyclo(Pro-Leu), also known as Cyclo(L-Prolyl-L-Leucyl). It details its biological activities, including its role in quorum sensing and its effects on cellular signaling pathways. This document also includes detailed experimental protocols for its synthesis, purification, characterization, and biological evaluation, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

Cyclo(Pro-Leu) is a naturally occurring diketopiperazine found in various microorganisms, including bacteria and fungi.[1][2] It has garnered significant interest due to its diverse biological activities. The fundamental physicochemical properties of Cyclo(Pro-Leu) are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (3S,8aS)-3-(2-methylpropyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Synonyms Cyclo(L-Prolyl-L-Leucyl), Gancidin W, PPDHMP[1][2]
CAS Number 5654-86-4
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
Appearance White to light yellow powder/crystal
Melting Point 162-165 °C
Solubility Soluble in methanol (B129727), ethanol, DMSO, and water.
Optical Rotation [α]D varies depending on the solvent and stereoisomer.[3]

Table 1: Physicochemical Properties of Cyclo(Pro-Leu)

Spectroscopic Data

The structural elucidation of Cyclo(Pro-Leu) is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR (500 MHz, CDCl₃) δ (ppm): 5.92 (s, 1H), 4.12 (dd, J = 9.2, 7.3 Hz, 1H), 4.02 (dd, J = 10.0, 3.8 Hz, 1H), 3.65–3.50 (m, 2H), 2.40–2.28 (m, 1H), 2.10–1.90 (m, 3H), 1.80–1.68 (m, 1H), 1.65–1.55 (m, 1H), 1.00 (d, J = 6.4 Hz, 3H), 0.95 (d, J = 6.4 Hz, 3H).[4]

¹³C NMR (126 MHz, CDCl₃) δ (ppm): 170.5, 166.3, 59.8, 56.5, 45.8, 41.9, 29.1, 24.8, 23.2, 22.5, 21.7.[4]

Mass Spectrometry (ESI-MS): m/z 211.1441 [M+H]⁺.[5]

Biological Activities and Signaling Pathways

Cyclo(Pro-Leu) exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and cytotoxic effects. These activities are attributed to its ability to modulate various cellular processes, including quorum sensing and intracellular signaling cascades.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Cyclo(Pro-Leu) has been identified as a QS signaling molecule in several bacterial species.[6] It can interfere with the QS systems of pathogenic bacteria, thereby inhibiting the expression of virulence factors and biofilm formation. The proposed mechanism involves the interaction of Cyclo(Pro-Leu) with bacterial receptors, leading to the modulation of downstream signaling pathways.

Quorum_Sensing_Inhibition Cyclo(Pro-Leu) Cyclo(Pro-Leu) Bacterial Cell Bacterial Cell Cyclo(Pro-Leu)->Bacterial Cell Enters cell QS Receptor QS Receptor Bacterial Cell->QS Receptor Binds to Signal Transduction Cascade Signal Transduction Cascade QS Receptor->Signal Transduction Cascade Inhibits Virulence Gene Expression Virulence Gene Expression Signal Transduction Cascade->Virulence Gene Expression Downregulates Biofilm Formation Biofilm Formation Signal Transduction Cascade->Biofilm Formation Inhibits

Figure 1: Proposed mechanism of Quorum Sensing inhibition by Cyclo(Pro-Leu).
MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies on analogous cyclic dipeptides suggest that Cyclo(Pro-Leu) may exert its cytotoxic effects by modulating the MAPK pathway. For instance, the related compound Cyclo-(l-Phe-l-Pro) has been shown to influence the ToxR-LeuO-HU-RpoS signaling pathway, which can, in turn, affect downstream MAPK components.[7] This modulation can lead to the induction of apoptosis in cancer cells.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment Cyclo(Pro-Leu) Cyclo(Pro-Leu) Upstream Kinases (e.g., ASK1) Upstream Kinases (e.g., ASK1) Cyclo(Pro-Leu)->Upstream Kinases (e.g., ASK1) Modulates Cell Membrane Cell Membrane MAPKK (e.g., MKK3/6) MAPKK (e.g., MKK3/6) Upstream Kinases (e.g., ASK1)->MAPKK (e.g., MKK3/6) Activates MAPK (e.g., p38) MAPK (e.g., p38) MAPKK (e.g., MKK3/6)->MAPK (e.g., p38) Activates Transcription Factors Transcription Factors MAPK (e.g., p38)->Transcription Factors Activates Apoptosis Apoptosis Transcription Factors->Apoptosis Induces

Figure 2: Hypothesized modulation of the MAPK signaling pathway by Cyclo(Pro-Leu).

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of Cyclo(Pro-Leu).

Synthesis of Cyclo(L-Pro-L-Leu)

The following protocol describes a solution-phase synthesis of Cyclo(L-Pro-L-Leu).

Materials:

  • L-Proline methyl ester hydrochloride

  • N-Boc-L-Leucine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dipeptide Formation: a. Dissolve N-Boc-L-Leucine (1.0 eq), L-Proline methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DCM. b. Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise. c. Add EDC (1.1 eq) and stir the reaction mixture at room temperature overnight. d. Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide methyl ester. f. Purify the crude product by silica gel column chromatography.

  • Boc-Deprotection: a. Dissolve the purified Boc-dipeptide methyl ester in a solution of 50% TFA in DCM. b. Stir the mixture at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure to obtain the dipeptide methyl ester trifluoroacetate (B77799) salt.

  • Cyclization: a. Dissolve the dipeptide methyl ester trifluoroacetate salt in a suitable solvent such as methanol or isopropanol. b. Add a weak base (e.g., sodium bicarbonate or triethylamine) and reflux the mixture for 24-48 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, remove the solvent under reduced pressure. e. Purify the crude Cyclo(Pro-Leu) by silica gel column chromatography or preparative HPLC.

Synthesis_Workflow Start Start Dipeptide Formation Dipeptide Formation Start->Dipeptide Formation Boc-Deprotection Boc-Deprotection Dipeptide Formation->Boc-Deprotection Cyclization Cyclization Boc-Deprotection->Cyclization Purification Purification Cyclization->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Figure 3: General workflow for the synthesis of Cyclo(Pro-Leu).
Purification and Characterization

Purification by Preparative HPLC:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

  • Detection: UV at 214 nm and 254 nm.

  • Procedure: Dissolve the crude product in a minimal amount of the initial mobile phase, inject onto the column, and collect fractions corresponding to the desired peak. Combine the pure fractions and remove the solvent by lyophilization.

Characterization:

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure and purity of the synthesized compound.

  • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Cyclo(Pro-Leu) on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Cyclo(Pro-Leu) stock solution in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Cyclo(Pro-Leu) (typically ranging from 0.1 to 100 µM) and incubate for 24-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antifungal Assay (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of Cyclo(Pro-Leu) against fungal strains.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus niger)

  • Appropriate fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • Cyclo(Pro-Leu) stock solution in DMSO

  • 96-well plates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Serial Dilution: Perform a two-fold serial dilution of Cyclo(Pro-Leu) in the fungal growth medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the specific fungal strain for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Cyclo(Pro-Leu) that shows no visible fungal growth.

Conclusion

Cyclo(Pro-Leu) is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. This guide provides a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols to facilitate its study by researchers in the field of drug discovery and development. The provided information on its role in quorum sensing and MAPK signaling pathways offers a foundation for further mechanistic studies.

References

The Role of Cyclo(Pro-Leu) in Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Pro-Leu), a cyclic dipeptide also known as cyclo(L-Leucyl-L-Proline) or cLP, is a secondary metabolite produced by a diverse range of microorganisms, including bacteria and fungi. This molecule has garnered significant attention within the scientific community due to its multifaceted roles in mediating microbial interactions and its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Pro-Leu)'s function in microbial communities, with a focus on its involvement in quorum sensing, biofilm formation, and its broad-spectrum antimicrobial activities. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area.

Introduction

Cyclic dipeptides (CDPs), the smallest and most common class of peptide derivatives, are characterized by a stable diketopiperazine ring. Their structural simplicity belies a remarkable diversity of biological activities. Among these, Cyclo(Pro-Leu) has emerged as a key signaling molecule and a potent modulator of microbial behavior. It is produced by various microbial genera, including Pseudomonas, Bacillus, Lactobacillus, and Streptomyces.[1][2] The biological activity of Cyclo(Pro-Leu) is often stereospecific, with the L-L isomer, cyclo(L-Leucyl-L-Proline), typically exhibiting the most significant effects. This guide will delve into the known functions of Cyclo(Pro-Leu), its mechanisms of action, and the experimental methodologies used to elucidate its roles.

Quorum Sensing Modulation

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as virulence factor production and biofilm formation. Cyclo(Pro-Leu) has been identified as a modulator of QS, particularly in the opportunistic pathogen Pseudomonas aeruginosa. It can interfere with the canonical N-acyl homoserine lactone (AHL) based QS systems, namely the las and rhl systems.

Mechanism of Action

Cyclo(Pro-Leu) is thought to competitively inhibit the binding of the native autoinducer, 3-oxo-C12-HSL, to its cognate receptor, LasR. This interaction prevents the activation of the LasR transcriptional regulator, leading to the downregulation of a cascade of virulence genes. While the precise binding mode is still under investigation, molecular docking studies suggest a stable interaction with the LasR protein.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of Cyclo(Pro-Leu) in disrupting the las quorum sensing system in P. aeruginosa.

Quorum_Sensing_Inhibition cluster_Cell Pseudomonas aeruginosa LasI LasI (Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR (Receptor) Virulence_Genes Virulence Genes (e.g., lasB, rhlA) LasR->Virulence_Genes Activates Transcription AHL->LasR Binds & Activates CPL Cyclo(Pro-Leu) CPL->LasR Competitively Binds & Inhibits Activation MIC_Assay_Workflow start Start prep_culture Prepare overnight microbial culture start->prep_culture dilute_culture Dilute culture to standard density (e.g., 5 x 10^5 CFU/mL) prep_culture->dilute_culture inoculate Inoculate wells with diluted culture dilute_culture->inoculate prep_cpl Prepare serial dilutions of Cyclo(Pro-Leu) in 96-well plate prep_cpl->inoculate incubate Incubate at optimal temperature and time (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually inspect for turbidity or use a plate reader (OD600) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end Biofilm_Assay_Workflow start Start prep_culture Prepare overnight bacterial culture start->prep_culture dilute_culture Dilute culture to standard density prep_culture->dilute_culture add_to_plate Add diluted culture and Cyclo(Pro-Leu) to 96-well plate dilute_culture->add_to_plate incubate Incubate to allow biofilm formation (e.g., 24-48h at 37°C) add_to_plate->incubate wash_planktonic Wash wells with PBS to remove planktonic cells incubate->wash_planktonic stain Stain with 0.1% Crystal Violet wash_planktonic->stain wash_excess_stain Wash wells to remove excess stain stain->wash_excess_stain solubilize Solubilize bound stain with 30% acetic acid or ethanol wash_excess_stain->solubilize measure_absorbance Measure absorbance at 595 nm solubilize->measure_absorbance end End measure_absorbance->end

References

Methodological & Application

Synthesis Protocol for Cyclo(L-Leu-L-Pro): A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis of Cyclo(L-Leu-L-Pro), a cyclic dipeptide with significant biological activities. The protocol is designed for researchers in academia and industry, offering a reproducible method for obtaining this compound for further investigation in drug discovery and development.

Introduction

Cyclo(L-Leu-L-Pro) is a 2,5-diketopiperazine (DKP) composed of L-leucine and L-proline residues. It has been isolated from various natural sources, including bacteria and fungi, and has demonstrated a range of biological effects, including antimicrobial and antitumor activities. The rigid cyclic structure of DKPs makes them attractive scaffolds for the design of peptidomimetics with improved stability and bioavailability compared to their linear counterparts. This protocol details a reliable solution-phase synthesis of Cyclo(L-Leu-L-Pro).

Chemical Profile

Compound Name Cyclo(L-Leu-L-Pro)
Synonyms (3S,8aS)-3-isobutylhexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
CAS Number 2873-36-1
Appearance White crystalline solid
Solubility Soluble in methanol (B129727) and ethyl acetate (B1210297)

Synthesis Overview

The synthesis of Cyclo(L-Leu-L-Pro) is achieved through a three-step process:

  • Dipeptide Formation: Coupling of N-terminally protected L-leucine (Boc-L-Leu-OH) with the methyl ester of L-proline (H-L-Pro-OMe).

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the dipeptide.

  • Cyclization: Intramolecular cyclization of the deprotected dipeptide methyl ester to form the desired diketopiperazine.

This strategy is based on established methods for peptide synthesis and diketopiperazine formation, offering a straightforward and efficient route to the target molecule.[1] A similar approach has been successfully used for the synthesis of related cyclic dipeptides.

Experimental Protocol

Materials and Reagents
Step 1: Synthesis of Boc-L-Leu-L-Pro-OMe

This step involves the formation of the peptide bond between Boc-protected L-leucine and L-proline methyl ester.

Boc_L_Leu Boc-L-Leu-OH DCC_HOBt DCC, HOBt, TEA Boc_L_Leu->DCC_HOBt H_L_Pro_OMe H-L-Pro-OMe H_L_Pro_OMe->DCC_HOBt Dipeptide Boc-L-Leu-L-Pro-OMe DCC_HOBt->Dipeptide

Caption: Coupling of protected amino acids to form the dipeptide.

Procedure:

  • To a solution of L-proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA) (1.1 eq) at 0 °C and stir for 15 minutes.

  • Add Boc-L-Leucine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the reaction mixture.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Combine the filtrate and washings and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-Leu-L-Pro-OMe.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Step 2: Deprotection of Boc-L-Leu-L-Pro-OMe

The Boc protecting group is removed to free the N-terminal amine for the subsequent cyclization step.

Dipeptide Boc-L-Leu-L-Pro-OMe TFA TFA/DCM Dipeptide->TFA Deprotected_Dipeptide H-L-Leu-L-Pro-OMe TFA->Deprotected_Dipeptide

Caption: Removal of the Boc protecting group.

Procedure:

  • Dissolve the purified Boc-L-Leu-L-Pro-OMe (1.0 eq) in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM several times to ensure complete removal of residual TFA.

  • The resulting deprotected dipeptide (H-L-Leu-L-Pro-OMe) is typically used in the next step without further purification.

Step 3: Cyclization to Cyclo(L-Leu-L-Pro)

The linear dipeptide methyl ester undergoes intramolecular cyclization to form the stable six-membered diketopiperazine ring.

Deprotected_Dipeptide H-L-Leu-L-Pro-OMe Heat Heat (e.g., reflux in MeOH) Deprotected_Dipeptide->Heat Cyclo_LLP Cyclo(L-Leu-L-Pro) Heat->Cyclo_LLP

Caption: Intramolecular cyclization to form the diketopiperazine.

Procedure:

  • Dissolve the crude H-L-Leu-L-Pro-OMe in methanol.

  • Reflux the solution for 4-6 hours. The cyclization can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude Cyclo(L-Leu-L-Pro).

Purification and Characterization

The crude Cyclo(L-Leu-L-Pro) is purified by silica gel column chromatography followed by recrystallization. A reported chemical synthesis of Cyclo(L-Leu-L-Pro) achieved a yield of 50% after purification.[2]

Purification Protocol:

  • Column Chromatography:

    • Prepare a silica gel column packed with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent.

  • Recrystallization:

    • Dissolve the product from the column chromatography in a minimal amount of a hot solvent (e.g., ethyl acetate or methanol).

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data:

The identity and purity of the synthesized Cyclo(L-Leu-L-Pro) should be confirmed by spectroscopic methods and comparison with literature data.

Parameter Expected Value
¹H NMR (CDCl₃, δ ppm) 0.96 (d, 3H), 1.00 (d, 3H), 1.52 (m, 1H), 1.74 (m, 1H), 1.90 (m, 1H), 1.98-2.09 (m, 2H), 2.13 (m, 1H), 2.35 (m, 1H), 3.56 (m, 2H), 4.01 (dd, 1H), 4.11 (t, 1H), 5.86 (br s, 1H)[1]
¹³C NMR (CDCl₃, δ ppm) 21.2, 22.7, 23.3, 24.7, 28.1, 38.6, 45.4, 53.4, 59.0, 166.1, 170.1[1]
Mass Spectrometry (EI-MS) m/z 210 (M⁺)[1]
Specific Rotation [α]D²⁴ -109° (c 0.4, ethanol)[1]

Logical Workflow of the Synthesis

cluster_0 Step 1: Dipeptide Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Cyclization & Purification Starting Materials Boc-L-Leu-OH H-L-Pro-OMe Coupling DCC/HOBt Coupling Starting Materials->Coupling Workup_1 Aqueous Workup Coupling->Workup_1 Purification_1 Silica Gel Chromatography Workup_1->Purification_1 Protected Dipeptide Boc-L-Leu-L-Pro-OMe Purification_1->Protected Dipeptide Deprotection_Reaction TFA in DCM Protected Dipeptide->Deprotection_Reaction Solvent Removal Evaporation Deprotection_Reaction->Solvent Removal Deprotected Dipeptide H-L-Leu-L-Pro-OMe Solvent Removal->Deprotected Dipeptide Cyclization_Reaction Reflux in Methanol Deprotected Dipeptide->Cyclization_Reaction Purification_2 Silica Gel Chromatography Cyclization_Reaction->Purification_2 Recrystallization Recrystallization Purification_2->Recrystallization Final Product Cyclo(L-Leu-L-Pro) Recrystallization->Final Product

Caption: Overall workflow for the synthesis of Cyclo(L-Leu-L-Pro).

Conclusion

This protocol provides a detailed and reliable method for the synthesis of Cyclo(L-Leu-L-Pro) suitable for laboratory-scale production. By following these procedures, researchers can obtain high-purity material for use in various biological and pharmacological studies, thereby facilitating the exploration of its therapeutic potential. Careful execution of each step and thorough characterization of the final product are essential for ensuring the quality and reproducibility of the synthesis.

References

High-Throughput Solid-Phase Extraction of Cyclo(Pro-Leu): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Cyclo(Pro-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has demonstrated a wide range of biological activities, including antimicrobial, antiviral, and quorum sensing modulation. Efficient isolation and purification of this compound from complex biological matrices is crucial for further investigation into its therapeutic potential. This document provides a detailed protocol for a high-throughput solid-phase extraction (SPE) method for Cyclo(Pro-Leu), primarily from bacterial culture supernatants. The described method utilizes a C18-based reversed-phase sorbent with a stepwise methanol (B129727) gradient for elution, allowing for the effective separation of Cyclo(Pro-Leu) from other metabolites. This application note includes a comprehensive experimental protocol, quantitative data on elution profiles and associated bioactivity, and visual diagrams to illustrate the workflow and the compound's biological context.

Introduction

Cyclic dipeptides (CDPs), and specifically 2,5-diketopiperazines (DKPs), are a diverse class of natural products synthesized by a variety of organisms, including bacteria, fungi, and marine invertebrates.[1] Cyclo(Pro-Leu) is a proline-based CDP that has been isolated from various microbial sources, such as Lactobacillus plantarum and Pseudomonas sesami.[2][3] Research has highlighted its potential as an antimicrobial agent, with demonstrated efficacy against multidrug-resistant bacteria and the influenza A (H3N2) virus.[2] The mechanism of action for its antifungal properties is linked to the inhibition of aflatoxin production and the disruption of fungal cell membranes.[4] Furthermore, Cyclo(Pro-Leu) has been implicated in quorum sensing, a bacterial cell-to-cell communication system.

The increasing interest in Cyclo(Pro-Leu) necessitates robust and efficient purification methods. High-throughput solid-phase extraction (SPE) offers a significant advantage over traditional techniques by enabling the rapid and simultaneous processing of multiple samples, thereby accelerating research and development timelines. Automated SPE systems further enhance reproducibility and reduce manual error. This protocol details a high-throughput SPE method employing C18 silica (B1680970) cartridges, a common sorbent for the extraction of non-polar to moderately polar compounds from aqueous matrices.

Data Presentation

The following table summarizes the elution profile of Cyclo(Pro-Leu) and associated compounds from Lactobacillus plantarum culture supernatant using a C18-based SPE with a stepwise methanol gradient. The biological activity of the fractions against influenza A/H3N2 virus is also presented.

Methanol Concentration (%)Eluted Fractions (MeSPEfs)Key Compounds IdentifiedAntiviral Activity (Influenza A/H3N2)
5-30MeSPEf-5 to MeSPEf-30Polar compounds, organic acids, sugarsLow to negligible
35-45MeSPEf-35 to MeSPEf-45cis-Cyclo(L-Leu-L-Pro) , cis-Cyclo(L-Phe-L-Pro)High
50MeSPEf-50Less polar compoundsModerate

Data compiled from studies on high-throughput SPE of CDPs from Lactobacillus plantarum.

Experimental Protocols

This section provides a detailed methodology for the high-throughput solid-phase extraction of Cyclo(Pro-Leu).

Materials and Reagents
  • SPE Cartridges: C18 bonded silica (e.g., Waters Sep-Pak C18)

  • Methanol (HPLC grade)

  • Deionized Water

  • Sample: Bacterial culture supernatant (e.g., from Lactobacillus plantarum)

  • Automated SPE System (optional, for high-throughput) or Manual SPE Manifold

  • Nitrogen Evaporator

  • Analytical Instrumentation (e.g., HPLC, LC-MS/MS)

Sample Preparation
  • Grow the desired bacterial strain (e.g., Lactobacillus plantarum) in an appropriate culture medium.

  • Centrifuge the culture to pellet the bacterial cells.

  • Collect the supernatant, which contains the secreted metabolites, including Cyclo(Pro-Leu).

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge to activate the sorbent.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated sample (culture supernatant) onto the conditioned SPE cartridge. The loading volume will depend on the cartridge size and the expected concentration of Cyclo(Pro-Leu).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar, unretained compounds.

  • Elution (Stepwise Gradient):

    • Elute the bound compounds using a stepwise gradient of increasing methanol concentrations.

    • Step 1: Elute with 5 mL of 5% methanol in water. Collect the eluate.

    • Step 2: Elute with 5 mL of 10% methanol in water. Collect the eluate.

    • ...Continue with 5% increments up to 50% methanol.

    • Based on prior findings, the fractions containing Cyclo(Pro-Leu) are expected to elute at methanol concentrations between 35% and 45%.

  • Fraction Processing:

    • Evaporate the methanol from the collected fractions under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for subsequent analysis (e.g., mobile phase for HPLC).

Analytical Quantification
  • Analyze the reconstituted fractions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify Cyclo(Pro-Leu).

Mandatory Visualization

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe High-Throughput SPE cluster_analysis Analysis Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filtration (0.22 µm) Supernatant->Filter Condition 1. Cartridge Conditioning (Methanol & Water) Filter->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (Deionized Water) Load->Wash Elute 4. Stepwise Elution (5-50% Methanol) Wash->Elute Evaporate Solvent Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analyze HPLC or LC-MS/MS Analysis Reconstitute->Analyze Biological_Context cluster_effects Biological Effects & Mechanisms cluster_af_mech Antifungal Mechanisms CPL Cyclo(Pro-Leu) QS Quorum Sensing Modulation CPL->QS modulates AF Antifungal Activity CPL->AF exhibits AV Antiviral Activity CPL->AV exhibits AB Antibacterial Activity CPL->AB exhibits Aflatoxin Inhibition of Aflatoxin Production AF->Aflatoxin Membrane Disruption of Fungal Cell Membrane AF->Membrane

References

Application Notes and Protocols for the Characterization of Cyclo(Pro-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Cyclo(Pro-Leu), a cyclic dipeptide of significant interest due to its diverse biological activities. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for the separation, quantification, and purification of Cyclo(Pro-Leu) from complex mixtures such as microbial culture extracts or synthetic reaction media. Reversed-phase HPLC is the most common method employed.

Application Note:

Reversed-phase HPLC with a C18 column is highly effective for separating Cyclo(Pro-Leu) and its stereoisomers. The separation is based on the hydrophobicity of the molecule. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape, is typically used. Detection is commonly performed using a UV detector at 210 nm, where the peptide bond absorbs.

Experimental Protocol: Reversed-Phase HPLC of Cyclo(Pro-Leu)

a) Instrumentation and Columns:

  • Any standard HPLC system with a gradient pump and a UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Semi-preparative Column: C18 reversed-phase column (e.g., 9.4 mm x 250 mm) for purification purposes.[1]

b) Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

c) Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

d) Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min for analytical scale.

  • Column Temperature: 30-40 °C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10-20 µL.

  • Gradient Program (Analytical):

    • A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.[2]

    • Hold at 95% B for 2-3 minutes.

    • Return to 5% B and equilibrate for 5 minutes before the next injection.

e) Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • For complex matrices like culture filtrates, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Quantitative Data Summary: HPLC
ParameterValueReference
Column Type C18 Reversed-Phase[1]
Mobile Phase Water/Acetonitrile with 0.1% TFA[2]
Detection UV at 210 nm[1]
Retention Time 6.4 - 6.7 min (semi-preparative)[2]

Note: Retention times are highly dependent on the specific HPLC system, column dimensions, and exact gradient conditions.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for the identification and structural elucidation of Cyclo(Pro-Leu). It is often coupled with a chromatographic separation technique like Gas Chromatography (GC) or HPLC.

Application Note:

Both GC-MS and LC-MS can be used for the analysis of Cyclo(Pro-Leu). Electron Ionization (EI) is common in GC-MS, while Electrospray Ionization (ESI) is typically used in LC-MS. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition. Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. The protonated molecule [M+H]⁺ is commonly observed.[2]

Experimental Protocol: GC-MS of Cyclo(Pro-Leu)

a) Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 series GC with a 7679 series automatic liquid sampler and a mass selective detector).

b) GC Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 5:1 ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Hold at 170 °C for 2 minutes.

    • Ramp to 280 °C at 30 °C/min.

    • Hold for 33 seconds.

    • Ramp to 300 °C at 2 °C/min.

    • Hold for 14 minutes.

c) MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Quantitative Data Summary: Mass Spectrometry
ParameterValueReference
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
[M+H]⁺ (ESI-MS) m/z 211.1441[2]
Observed [M+H]⁺ m/z 211.1439[2]
Major EI-MS Fragments m/z 154, 70

Note: Fragmentation patterns can vary depending on the ionization method and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of Cyclo(Pro-Leu), including the determination of its stereochemistry. Both ¹H and ¹³C NMR are routinely used.

Application Note:

¹H NMR spectra provide information on the number and connectivity of protons, while ¹³C NMR spectra reveal the carbon framework. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish detailed structural connectivity. The chemical shifts and coupling constants are highly sensitive to the conformation and stereochemistry of the cyclic dipeptide. Deuterated chloroform (B151607) (CDCl₃) is a common solvent for NMR analysis of Cyclo(Pro-Leu).

Experimental Protocol: NMR of Cyclo(Pro-Leu)

a) Instrumentation:

  • NMR spectrometer operating at a frequency of 400 MHz or higher.

b) Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

c) Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Quantitative Data Summary: ¹H and ¹³C NMR in CDCl₃

¹H NMR (500 MHz, CDCl₃) [2]

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
NH6.93s
Hα (Pro)4.10dd9.7, 6.5
Hα (Leu)3.95m
Hδ (Pro)3.64, 3.55m
Hβ (Pro)2.40m
Hβ (Leu)1.80, 1.65m
Hγ (Pro)2.05, 1.90m
Hγ (Leu)1.78m
Hδ (Leu)0.97d6.6

¹³C NMR (126 MHz, CDCl₃) [2]

CarbonChemical Shift (δ, ppm)
C=O (Pro)169.76
C=O (Leu)166.45
Cα (Pro)58.03
Cα (Leu)56.25
Cδ (Pro)45.66
Cβ (Leu)42.50
Cβ (Pro)28.93
Cγ (Pro)24.43
Cγ (Leu)23.04
Cδ (Leu)22.20, 21.31

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and temperature.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation start Sample (e.g., Microbial Culture) extraction Extraction (LLE or SPE) start->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC Analysis filtration->hplc Separation & Quantification ms MS Analysis hplc->ms Identification nmr NMR Spectroscopy hplc->nmr quant_data Quantitative Data (Concentration, Purity) hplc->quant_data struct_id Structural Identification ms->struct_id nmr->struct_id stereo_id Stereochemical Assignment nmr->stereo_id analytical_relationship cluster_separation Separation cluster_identification Identification cluster_elucidation Structural Elucidation HPLC HPLC MS Mass Spectrometry HPLC->MS LC-MS NMR NMR Spectroscopy HPLC->NMR Purification for NMR GC GC GC->MS GC-MS Xray X-ray Crystallography NMR->Xray Confirmation

References

Application Note & Protocol: HPLC Purification of Cyclo(Pro-Leu) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of Cyclo(Pro-Leu) isomers using High-Performance Liquid Chromatography (HPLC). Cyclo(Pro-Leu), a cyclic dipeptide, exists as four stereoisomers: Cyclo(L-Pro-L-Leu), Cyclo(L-Pro-D-Leu), Cyclo(D-Pro-L-Leu), and Cyclo(D-Pro-D-Leu). The spatial arrangement of these isomers dictates their biological activity, making their efficient separation and purification crucial for research and drug development. This application note outlines a reversed-phase HPLC (RP-HPLC) method, summarizes key quantitative data, and presents relevant biological signaling pathways and experimental workflows.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides with diverse and significant biological activities, including antimicrobial, antiviral, and neuroprotective properties.[1][2] The stereochemistry of the constituent amino acids is a critical determinant of their biological function.[3] Cyclo(Pro-Leu) isomers have been identified as signaling molecules in bacterial quorum sensing and have shown potential in modulating neurological pathways.[4][5] Therefore, robust analytical and preparative methods for separating these isomers are essential for accurate biological evaluation and further development. Reversed-phase HPLC is a widely used technique for this purpose, offering high resolution and reproducibility.

HPLC Purification Method

The separation of Cyclo(Pro-Leu) isomers is typically achieved using reversed-phase HPLC, which separates compounds based on their hydrophobicity. The cis and trans isomers of Cyclo(Pro-Leu) exhibit different polarities, allowing for their separation on a non-polar stationary phase with a polar mobile phase.

Recommended Equipment and Consumables
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (B52724), methanol, and water.

  • Trifluoroacetic acid (TFA), HPLC-grade.

  • Syringe filters (0.22 µm) for sample preparation.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Experimental Protocols

Sample Preparation
  • Accurately weigh a known amount of the Cyclo(Pro-Leu) isomer mixture.

  • Dissolve the sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method Protocol

The following protocol provides a general starting point for the separation of Cyclo(Pro-Leu) isomers. Optimization may be required based on the specific mixture and HPLC system.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gradient Elution Profile:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
22595
25955
30955

Quantitative Data

The retention times of Cyclo(Pro-Leu) isomers can vary depending on the exact HPLC conditions. The following table summarizes representative data from the literature. It is important to note that direct comparison of retention times between different studies can be challenging due to variations in columns, mobile phases, and other experimental parameters.

IsomerReported Retention Time (min)HPLC Conditions
cis-Cyclo(L-Leu-L-Pro)20.5 - 23.5C18 column; Mobile phase: 67% water, 3% acetonitrile, 30% methanol; Wavelength: 210 nm.[6]
Cyclo(Pro-Leu) mixture6.4 - 6.7Semi-preparative C18 column; Linear gradient of 5–95% acetonitrile in water with 0.05% TFA over 10 min; Flow rate 15 mL/min; Detection at 210 nm.[7]

Mandatory Visualizations

Experimental Workflow

G HPLC Purification Workflow for Cyclo(Pro-Leu) Isomers cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Purification Sample Cyclo(Pro-Leu) Isomer Mixture Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter HPLC_System HPLC System with C18 Column Filter->HPLC_System Gradient_Elution Gradient Elution (ACN/Water/TFA) HPLC_System->Gradient_Elution UV_Detection UV Detection at 210 nm Gradient_Elution->UV_Detection Chromatogram Chromatogram Analysis UV_Detection->Chromatogram Fraction_Collection Fraction Collection of Isomers Chromatogram->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis

Caption: Workflow for the HPLC purification of Cyclo(Pro-Leu) isomers.

Biological Signaling Pathway: Quorum Sensing

Cyclic dipeptides, including Cyclo(Pro-Leu), can act as signaling molecules in bacterial quorum sensing, a process that allows bacteria to regulate gene expression in response to population density.

G Generalized Quorum Sensing Pathway Involving Cyclic Dipeptides cluster_0 Bacterial Cell CPL Cyclo(Pro-Leu) (Signaling Molecule) Receptor Membrane Receptor CPL->Receptor Binds Regulator Transcriptional Regulator (e.g., LeuO) Receptor->Regulator Activates DNA DNA Regulator->DNA Binds to promoter region Genes Target Genes (e.g., Biofilm formation, Virulence factors) DNA->Genes Regulates Transcription Extracellular Extracellular Environment Extracellular->CPL Increased cell density leads to accumulation of signaling molecules CPL_out Cyclo(Pro-Leu)

Caption: Generalized quorum sensing signaling pathway mediated by Cyclo(Pro-Leu).

Biological Signaling Pathway: Neuroprotection

Some cyclic dipeptides have demonstrated neuroprotective effects by modulating inflammatory and oxidative stress pathways. For instance, related compounds like Cyclo(His-Pro) have been shown to influence the Nrf2-NF-κB signaling axis.

G Potential Neuroprotective Signaling of Cyclo(Pro-Leu) Isomers cluster_0 Cellular Stress Response CPL Cyclo(Pro-Leu) Isomer Nrf2 Nrf2 CPL->Nrf2 Activates NFkB NF-κB CPL->NFkB Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Outcome_P Neuroprotection (Reduced Oxidative Stress) Antioxidant_Genes->Outcome_P Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Inhibits transcription of Outcome_N Reduced Neuroinflammation Inflammatory_Genes->Outcome_N

Caption: Potential modulation of Nrf2 and NF-κB pathways by Cyclo(Pro-Leu).

Conclusion

The HPLC method described in this application note provides a robust framework for the separation and purification of Cyclo(Pro-Leu) isomers. The ability to isolate these stereoisomers is fundamental to understanding their distinct biological roles in processes such as quorum sensing and neuroprotection. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further method development, particularly using chiral stationary phases, may be beneficial for achieving baseline separation of all four stereoisomers in a single run.

References

Application Notes & Protocols: NMR and Mass Spectrometry Analysis of Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides and are ubiquitous in nature.[1] Their constrained conformational structure imparts unique biological activities, making them attractive scaffolds in drug discovery and development.[1][2] Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships. This document provides detailed application notes and experimental protocols for the analysis of cyclic dipeptides using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for this purpose.[3]

I. Application Notes

A. Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of cyclic dipeptides in solution.[4] Both ¹H and ¹³C NMR are routinely employed to define the constitution, configuration, and conformation of these molecules.

  • ¹H NMR: Provides crucial information on the proton environment within the molecule. Key parameters include chemical shifts (δ), which are sensitive to the electronic environment of each proton, and coupling constants (J), which provide information about dihedral angles between adjacent protons and thus the conformation of the peptide backbone and side chains.[5]

  • ¹³C NMR: Offers insights into the carbon skeleton of the cyclic dipeptide. The chemical shifts of the carbonyl carbons are particularly indicative of the ring conformation.[6][7]

  • 2D NMR Techniques: For more complex structures or to resolve overlapping signals in 1D spectra, a suite of 2D NMR experiments is employed:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, aiding in the assignment of protons within the same amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, facilitating the assignment of the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different amino acid residues and confirming the cyclic nature of the peptide.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is essential for determining the 3D conformation, including the orientation of the amino acid side chains.[3][5]

B. Molecular Weight and Sequence Determination by Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of cyclic dipeptides.[8] When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for sequence analysis.[9][10]

  • Ionization Techniques:

    • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for the analysis of polar molecules like cyclic dipeptides, allowing for the observation of intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.[11][12]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, often used for high-throughput analysis.[13]

  • Tandem Mass Spectrometry (MS/MS): Involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide sequence information.[14][15] The fragmentation of cyclic peptides is more complex than that of linear peptides because an initial ring-opening event is required.[3][10] The fragmentation patterns are dependent on the amino acid composition and the nature of the side chains.[11][16]

C. Applications in Drug Development

The combination of NMR and MS (B15284909) is crucial in various stages of drug development involving cyclic dipeptides:

  • Hit Identification and Validation: Rapidly confirming the identity and purity of active compounds from screening libraries.[8]

  • Structure-Activity Relationship (SAR) Studies: Elucidating the 3D structures of analogs to understand how structural modifications affect biological activity.[5]

  • Metabolite Identification: Identifying and characterizing metabolites of cyclic dipeptide drug candidates in biological matrices.

  • Quality Control: Ensuring the identity and purity of synthesized cyclic dipeptides.

II. Quantitative Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for common amino acid residues within a cyclic dipeptide framework and characteristic MS fragmentation patterns.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Amino Acid Residues in Cyclic Dipeptides (in CDCl₃ or DMSO-d₆)

Amino Acid ResidueOther Side Chain ProtonsNH
Alanine (Ala) ~4.0-4.2~1.3-1.5 (d)-~7.5-8.5
Valine (Val) ~3.8-4.0~2.0-2.2 (m)γ-CH₃: ~0.9-1.1 (d)~7.5-8.5
Leucine (Leu) ~4.0-4.2~1.6-1.8 (m)γ-CH: ~1.5-1.7 (m), δ-CH₃: ~0.9-1.0 (d)~7.5-8.5
Isoleucine (Ile) ~3.8-4.0~1.8-2.0 (m)γ-CH₂: ~1.2-1.5 (m), γ-CH₃: ~0.9-1.0 (t), δ-CH₃: ~0.8-0.9 (d)~7.5-8.5
Proline (Pro) ~4.1-4.3~1.9-2.3 (m)γ-CH₂: ~1.8-2.1 (m), δ-CH₂: ~3.4-3.6 (m)-
Phenylalanine (Phe) ~4.2-4.5~3.0-3.2 (m)Aromatic: ~7.1-7.4~7.5-8.5
Tyrosine (Tyr) ~4.1-4.4~2.9-3.1 (m)Aromatic: ~6.7-7.2, OH: variable~7.5-8.5
Tryptophan (Trp) ~4.3-4.6~3.2-3.4 (m)Aromatic: ~7.0-7.8, Indole NH: ~10.0-11.0~7.5-8.5

Note: Chemical shifts can vary depending on the solvent, temperature, and the specific conformation of the cyclic dipeptide.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Amino Acid Residues in Cyclic Dipeptides (in CDCl₃ or DMSO-d₆)

Amino Acid ResidueOther Side Chain CarbonsC=O
Alanine (Ala) ~50-55~15-20-~165-170
Valine (Val) ~58-62~30-35γ-C: ~18-22~165-170
Leucine (Leu) ~52-56~40-45γ-C: ~24-28, δ-C: ~21-25~165-170
Isoleucine (Ile) ~57-61~35-40γ-C: ~25-30, γ-CH₃: ~15-18, δ-C: ~10-15~165-170
Proline (Pro) ~59-63~28-32γ-C: ~24-28, δ-C: ~45-49~165-170
Phenylalanine (Phe) ~54-58~35-40Aromatic: ~125-140~165-170
Tyrosine (Tyr) ~54-58~35-40Aromatic: ~115-160~165-170
Tryptophan (Trp) ~53-57~27-32Aromatic/Indole: ~100-140~165-170

Note: Carbonyl (C=O) chemical shifts are particularly sensitive to the cis/trans conformation of the amide bonds.

Table 3: Common Fragment Ions Observed in ESI-MS/MS of Protonated Cyclic Dipeptides ([M+H]⁺)

Fragment TypeDescription
[M+H - H₂O]⁺ Loss of a water molecule.
[M+H - CO]⁺ Loss of carbon monoxide from one of the amide bonds.
[M+H - R]⁺ Loss of a side chain radical.
Amino acid immonium ions Characteristic low-mass ions indicative of the presence of specific amino acid residues.
b- and y-type ions Formed after ring opening, analogous to the fragmentation of linear peptides.

III. Experimental Protocols

A. NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified cyclic dipeptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD).

    • The choice of solvent is critical and should be based on the solubility of the compound and the desired NMR experiment (e.g., to observe exchangeable NH protons, aprotic solvents like DMSO-d₆ or CDCl₃ are preferred).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire standard 1D ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to identify all carbon signals and their multiplicities.

    • Acquire a suite of 2D NMR spectra for complete structural assignment:

      • COSY: To establish ¹H-¹H coupling networks.

      • HSQC or HMQC: To correlate ¹H and ¹³C nuclei that are directly bonded.

      • HMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds).

      • NOESY or ROESY: To determine through-space proton proximities for conformational analysis. Set appropriate mixing times (e.g., 200-800 ms for NOESY) to observe key correlations.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin, NMRPipe).

    • Reference the spectra to the residual solvent peak or the internal standard.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling constants in the ¹H NMR spectrum to deduce dihedral angles.

    • Assign all ¹H and ¹³C resonances using the combination of 1D and 2D NMR data.

    • Use the NOE/ROE correlations to build a 3D model of the cyclic dipeptide.

B. Mass Spectrometry Protocol (LC-MS/MS)
  • Sample Preparation:

    • Prepare a stock solution of the cyclic dipeptide in a suitable solvent (e.g., methanol (B129727), acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions to determine the optimal concentration for analysis (typically in the ng/mL to µg/mL range).

    • The final sample for injection should be prepared in a solvent compatible with the mobile phase to ensure good peak shape.

  • Liquid Chromatography (LC) Method:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% ammonium hydroxide.

    • Gradient: A suitable gradient from low to high organic content (Mobile Phase B) should be developed to achieve good separation of the analyte from any impurities.

    • Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS) and MS/MS Method:

    • Ionization Mode: ESI in positive ion mode ([M+H]⁺) is generally the first choice. Negative ion mode ([M-H]⁻) can also be explored.[16]

    • Full Scan MS: Acquire a full scan spectrum to identify the m/z of the protonated or deprotonated molecular ion of the cyclic dipeptide.

    • Tandem MS (MS/MS):

      • Select the m/z of the precursor ion of interest for fragmentation.

      • Optimize the collision energy to achieve a rich fragmentation spectrum. This may require a series of experiments with varying collision energies.

      • Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated mass to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

    • Propose a fragmentation pathway to confirm the amino acid sequence.[11][12] Specialized software can aid in the interpretation of cyclic peptide fragmentation data.[14]

IV. Visualizations

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Analysis cluster_nmr_details NMR Experiments cluster_ms_details MS Experiments cluster_data_analysis Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of Cyclic Dipeptide NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS NMR_1D 1D NMR (¹H, ¹³C) NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR->NMR_2D LC_MS LC-MS MS->LC_MS Structure 3D Structure & Conformation NMR_1D->Structure NMR_2D->Structure MS_MS Tandem MS (MS/MS) LC_MS->MS_MS Sequence Sequence & Fragmentation MS_MS->Sequence Final Complete Structural Characterization Structure->Final Sequence->Final

Caption: Overall experimental workflow for the analysis of cyclic dipeptides.

Mass_Spec_Fragmentation cluster_ionization Ionization cluster_fragmentation Fragmentation (CID) cluster_products Product Ions CDP Cyclic Dipeptide (M) Precursor Precursor Ion [M+H]⁺ CDP->Precursor ESI RingOpening Ring Opening Precursor->RingOpening Collision LinearIntermediate Linearized Intermediate RingOpening->LinearIntermediate Fragmentation Further Fragmentation LinearIntermediate->Fragmentation NeutralLoss Neutral Losses (H₂O, CO) Fragmentation->NeutralLoss SideChainLoss Side Chain Losses Fragmentation->SideChainLoss SequenceIons Sequence Ions (b, y type) Fragmentation->SequenceIons

Caption: Logical relationship of cyclic dipeptide fragmentation in ESI-MS/MS.

References

Cyclo(Pro-Leu): Application Notes and Protocols for Fungal Pathogen Biocontrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cyclo(Pro-Leu) as a promising biocontrol agent against a range of fungal pathogens. This document includes a summary of its antifungal efficacy, detailed experimental protocols for its application and evaluation, and insights into its potential mechanisms of action.

Introduction

Cyclo(Pro-Leu), a cyclic dipeptide, has demonstrated significant antifungal activity against various plant and human fungal pathogens. Produced by several bacterial species, including Pseudomonas and Lactobacillus, it represents a natural and potentially safer alternative to synthetic fungicides. Its modes of action include the inhibition of crucial fungal development stages such as spore germination and appressorium formation, disruption of cell membrane integrity, and interference with key signaling pathways. This document outlines the practical application and evaluation of Cyclo(Pro-Leu) for biocontrol purposes.

Quantitative Antifungal Activity of Cyclo(Pro-Leu) and Its Isomers

The antifungal efficacy of Cyclo(Pro-Leu) has been quantified against several fungal species. The following table summarizes key findings from various studies, including Minimum Inhibitory Concentrations (MIC), 50% inhibitory concentrations (IC50), and percentage inhibition of critical developmental stages.

Fungal PathogenCyclo(Pro-Leu) IsomerAssay TypeConcentrationResultReference
Colletotrichum orbiculareCyclo(L-Leu-L-Pro)Conidial Germination Inhibition100 µg/mL19.7% inhibition[1]
Colletotrichum orbiculareCyclo(D-Leu-D-Pro)Conidial Germination Inhibition100 µg/mL19.9% inhibition[1]
Colletotrichum orbiculareCyclo(L-Leu-L-Pro)Appressorium Formation Inhibition100 µg/mLSignificant inhibition[1][2][3]
Colletotrichum orbiculareCyclo(L-Leu-L-Pro)In-planta Lesion Reduction100 µg/mLReduced leaf lesion size[1][2][3]
Aspergillus parasiticusCyclo(L-Leu-L-Pro)Aflatoxin Production Inhibition (IC50)0.20 mg/mL (200 µg/mL)50% inhibition of aflatoxin production[4][5][6]
Aspergillus parasiticusCyclo(D-Leu-D-Pro)Aflatoxin Production Inhibition (IC50)0.13 mg/mL (130 µg/mL)50% inhibition of aflatoxin production[6]
Aspergillus parasiticusCyclo(L-Leu-L-Pro)Fungal Growth Inhibition>6.0 mg/mLInhibition of mycelial growth[4][5]
Aspergillus flavusCyclo(L-Pro-D-Leu)Minimum Inhibitory Concentration (MIC)8 µg/mL-[7]
Aspergillus nigerCyclo(L-Pro-D-Leu)Minimum Inhibitory Concentration (MIC)-Less effective than against A. flavus[7]
Pyricularia oryzaeCyclo(Leu-Pro)Antifungal Activity-Effective[4]
Trichophyton rubrumCyclo(Leu-Pro)Antifungal Activity-Effective[4]
Ganoderma boninenseCyclo(Leu-Pro)Growth Attenuation-Attenuated growth[1]
Candida albicansCyclo(Leu-Pro)Growth Attenuation-Attenuated growth[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of Cyclo(Pro-Leu) as a biocontrol agent.

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Cyclo(Pro-Leu) against a target fungal pathogen.

Materials:

  • Cyclo(Pro-Leu) (and/or its isomers)

  • Target fungal strain

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB))

  • Sterile 96-well microtiter plates

  • Sterile distilled water

  • Solvent for Cyclo(Pro-Leu) (e.g., DMSO, sterile water)

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Harvest fungal spores (conidia) by gently scraping the surface of the agar plate with a sterile loop in the presence of sterile saline or water containing a wetting agent (e.g., 0.05% Tween 80).

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Cyclo(Pro-Leu) Dilutions:

    • Prepare a stock solution of Cyclo(Pro-Leu) in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the liquid culture medium directly in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal spore suspension to each well containing 100 µL of the Cyclo(Pro-Leu) dilutions.

    • Include a positive control (spores in medium without Cyclo(Pro-Leu)) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the fungal strain (e.g., 25-28°C) for 24-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Cyclo(Pro-Leu) at which no visible growth of the fungus is observed. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Protocol for Conidial Germination and Appressorium Formation Assay

This assay evaluates the effect of Cyclo(Pro-Leu) on the early stages of fungal infection.

Materials:

  • Cyclo(Pro-Leu) solution at desired concentrations

  • Fungal conidial suspension (2 x 10^5 spores/mL)

  • Sterile glass slides or hydrophobic coverslips

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Microscope

Procedure:

  • Mix equal volumes of the Cyclo(Pro-Leu) solution and the conidial suspension. A control with sterile distilled water instead of the test compound should be included.[1]

  • Pipette a 20-50 µL drop of the mixture onto a sterile glass slide or coverslip.[1]

  • Place the slides in a humid chamber to prevent the droplets from drying out.

  • Incubate at 25°C for 24 hours.[1]

  • After incubation, observe the conidia under a microscope.

  • Count the number of germinated and non-germinated conidia in a random sample of at least 100 conidia to determine the germination rate.

  • Among the germinated conidia, count the number that have formed appressoria to determine the appressorium formation rate.

  • Calculate the percentage of inhibition for both germination and appressorium formation relative to the control.

Protocol for In-Planta Biocontrol Efficacy Assay (Detached Leaf Assay)

This protocol assesses the ability of Cyclo(Pro-Leu) to protect plant tissue from fungal infection.

Materials:

  • Healthy, young leaves from the host plant (e.g., cucumber for Colletotrichum orbiculare)

  • Cyclo(Pro-Leu) solution at desired concentrations

  • Fungal conidial suspension (e.g., 1 x 10^6 spores/mL)

  • Sterile petri dishes or trays with moistened filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Wash and surface-sterilize the detached leaves.

  • Prepare a mixed inoculum by combining the fungal conidial suspension with the Cyclo(Pro-Leu) solution at the desired final concentration. Include a control treatment with the conidial suspension mixed with sterile water.

  • Inoculate the leaves by placing droplets of the mixed inoculum onto the leaf surface.

  • Place the inoculated leaves in a humid chamber (e.g., petri dishes with moist filter paper).

  • Incubate the leaves in a growth chamber under conditions suitable for disease development (e.g., 25-28°C with a photoperiod).

  • Observe the leaves daily for the development of disease symptoms (lesions).

  • After a set incubation period (e.g., 5-7 days), measure the size of the lesions on the leaves treated with Cyclo(Pro-Leu) and compare them to the control leaves.

  • Calculate the percentage of disease reduction.

Proposed Mechanisms of Action

The antifungal activity of Cyclo(Pro-Leu) is likely multifactorial, involving the disruption of fundamental cellular processes in fungal pathogens.

Inhibition of Morphological Development

Cyclo(Pro-Leu) has been shown to inhibit critical early stages of the fungal infection process, namely conidial germination and the formation of appressoria, which are specialized infection structures.[1][2][3] By arresting these developmental stages, Cyclo(Pro-Leu) prevents the fungus from successfully penetrating the host tissue.

Disruption of Cell Integrity

Evidence suggests that cyclic dipeptides, including Cyclo(Pro-Leu), can disrupt the fungal cell membrane and inhibit enzymes involved in cell wall synthesis.[1] This leads to a loss of cellular integrity and ultimately cell death.

Interference with Signaling Pathways

Cyclo(Pro-Leu) is also thought to interfere with crucial signaling pathways that regulate fungal growth, development, and pathogenicity.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathway is essential for fungal responses to external stimuli and for the regulation of infection-related morphogenesis. Cyclo(Pro-Leu) may inhibit this pathway, thereby disrupting the signaling cascade required for appressorium formation and invasive growth.

  • Quorum Sensing (QS) Inhibition: Quorum sensing is a cell-to-cell communication mechanism that allows fungi to coordinate gene expression in a population-density-dependent manner, often regulating virulence factors and biofilm formation. Cyclo(Pro-Leu) may act as a quorum sensing inhibitor, disrupting this communication and reducing the coordinated expression of genes necessary for pathogenesis.[1]

Visualizations

The following diagrams illustrate the experimental workflow and proposed mechanisms of action of Cyclo(Pro-Leu).

experimental_workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Observation cluster_analysis Data Analysis p1 Prepare Fungal Spore Suspension i1 Mix Spores and Cyclo(Pro-Leu) p1->i1 p2 Prepare Cyclo(Pro-Leu) Solutions p2->i1 i2 Inoculate Detached Leaves i1->i2 inc1 Incubate in Humid Chamber i2->inc1 obs1 Observe Lesion Development inc1->obs1 a1 Measure Lesion Size obs1->a1 a2 Calculate Disease Reduction a1->a2

In-Planta Biocontrol Efficacy Assay Workflow.

mapk_pathway cluster_stimulus External Stimulus cluster_pathway MAPK Cascade cluster_response Fungal Response stimulus Host Surface Signal mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., Fus3/Kss1) mapkk->mapk tf Transcription Factor (e.g., Ste12) mapk->tf genes Infection-related Genes tf->genes response Appressorium Formation & Pathogenicity genes->response inhibitor Cyclo(Pro-Leu) inhibitor->mapk Inhibition

Proposed MAPK Signaling Inhibition by Cyclo(Pro-Leu).

quorum_sensing_inhibition cluster_fungi Fungal Population cluster_signaling Quorum Sensing Signaling cluster_response Coordinated Response fungi Fungal Cells autoinducer Autoinducer Molecules fungi->autoinducer Release receptor Receptor autoinducer->receptor Binding signal_transduction Signal Transduction receptor->signal_transduction virulence_genes Virulence Gene Expression signal_transduction->virulence_genes biofilm Biofilm Formation virulence_genes->biofilm inhibitor Cyclo(Pro-Leu) inhibitor->receptor Competitive Binding

Proposed Quorum Sensing Inhibition by Cyclo(Pro-Leu).

References

Application of Cyclo(Pro-Leu) in Drug Development and Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Pro-Leu), a cyclic dipeptide composed of proline and leucine, has emerged as a molecule of significant interest in the fields of drug development and peptide synthesis. Its inherent structural stability, enhanced bioavailability compared to linear peptides, and diverse biological activities make it an attractive scaffold for therapeutic agent design.[1] This document provides a comprehensive overview of the applications of Cyclo(Pro-Leu), including its biological effects, protocols for its synthesis and biological evaluation, and insights into its mechanisms of action.

Applications in Drug Development

Cyclo(Pro-Leu) exhibits a broad spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics in various domains.

Antimicrobial and Antifungal Activity

Cyclo(Pro-Leu) has demonstrated notable activity against a range of pathogenic bacteria and fungi.[1][2][3][4] Its ability to inhibit the growth of microorganisms, including drug-resistant strains, underscores its potential as a lead compound for new anti-infective agents.[4] The stereochemistry of the constituent amino acids can significantly influence its antimicrobial potency.[2][3]

Anticancer Activity

The cytotoxic effects of Cyclo(Pro-Leu) against various cancer cell lines have been documented, suggesting its potential as an anticancer agent.[5][6] Its mechanisms of action are thought to involve the induction of apoptosis (programmed cell death) and the modulation of signaling pathways critical for cancer cell survival and proliferation.[7][8]

Quorum Sensing Inhibition

Cyclo(Pro-Leu) and other cyclic dipeptides can interfere with quorum sensing, a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation.[3][9][10] By disrupting these communication networks, Cyclo(Pro-Leu) can attenuate bacterial pathogenicity.

Neuroprotective Potential

Emerging research suggests that certain cyclic dipeptides may possess neuroprotective properties. While direct evidence for Cyclo(Pro-Leu) is still developing, related compounds have shown the ability to protect neuronal cells from oxidative stress-induced damage.[8]

Quantitative Data Summary

The biological activities of Cyclo(Pro-Leu) have been quantified in various studies. The following tables summarize key data points for easy comparison.

Table 1: Antimicrobial and Antifungal Activity of Cyclo(L-Leu-L-Pro)

Target OrganismActivity TypeValueReference
Fusarium oxysporumMIC16 µg/mL[1]
Aspergillus flavusMIC16 µg/mL[1]
Aspergillus nigerMIC17 µg/mL[1]
Penicillium expansumMIC18 µg/mL[1]
Candida albicansMIC50 µg/mL[1]
Candida metapsilosisMIC32 µg/mL[1]
Candida parapsilosisMIC30 µg/mL[1]
Salmonella entericaMIC11 µg/mL[1]
Enterococcus faecalisMIC12.5 µg/mL[4][6]
Escherichia fergusoniiMIC230 µg/mL[1]
Colletotrichum orbiculareConidial Germination Inhibition (100 µg/mL)~80% inhibition[2][3]

Table 2: Cytotoxic Activity of Cyclo(Pro-Leu)

Cell LineCancer TypeIC50 Value (µM)Reference
HT-29Colon Cancer101.56[5]
MCF-7Breast Cancer78.78[5]
A375Melanoma51.13[5]
K562Leukemia21.72[5]
NCM460Normal Colon775.86[5]
K562, HL-60, U937LeukemiaConcentration-dependent inhibition[6]

Experimental Protocols

Protocol 1: Synthesis of Cyclo(Pro-Leu)

This protocol is a general guideline for the chemical synthesis of Cyclo(Pro-Leu).

Materials:

  • L-Proline

  • L-Leucine

  • Coupling reagents (e.g., DCC/HOBt or HATU)

  • Protecting groups (e.g., Boc for the N-terminus and a methyl or ethyl ester for the C-terminus)

  • Deprotection reagents (e.g., TFA for Boc, LiOH for esters)

  • Solvents (e.g., DCM, DMF, Ethyl Acetate, Hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of Amino Acids: Protect the N-terminus of L-Proline with a Boc group and the C-terminus of L-Leucine as a methyl or ethyl ester.

  • Dipeptide Formation: Couple the Boc-protected L-Proline with the L-Leucine ester using a suitable coupling reagent like DCC/HOBt or HATU in an appropriate solvent such as DMF or DCM.

  • Purification of Linear Dipeptide: Purify the resulting linear dipeptide by column chromatography on silica gel.

  • Deprotection:

    • Remove the N-terminal Boc group using trifluoroacetic acid (TFA).

    • Saponify the C-terminal ester using a base like lithium hydroxide (B78521) (LiOH).

  • Cyclization: Perform the head-to-tail cyclization of the deprotected linear dipeptide in a dilute solution using a coupling reagent. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Purification of Cyclo(Pro-Leu): Purify the final cyclic dipeptide by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized Cyclo(Pro-Leu) using techniques such as NMR spectroscopy and mass spectrometry.[11]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Cyclo(Pro-Leu) against a specific microorganism.[1][12][13]

Materials:

  • Cyclo(Pro-Leu) stock solution

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the Cyclo(Pro-Leu) stock solution in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of Cyclo(Pro-Leu) that completely inhibits visible growth of the microorganism.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of Cyclo(Pro-Leu) on cancer cell lines.[7][14]

Materials:

  • Cyclo(Pro-Leu) stock solution

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Cyclo(Pro-Leu) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of Cyclo(Pro-Leu) are mediated through its interaction with various cellular signaling pathways.

Quorum Sensing Inhibition Pathway

Cyclo(Pro-Leu) can interfere with bacterial quorum sensing. While the exact mechanism for Cyclo(Pro-Leu) is under investigation, a related cyclic dipeptide, Cyclo(Phe-Pro), has been shown to modulate the ToxR-LeuO-HU-RpoS signaling pathway in Vibrio vulnificus.[15][16] This pathway ultimately regulates the expression of virulence factors.

Quorum_Sensing_Inhibition Cyclo(Pro-Leu) Cyclo(Pro-Leu) QS Receptors QS Receptors Cyclo(Pro-Leu)->QS Receptors Inhibits Signal Transduction Cascade Signal Transduction Cascade QS Receptors->Signal Transduction Cascade Activates Virulence Gene Expression Virulence Gene Expression Signal Transduction Cascade->Virulence Gene Expression Regulates

Quorum Sensing Inhibition by Cyclo(Pro-Leu).
Apoptosis Induction Pathway

The anticancer activity of Cyclo(Pro-Leu) is partly attributed to its ability to induce apoptosis. This process often involves the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of a cascade of caspases.[7][8]

Apoptosis_Induction Cyclo(Pro-Leu) Cyclo(Pro-Leu) Mitochondrion Mitochondrion Cyclo(Pro-Leu)->Mitochondrion Induces stress Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptosis Induction via the Mitochondrial Pathway.
Modulation of CD151 Signaling

Cyclo(Pro-Leu) has been shown to down-regulate the expression of the tetraspanin CD151, which is involved in cancer cell migration and metastasis.[17] By disrupting the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR), Cyclo(Pro-Leu) can inhibit downstream signaling pathways that promote cell motility.[18]

CD151_Signaling_Modulation Cyclo(Pro-Leu) Cyclo(Pro-Leu) CD151 Expression CD151 Expression Cyclo(Pro-Leu)->CD151 Expression Down-regulates CD151-EGFR Interaction CD151-EGFR Interaction CD151 Expression->CD151-EGFR Interaction Downstream Signaling (e.g., Migration) Downstream Signaling (e.g., Migration) CD151-EGFR Interaction->Downstream Signaling (e.g., Migration) Promotes

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Cyclo(Pro-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the bioactivity of Cyclo(Pro-Leu), a cyclic dipeptide with potential therapeutic applications. The protocols detailed below are designed to assess its anti-cancer, anti-inflammatory, neuroprotective, and antioxidant properties.

Anti-Cancer Activity

Cyclic dipeptides, including proline-based structures, have garnered attention for their potential as anti-cancer agents.[1] In vitro assays are the primary step in evaluating the cytotoxic and apoptotic effects of Cyclo(Pro-Leu) on various cancer cell lines.

Data Presentation: Cytotoxicity of Cyclo(Pro-Leu)

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Cyclo(Pro-Leu) against a panel of human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC₅₀ (µM)Citation
HT-29Colon Carcinoma101.56[2]
MCF-7Breast Adenocarcinoma78.78[2]
A375Malignant Melanoma51.13[2]
K562Chronic Myelogenous Leukemia21.72[2]
NCM460Normal Colon775.86[2]
Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[3]

Materials:

  • Cyclo(Pro-Leu)

  • Human cancer cell lines (e.g., HT-29, MCF-7, A375, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO)[2]

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.[5]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of Cyclo(Pro-Leu) in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.[2]

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 hours).[2]

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[2]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[2]

Activation of caspases, particularly caspase-3, is a key event in the apoptotic pathway.[6][7] This assay measures the activity of caspase-3, providing insight into the mechanism of cell death induced by Cyclo(Pro-Leu).

Materials:

  • Cyclo(Pro-Leu) treated and untreated cancer cells

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for control[8]

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with Cyclo(Pro-Leu) for the desired time points (e.g., 8 and 12 hours).[8]

    • Harvest and lyse the cells according to the assay kit manufacturer's instructions.

  • Enzymatic Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate to each well.

    • Incubate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

  • Controls:

    • Include untreated cells as a negative control.

    • Include cells treated with Cyclo(Pro-Leu) and a caspase-3 inhibitor to confirm specificity.[8]

Visualization

anticancer_workflow start Start: Culture Cancer Cells seed Seed cells in 96-well plates start->seed treat Treat with Cyclo(Pro-Leu) seed->treat incubate Incubate for 48h treat->incubate mtt MTT Assay incubate->mtt caspase Caspase-3 Assay incubate->caspase data Analyze Data (IC50, Apoptosis) mtt->data caspase->data end End: Assess Anticancer Activity data->end

Caption: Workflow for in vitro anti-cancer testing of Cyclo(Pro-Leu).

Anti-Inflammatory Activity

Cyclic dipeptides have been shown to possess anti-inflammatory properties.[9] Key in vitro assays for evaluating the anti-inflammatory potential of Cyclo(Pro-Leu) involve measuring its effect on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocols

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique for quantifying the concentration of specific proteins, such as TNF-α and IL-6, in cell culture supernatants.[10][11]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cyclo(Pro-Leu)

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • 96-well ELISA plates

  • Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Protocol:

  • Cell Stimulation:

    • Seed RAW 264.7 cells in a 24-well plate and incubate until they reach the desired confluency.

    • Pre-treat the cells with various concentrations of Cyclo(Pro-Leu) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

    • Collect the cell culture supernatants.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[12]

    • Wash the plate with wash buffer.

    • Block the plate with a blocking buffer for 1 hour at room temperature.[12]

    • Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[12]

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[10]

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 30 minutes at room temperature.[12]

    • Wash the plate.

    • Add the TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).[10]

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Calculate the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values from the standard curve.

Visualization

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Nucleus Nucleus NFkB->Nucleus translocation TNFa_IL6 TNF-α, IL-6 Gene Transcription Nucleus->TNFa_IL6 Cytokines Pro-inflammatory Cytokines TNFa_IL6->Cytokines CycloProLeu Cyclo(Pro-Leu) CycloProLeu->NFkB inhibition

Caption: Putative anti-inflammatory signaling pathway of Cyclo(Pro-Leu).

Neuroprotective Activity

Cyclic dipeptides have shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.[7] The neuroprotective effects of Cyclo(Pro-Leu) can be assessed by its ability to mitigate cytotoxicity and reduce the generation of reactive oxygen species (ROS) in neuronal cell models.

Experimental Protocols

This protocol uses a neuronal cell line (e.g., SH-SY5Y) and an oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂) to model neurodegenerative conditions. The protective effect of Cyclo(Pro-Leu) is quantified using the MTT assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cyclo(Pro-Leu)

  • Hydrogen peroxide (H₂O₂)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to attach and differentiate if necessary.

  • Pre-treatment:

    • Pre-treat the cells with various concentrations of Cyclo(Pro-Leu) for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress:

    • Expose the cells to a cytotoxic concentration of H₂O₂ for a defined duration (e.g., 24 hours). Include control wells with and without H₂O₂ and Cyclo(Pro-Leu).

  • Cell Viability Assessment:

    • Perform the MTT assay as described in section 1.1 to determine the percentage of viable cells. An increase in cell viability in the Cyclo(Pro-Leu) treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.[7]

This assay quantifies the level of intracellular ROS using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and fluoresces upon oxidation by ROS.[13]

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cyclo(Pro-Leu)

  • H₂O₂ or another ROS-inducing agent

  • DCFH-DA probe

  • Black 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Cell Treatment:

    • Seed and treat the cells with Cyclo(Pro-Leu) and H₂O₂ as described in section 3.1.

  • Probe Loading:

    • Wash the cells with PBS.

    • Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C in the dark.[13]

  • Measurement:

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[13] A decrease in fluorescence in the Cyclo(Pro-Leu) treated groups indicates ROS scavenging activity.

Visualization

neuroprotection_pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS OxidativeStress->ROS Apoptosis Apoptosis & Cell Death ROS->Apoptosis CycloProLeu Cyclo(Pro-Leu) CycloProLeu->ROS scavenging NFkB_inhibition NF-κB Inhibition CycloProLeu->NFkB_inhibition Caspase_inhibition Caspase-3 Inhibition CycloProLeu->Caspase_inhibition NFkB_inhibition->Apoptosis prevents Caspase_inhibition->Apoptosis prevents

Caption: Proposed neuroprotective mechanism of Cyclo(Pro-Leu).

Antioxidant Activity

The direct antioxidant capacity of Cyclo(Pro-Leu) can be evaluated using cell-free chemical assays that measure its ability to scavenge free radicals.

Experimental Protocol

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to determine the antioxidant activity of a compound. In its radical form, DPPH has a deep violet color, which turns to pale yellow upon reduction by an antioxidant.

Materials:

  • Cyclo(Pro-Leu)

  • DPPH solution (0.2 mM in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Reaction Mixture:

    • In a 96-well plate, add 100 µL of various concentrations of Cyclo(Pro-Leu) (dissolved in methanol) to 100 µL of the DPPH solution.[14]

  • Incubation:

    • Shake the plate and incubate for 30 minutes at room temperature in the dark.

  • Measurement:

    • Measure the absorbance at 517 nm.[14]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

These protocols provide a solid framework for the in vitro characterization of the bioactivities of Cyclo(Pro-Leu). Researchers should optimize the experimental conditions based on their specific cell lines and laboratory settings.

References

Application Notes and Protocols: Preparation and Use of Cyclo(Pro-Leu) Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of the cyclic dipeptide Cyclo(Pro-Leu) and its application in common in vitro experiments, such as cytotoxicity assays. Cyclo(Pro-Leu) is a naturally occurring diketopiperazine with a range of biological activities, including anticancer, antifungal, and quorum sensing inhibitory effects.[1] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results. These application notes offer a comprehensive guide for researchers utilizing Cyclo(Pro-Leu) in their studies.

Physicochemical Properties and Solubility of Cyclo(Pro-Leu)

Cyclo(Pro-Leu) is a white solid with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of approximately 210.27 g/mol .[2] Understanding its solubility is crucial for the preparation of homogenous stock solutions. The solubility of Cyclo(Pro-Leu) in various solvents is summarized in the table below.

Solvent Solubility Molar Concentration (approx.) Reference(s)
Dimethyl Sulfoxide (DMSO)25 mg/mL118.89 mM[3]
Methanol50 mg/mL237.78 mM[4]
EthanolSolubleNot specified
Water5 mg/mL23.78 mM[3]

Note: Sonication may be required to fully dissolve the compound in aqueous solutions.[3]

Preparation of Cyclo(Pro-Leu) Stock Solutions

The following protocol describes the preparation of a 100 mM stock solution of Cyclo(Pro-Leu) in DMSO. This high-concentration stock can then be diluted to prepare working solutions for various experiments.

Materials:
  • Cyclo(Pro-Leu) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing the Compound: Accurately weigh a precise amount of Cyclo(Pro-Leu) powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 21.03 mg of Cyclo(Pro-Leu) (Molecular Weight = 210.27 g/mol ).

  • Dissolving in DMSO: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 100 mM stock, add 1 mL of DMSO to 21.03 mg of Cyclo(Pro-Leu).

  • Ensuring Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3] Protect the solution from light.

G Workflow for Preparing Cyclo(Pro-Leu) Stock Solution cluster_prep Preparation cluster_storage Storage weigh Weigh Cyclo(Pro-Leu) Powder add_dmso Add Sterile DMSO weigh->add_dmso Precise amount dissolve Vortex to Dissolve add_dmso->dissolve Appropriate volume aliquot Aliquot into Single-Use Tubes dissolve->aliquot Homogenous solution store Store at -20°C or -80°C aliquot->store Prevent freeze-thaw

Caption: Workflow for preparing a Cyclo(Pro-Leu) stock solution.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of a Cyclo(Pro-Leu) stock solution to determine its cytotoxic effects on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:
  • Cancer cell line of interest (e.g., K562, HL-60, U937)[4]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cyclo(Pro-Leu) stock solution (100 mM in DMSO)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach and resume growth.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the 100 mM Cyclo(Pro-Leu) stock solution in complete culture medium to achieve the desired final concentrations for treatment.

    • Important: The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[5] For example, to achieve a final concentration of 100 µM, you can perform a 1:1000 dilution of the 100 mM stock solution directly into the culture medium.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared working solutions of Cyclo(Pro-Leu) at various concentrations to the respective wells.

    • Include a vehicle control group (medium with the same final concentration of DMSO as the highest treatment concentration) and an untreated control group (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of Cyclo(Pro-Leu) that inhibits cell growth by 50%).

G Experimental Workflow for MTT Cytotoxicity Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_working Prepare Cyclo(Pro-Leu) Working Solutions incubate_24h->prepare_working treat_cells Treat Cells with Compound prepare_working->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing the cytotoxicity of Cyclo(Pro-Leu).

Proposed Mechanisms of Action and Signaling Pathways

Cyclo(Pro-Leu) exhibits its biological effects through various mechanisms. Below are diagrams illustrating some of the proposed signaling pathways.

Inhibition of Quorum Sensing

Cyclo(Pro-Leu) and other diketopiperazines can interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence factor production and biofilm formation.[6] This is often achieved by inhibiting the acyl-homoserine lactone (AHL) synthase, which is responsible for producing the signaling molecules.

G Inhibition of Quorum Sensing by Cyclo(Pro-Leu) CPL Cyclo(Pro-Leu) AHL_Synthase AHL Synthase (e.g., CepI) CPL->AHL_Synthase Inhibits AHL AHL Signal Molecule AHL_Synthase->AHL Produces Receptor AHL Receptor AHL->Receptor Binds to Virulence Virulence Gene Expression Receptor->Virulence Activates Biofilm Biofilm Formation Receptor->Biofilm Promotes

Caption: Cyclo(Pro-Leu) inhibits bacterial quorum sensing.

Anticancer Activity via CD151 and Apoptosis Induction

Cyclo(Pro-Leu) has been suggested to exert anticancer effects by interacting with the tetraspanin CD151, which is involved in cancer progression and metastasis.[7] This interaction may disrupt downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, ultimately leading to the induction of apoptosis.[8][9]

G Proposed Anticancer Mechanism of Cyclo(Pro-Leu) CPL Cyclo(Pro-Leu) CD151 CD151 CPL->CD151 Interacts with/Modulates Apoptosis Apoptosis CPL->Apoptosis Induces Integrin Integrins (α3β1, α6β4) CD151->Integrin Associates with FAK FAK Integrin->FAK Activates MAPK MAPK Pathway FAK->MAPK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Proliferation Cell Proliferation MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis PI3K_Akt->Proliferation PI3K_Akt->Metastasis

Caption: Cyclo(Pro-Leu) may inhibit cancer progression via CD151.

The induction of apoptosis by cyclic dipeptides can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.[10][11]

G Intrinsic Apoptosis Pathway Induced by Cyclo(Pro-Leu) CPL Cyclo(Pro-Leu) Mitochondria Mitochondria CPL->Mitochondria Induces stress CytC Cytochrome c Mitochondria->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by Cyclo(Pro-Leu).

Conclusion

These application notes provide a framework for the preparation and use of Cyclo(Pro-Leu) in experimental settings. Adherence to these protocols will help ensure the generation of reliable and reproducible data. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. Further investigation into the detailed molecular mechanisms of Cyclo(Pro-Leu) will continue to unveil its therapeutic potential.

References

Application Notes and Protocols: Cyclo(Pro-Leu) as an Inhibitor of Aflatoxin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins, a group of mycotoxins produced primarily by Aspergillus flavus and Aspergillus parasiticus, are potent carcinogens and a significant threat to food safety and public health. The inhibition of aflatoxin biosynthesis is a critical area of research for the development of effective control strategies. Cyclo(Pro-Leu), a cyclic dipeptide (also known as a diketopiperazine), has emerged as a promising natural inhibitor of aflatoxin production. This document provides detailed application notes and protocols based on published research for studying the inhibitory effects of Cyclo(Pro-Leu) on aflatoxin production.

Mechanism of Action

Cyclo(L-leucyl-L-prolyl) has been shown to repress the transcription of key genes involved in the aflatoxin biosynthetic pathway.[1][2][3] This includes the downregulation of aflR, a major transcriptional regulator of the aflatoxin gene cluster, as well as other crucial genes such as hexB, pksL1, and dmtA.[1][2] By inhibiting the expression of these genes, Cyclo(Pro-Leu) effectively halts the enzymatic cascade required for aflatoxin synthesis.

Another related cyclodipeptide, Cyclo(l-Ala-l-Pro), has been found to inhibit aflatoxin production by targeting and inhibiting glutathione (B108866) S-transferase (GST) in Aspergillus flavus. This suggests that cyclodipeptides may employ multiple mechanisms to disrupt aflatoxin biosynthesis.

Quantitative Data Summary

The inhibitory activity of Cyclo(Pro-Leu) and related compounds on aflatoxin production has been quantified in several studies. The following tables summarize the key data for easy comparison.

Table 1: Inhibitory Activity of Cyclo(L-Leu-L-Pro) against Aflatoxin Precursor Production

CompoundConcentration (mg/mL)Inhibition of Norsolorinic Acid (NA) Accumulation
Cyclo(L-Leu-L-Pro)> 3.5Complete Inhibition
Cyclo(L-Leu-L-Pro)1.0Partial Inhibition

Table 2: 50% Inhibitory Concentration (IC50) of Cyclo(L-Leu-L-Pro) on Aflatoxin Production

Fungal StrainCompoundIC50 (mg/mL)
Aspergillus parasiticus SYS-4Cyclo(L-Leu-L-Pro)0.20

Table 3: Comparative Inhibitory Activities of Cyclo(Leu-Pro) Stereoisomers and Analogs

CompoundInhibitory Activity
Cyclo(L-Leu-L-Pro)Strong
Cyclo(D-Leu-D-Pro)Strong
Cyclo(L-Val-L-Pro)Strong
Cyclo(D-Pro-L-Leu)Weaker
Cyclo(L-Pro-D-Leu)Weaker

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

G cluster_0 Aspergillus Cell Environmental_Cues Environmental Cues (e.g., nutrients, pH, temperature) TOR_Pathway TOR Signaling Pathway Environmental_Cues->TOR_Pathway Global_Regulators Global Regulators (e.g., LaeA, VeA) TOR_Pathway->Global_Regulators aflR aflR (Transcriptional Activator) Global_Regulators->aflR Aflatoxin_Genes Aflatoxin Biosynthesis Genes (pksL1, dmtA, hexB, etc.) aflR->Aflatoxin_Genes activates transcription Aflatoxin_Enzymes Biosynthetic Enzymes Aflatoxin_Genes->Aflatoxin_Enzymes translation Aflatoxin Aflatoxin Aflatoxin_Enzymes->Aflatoxin catalysis Cyclo_Pro_Leu Cyclo(Pro-Leu) Cyclo_Pro_Leu->aflR represses transcription G cluster_1 Phase 1: Fungal Culture and Treatment cluster_2 Phase 2: Sample Processing and Analysis Inoculate Inoculate Aspergillus spores into liquid medium Incubate Incubate under optimal conditions for growth and aflatoxin production Inoculate->Incubate Add_Inhibitor Add Cyclo(Pro-Leu) at various concentrations Incubate->Add_Inhibitor Continue_Incubation Continue incubation for a defined period (e.g., 4 days) Add_Inhibitor->Continue_Incubation Separate Separate mycelia and culture medium Continue_Incubation->Separate Extract_Aflatoxin Extract aflatoxin from the culture medium (e.g., with chloroform) Separate->Extract_Aflatoxin Extract_RNA Extract total RNA from mycelia Separate->Extract_RNA Quantify_Aflatoxin Quantify aflatoxin by HPLC or TLC Extract_Aflatoxin->Quantify_Aflatoxin RT_PCR Perform Reverse Transcription-PCR to analyze gene expression (aflR, etc.) Extract_RNA->RT_PCR

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of Cyclo(Pro-Leu).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Cyclo(Pro-Leu).

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis of Cyclo(Pro-Leu) and related cyclic dipeptides.

Issue 1: Low Yield of the Desired Cyclo(Pro-Leu) Monomer

Question: My synthesis resulted in a very low yield of Cyclo(Pro-Leu). What are the potential causes and how can I improve the yield?

Answer:

Low yields in cyclic peptide synthesis are a common challenge. Several factors can contribute to this issue, from reaction conditions to the inherent properties of the linear precursor. Here are the primary causes and troubleshooting steps:

  • Unfavorable Peptide Conformation: The linear Pro-Leu precursor may not readily adopt a conformation suitable for intramolecular cyclization, making the reaction entropically unfavorable.

  • Steric Hindrance: Bulky side chains near the reaction site can impede cyclization.

  • Inefficient Coupling Reagents: The chosen coupling reagent may not be effective enough for this specific cyclization.

  • Suboptimal Reaction Conditions: Factors like concentration, temperature, and solvent can significantly impact the reaction outcome.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of Cyclo(Pro-Leu) check_dimer Is the main byproduct a high molecular weight species (e.g., cyclodimer)? start->check_dimer high_dilution Implement High Dilution Conditions (0.1-1 mM final peptide concentration) check_dimer->high_dilution Yes check_reagents Are you using an efficient coupling reagent? check_dimer->check_reagents No slow_addition Use Slow Addition (Syringe Pump) (4-16 hours) high_dilution->slow_addition slow_addition->check_reagents use_hatu_bop Consider using HATU or BOP check_reagents->use_hatu_bop No check_conformation Is the linear peptide conformation unfavorable? check_reagents->check_conformation Yes use_hatu_bop->check_conformation d_proline Incorporate a D-amino acid (e.g., Leu-D-Pro) if stereochemistry allows check_conformation->d_proline Yes pseudoproline Utilize the Pseudoproline Strategy check_conformation->pseudoproline If applicable check_temp Is the reaction temperature optimized? check_conformation->check_temp No d_proline->check_temp pseudoproline->check_temp increase_temp Cautiously increase temperature check_temp->increase_temp No end Improved Yield check_temp->end Yes increase_temp->end

Caption: Troubleshooting workflow for low yield in Cyclo(Pro-Leu) synthesis.

Issue 2: Predominant Formation of Cyclodimer

Question: My reaction is primarily yielding the cyclodimer, cyclo(Pro-Leu-Pro-Leu), instead of the desired Cyclo(Pro-Leu). How can I favor the formation of the monomer?

Answer:

The formation of a cyclodimer is a common competing intermolecular reaction in cyclic peptide synthesis, especially with sterically hindered or conformationally constrained linear precursors. The synthesis of all-L-cyclo(Leu-Pro-Leu-Pro) has been reported as challenging, with the cyclodimer being a significant byproduct[1][2][3][4]. Here are strategies to promote intramolecular cyclization:

  • High Dilution: This is the most critical factor. Reducing the concentration of the linear peptide (to 0.1-1 mM) decreases the likelihood of intermolecular reactions.

  • Slow Addition: Adding the linear peptide solution to the reaction mixture containing the coupling reagents over a prolonged period (4-16 hours) using a syringe pump helps maintain a low effective concentration.

  • Choice of Coupling Reagent: Certain coupling reagents can favor monomer formation. For example, in the synthesis of cyclo(Leu-Pro-Leu-Pro), using HATU under high dilution conditions resulted in a better monomer-to-dimer ratio compared to BOP[1][2][3][4].

Issue 3: Potential Epimerization

Question: I am concerned about the stereochemical purity of my synthesized Cyclo(Pro-Leu). How can I minimize and detect epimerization?

Answer:

Epimerization, the change in configuration at one chiral center, is a known side reaction in peptide synthesis, and it can be difficult to separate the resulting diastereomers[5][6].

  • Minimizing Epimerization:

    • Choice of Coupling Reagents: Some coupling reagents are known to cause less epimerization. For instance, HATU is reported to react faster with less epimerization compared to some other reagents.

    • Avoid Strong Bases and High Temperatures: Prolonged exposure to strong bases and high temperatures can increase the risk of epimerization.

    • Pseudoproline Dipeptides: Incorporating a pseudoproline at the C-terminal position of the linear peptide has been shown to eliminate epimerization of this residue during cyclization[7].

  • Detecting Epimerization:

    • Chiral HPLC: This is a direct method to separate and quantify stereoisomers.

    • NMR Spectroscopy: While the 1H and 13C NMR spectra of diastereomers can be very similar, careful analysis, sometimes with chiral shift reagents, may reveal their presence.

    • Electronic Circular Dichroism (ECD): ECD is a powerful technique to differentiate between stereoisomers of cyclic dipeptides like Cyclo(Pro-Leu)[1][8][9].

Quantitative Data Summary

The following tables summarize quantitative data from the literature to aid in experimental design.

Table 1: Comparison of Coupling Reagents on Cyclomonomer to Cyclodimer Ratio for cyclo(Leu-Pro-Leu-Pro) Synthesis [1][2][3][4]

Coupling ReagentConditionRatio of Cyclomonomer to Cyclodimer
BOPHigh Dilution1 : 1.1
HATUHigh Dilution1 : 0.6

Table 2: Impact of Pseudoproline Strategy on Cyclic Tetrapeptide Yield [2][3]

Synthesis StrategyCyclic Tetrapeptide Yield
Without Pseudoproline Strategy5%
With Pseudoproline Strategy (using FDPP)27-38%
With Pseudoproline Strategy (using DMTMM BF4)31-66%

Experimental Protocols

Protocol 1: General Solution-Phase Synthesis and Cyclization of a Dipeptide Precursor

This protocol is a general guideline for the synthesis of a linear dipeptide and its subsequent cyclization to form Cyclo(Pro-Leu).

  • Linear Dipeptide Synthesis:

    • Couple N-terminally protected Proline (e.g., Boc-Pro-OH) with C-terminally protected Leucine (e.g., H-Leu-OMe) using a standard coupling reagent like DCC or HATU in a suitable solvent (e.g., DCM or DMF).

    • Monitor the reaction by TLC.

    • After completion, perform an aqueous workup to remove byproducts.

    • Purify the protected dipeptide by column chromatography.

    • Deprotect the N-terminus (e.g., using TFA for Boc) and the C-terminus (e.g., by saponification for a methyl ester) to obtain the linear Pro-Leu precursor.

  • Cyclization:

    • Prepare a solution of the linear Pro-Leu in a large volume of a suitable solvent like DMF to achieve a final concentration of 0.1-1 mM.

    • In a separate flask, dissolve the coupling reagent (e.g., 1.2 equivalents of HATU) and a base (e.g., 4 equivalents of DIPEA) in DMF.

    • Using a syringe pump, add the linear peptide solution to the coupling reagent mixture over 4-16 hours at room temperature.

    • Monitor the reaction by LC-MS for the disappearance of the linear precursor and the appearance of the cyclic product.

    • Once the reaction is complete, quench any remaining activating agents with a small amount of water.

    • Remove the solvent under reduced pressure.

General Workflow for Cyclo(Pro-Leu) Synthesis and Purification

Synthesis_Workflow start Start: Protected Amino Acids (Boc-Pro-OH, H-Leu-OMe) coupling 1. Linear Dipeptide Synthesis (e.g., HATU, DIPEA in DMF) start->coupling deprotection 2. Deprotection (TFA for Boc, LiOH for OMe) coupling->deprotection cyclization 3. Cyclization (High Dilution, Slow Addition, HATU) deprotection->cyclization purification 4. Purification (Silica Gel Chromatography, HPLC) cyclization->purification characterization 5. Characterization (NMR, MS, ECD) purification->characterization end Final Product: Cyclo(Pro-Leu) characterization->end

Caption: General workflow for the chemical synthesis of Cyclo(Pro-Leu).

Protocol 2: HPLC Purification of Cyclo(Pro-Leu)

This protocol provides a starting point for the purification of Cyclo(Pro-Leu) using reversed-phase HPLC. Optimization will be required based on the specific crude mixture and HPLC system.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm for analytical or larger for preparative).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% B over 10-20 minutes is a good starting point. For Cyclo(Leu-Pro), elution has been reported between 6.4 and 6.7 minutes on a semi-preparative column with a 5-95% acetonitrile gradient over 10 minutes[1].

  • Flow Rate: 1 mL/min for analytical, higher for preparative (e.g., 15 mL/min)[1].

  • Detection: UV at 210 nm and 254 nm[1].

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

  • Fraction Collection: Collect fractions corresponding to the desired peak and analyze by LC-MS to confirm the identity.

  • Solvent Removal: Lyophilize the collected fractions to obtain the pure product.

References

How to prevent epimerization during Cyclo(Pro-Leu) synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclo(Pro-Leu) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing epimerization during the synthesis of this cyclic dipeptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in Cyclo(Pro-Leu) synthesis?

Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of Cyclo(L-Pro-L-Leu) synthesis, this typically involves the conversion of the L-Leucine residue to D-Leucine, resulting in the formation of the diastereomer Cyclo(L-Pro-D-Leu). This is a significant concern because diastereomers have different three-dimensional structures, which can drastically alter their biological activity and pharmacological properties. The presence of the epimerized impurity can complicate purification and compromise the quality and efficacy of the final product.

Q2: What are the primary factors that cause epimerization during the synthesis of Cyclo(Pro-Leu)?

Several factors during the peptide coupling and cyclization steps can promote epimerization:

  • Activation of the Leucine Carboxyl Group: The most common pathway for epimerization is through the formation of an oxazolone (B7731731) intermediate when the carboxyl group of N-protected Leucine is activated. The alpha-proton of the Leucine becomes acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.

  • Choice of Coupling Reagent: Some coupling reagents are more prone to inducing epimerization than others. Reagents that lead to highly reactive intermediates can increase the rate of oxazolone formation.

  • Base: The type and amount of base used are critical. Strong or sterically unhindered bases can more readily abstract the alpha-proton of the activated Leucine residue.

  • Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.

  • Solvent: The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents like DMF can sometimes increase the risk.

  • Prolonged Reaction Time: Extended exposure of the activated amino acid to basic conditions before cyclization increases the likelihood of epimerization.

Q3: Which amino acid, Proline or Leucine, is more susceptible to epimerization during the synthesis?

In the synthesis of Cyclo(Pro-Leu), the Leucine residue is the one that epimerizes. Proline is a secondary amino acid with a rigid ring structure, which makes the abstraction of its alpha-proton and subsequent epimerization significantly more difficult compared to other amino acids. Therefore, the focus of preventing epimerization is on controlling the stereochemistry of the Leucine residue.

Troubleshooting Guide: Minimizing Epimerization

This guide provides solutions to common problems encountered during Cyclo(Pro-Leu) synthesis that can lead to epimerization.

Problem Potential Cause Recommended Solution
High percentage of Cyclo(L-Pro-D-Leu) diastereomer detected. Inappropriate Coupling Reagent: Use of a coupling reagent known to cause high rates of racemization.Select coupling reagents known for low epimerization, such as those used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). Carbodiimides like DCC or DIC with HOBt are often good choices. For more challenging cyclizations, uronium/aminium reagents like HATU can be effective, but conditions should be optimized.
Strong or Excess Base: Use of strong bases like triethylamine (B128534) (TEA) or an excess of any base.Employ a weaker or sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.
High Reaction Temperature: Performing the coupling and/or cyclization at elevated temperatures.Maintain a low reaction temperature, ideally between 0 °C and room temperature, during the activation and cyclization steps.
Prolonged Activation/Reaction Time: Allowing the activated Leucine to stand for too long before cyclization.Add the coupling reagent in situ (to the mixture of the linear dipeptide precursor). Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.
Inappropriate Solvent: Using a solvent that promotes epimerization.Non-polar solvents are generally preferred. Consider using dichloromethane (B109758) (DCM) or toluene (B28343). If a more polar solvent is required, ensure other conditions (temperature, base) are optimized to minimize epimerization.
Low yield of the desired Cyclo(L-Pro-L-Leu) and formation of oligomers. Inefficient Cyclization: The linear precursor may be prone to intermolecular reactions (dimerization, oligomerization) rather than intramolecular cyclization.Perform the cyclization step under high dilution conditions (e.g., 0.001 M to 0.01 M) to favor the intramolecular reaction. The slow addition of the linear peptide to the reaction mixture can also be beneficial.
Suboptimal Coupling Reagent for Cyclization: The chosen reagent may not be efficient for this specific cyclization.For challenging cyclizations, more potent coupling reagents like HATU or BOP have been used, though careful control of conditions is necessary to limit epimerization.[1][2]

Quantitative Data on Epimerization

While specific quantitative data for Cyclo(Pro-Leu) synthesis is limited in the literature, the following table provides illustrative data from analogous peptide couplings to demonstrate the impact of different conditions on epimerization.

Coupling ReagentAdditiveBaseSolventTemperature (°C)% Epimerization (Approx.)Reference
DCCHOBtNMMDCM0 to RT< 2%General Knowledge
EDC/DICHOAtDIPEADMFRT4.2%[3]
HATU-DIPEADMFRTCan be low with short activation times[1][4]
HBTU-DIPEADMFRTHigher than HATU in some cases
BOP-DIPEADMFRTVariable, requires optimization

Note: These values are indicative and can vary significantly based on the specific peptide sequence, substrate concentrations, and reaction times.

Experimental Protocols

Protocol 1: Synthesis of the Linear Precursor (e.g., Boc-L-Leu-L-Pro-OMe)

This protocol describes the synthesis of the protected linear dipeptide, which is the precursor for cyclization.

Materials:

  • Boc-L-Leucine

  • L-Proline methyl ester hydrochloride (H-L-Pro-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve L-Proline methyl ester hydrochloride (1 equivalent) in DCM.

  • Add N-Methylmorpholine (1 equivalent) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Boc-L-Leucine (1 equivalent) and HOBt (1 equivalent) in DCM.

  • Cool the Boc-L-Leucine solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the cooled Boc-L-Leucine solution and stir for 15 minutes at 0 °C.

  • Add the neutralized L-Proline methyl ester solution to the activated Boc-L-Leucine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection and Cyclization to form Cyclo(L-Pro-L-Leu)

This protocol outlines the deprotection of the linear dipeptide and the subsequent intramolecular cyclization.

Materials:

  • Boc-L-Leu-L-Pro-OMe (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • A suitable base for cyclization (e.g., a weak base for neutralization followed by heating, or direct cyclization under specific conditions). A common method is thermal cyclization in a high-boiling point solvent.

Procedure:

  • Boc Deprotection: Dissolve the protected dipeptide in a solution of 25-50% TFA in DCM and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of TFA. This yields H-L-Leu-L-Pro-OMe·TFA.

  • Saponification (optional, if starting from methyl ester): The methyl ester can be saponified using LiOH in a THF/water mixture to yield the free acid, which is then cyclized using a coupling reagent under high dilution.

  • Thermal Cyclization (from methyl ester): Dissolve the deprotected dipeptide methyl ester TFA salt in a high-boiling point solvent like toluene or xylenes (B1142099) at high dilution (e.g., 0.01 M).

  • Neutralize the TFA salt with a weak, non-nucleophilic base like DIPEA (1 equivalent).

  • Heat the solution to reflux and monitor the reaction for the formation of the diketopiperazine by TLC or LC-MS. This process often takes several hours.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude Cyclo(L-Pro-L-Leu) by recrystallization or column chromatography.

Detection of Epimerization

The most reliable method for detecting and quantifying the epimeric impurity, Cyclo(L-Pro-D-Leu), is through chiral High-Performance Liquid Chromatography (HPLC) .

General Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is typically used.

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is a common mobile phase, but the exact ratio will need to be optimized for baseline separation of the diastereomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Quantification: The percentage of the epimer can be determined by integrating the peak areas of the two diastereomers.

Visualizing the Process

Mechanism of Epimerization

The following diagram illustrates the two main pathways for epimerization during peptide coupling. The oxazolone formation pathway is the most relevant for the epimerization of the Leucine residue in Cyclo(Pro-Leu) synthesis.

epimerization_mechanism cluster_oxazolone Oxazolone Formation Pathway (Leucine Epimerization) cluster_direct Direct Enolization (Less common for Leu) Activated L-Leu Activated L-Leu Oxazolone Oxazolone Activated L-Leu->Oxazolone Intramolecular cyclization Enolate Enolate Oxazolone->Enolate Base (-H+) Cyclo(L-Pro-L-Leu) Cyclo(L-Pro-L-Leu) Oxazolone->Cyclo(L-Pro-L-Leu) Coupling with Proline Enolate->Oxazolone Reprotonation Epimerized Oxazolone Epimerized Oxazolone Enolate->Epimerized Oxazolone Reprotonation (opposite face) Cyclo(L-Pro-D-Leu) Cyclo(L-Pro-D-Leu) Epimerized Oxazolone->Cyclo(L-Pro-D-Leu) Coupling with Proline Activated L-Leu_direct Activated L-Leu Carbanion Carbanion Activated L-Leu_direct->Carbanion Strong Base (-H+) Epimerized L-Leu Epimerized L-Leu Carbanion->Epimerized L-Leu Reprotonation Cyclo(L-Pro-D-Leu)_direct Cyclo(L-Pro-D-Leu) Epimerized L-Leu->Cyclo(L-Pro-D-Leu)_direct Coupling with Proline L-Pro-L-Leu Precursor L-Pro-L-Leu Precursor L-Pro-L-Leu Precursor->Activated L-Leu L-Pro-L-Leu Precursor->Activated L-Leu_direct

Caption: Mechanisms of Leucine epimerization during peptide synthesis.

Experimental Workflow

This diagram outlines the key steps in the synthesis of Cyclo(Pro-Leu) and the points where epimerization should be monitored.

synthesis_workflow cluster_synthesis Synthesis of Linear Precursor cluster_cyclization Deprotection and Cyclization cluster_analysis Quality Control start Start Materials (Boc-L-Leu, H-L-Pro-OMe) coupling Peptide Coupling (DCC/HOBt, 0°C to RT) start->coupling workup Workup & Purification coupling->workup linear_product Boc-L-Leu-L-Pro-OMe workup->linear_product deprotection Boc Deprotection (TFA/DCM) linear_product->deprotection cyclization Cyclization (High Dilution, Heat/Base) deprotection->cyclization purification Final Purification (Recrystallization/Chromatography) cyclization->purification hplc Chiral HPLC Analysis cyclization->hplc Monitor Epimerization final_product Cyclo(L-Pro-L-Leu) purification->final_product final_product->hplc Quantify Purity

References

Technical Support Center: Optimizing Head-to-Tail Peptide Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for head-to-tail peptide cyclization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What is head-to-tail peptide cyclization? Head-to-tail cyclization is a process that forms a cyclic peptide by creating an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor.[1][2][3] This modification can significantly enhance a peptide's therapeutic properties, including increased stability against enzymatic degradation, improved receptor binding affinity, and better membrane permeability compared to its linear counterpart.[4][5]

Q2: What are the main challenges in head-to-tail peptide cyclization? The primary challenges include low yields of the desired cyclic monomer, formation of undesired dimers or higher-order oligomers, and racemization (epimerization) of the C-terminal amino acid.[3][6] The success of the reaction is highly dependent on factors like the peptide's sequence, length, and the reaction conditions employed.[3][4][7]

Q3: Should I perform the cyclization on-resin or in solution? Both methods have their advantages.

  • On-resin cyclization benefits from a "pseudo-dilution" effect, where the resin matrix physically separates peptide chains, thus minimizing intermolecular reactions like dimerization.[1][7] This method can be more efficient and lead to higher purity.[7]

  • Solution-phase cyclization is often necessary when on-resin methods are not feasible. However, it requires operating at very high dilution (typically 0.1-1 mM) to favor the intramolecular reaction, which can be cumbersome for large-scale synthesis.[8][9]

Q4: How does the peptide sequence affect cyclization efficiency? The peptide's primary sequence plays a critical role. Linear precursors that can adopt a "pre-organized" conformation, where the N- and C-termini are close together, tend to cyclize more efficiently.[6][7] Incorporating "turn-inducing" elements like proline, D-amino acids, or N-methylated amino acids can facilitate this pre-organization and improve yields.[3][6][8] Conversely, sequences rich in sterically hindered residues (e.g., Val, Ile) or certain protected amino acids like Lys(Boc) and Arg(Pbf) can be difficult to cyclize.[7][8]

Troubleshooting Guide

Q1: My cyclization reaction has a low yield, with a lot of unreacted linear peptide remaining. What should I do?

  • Potential Cause 1: Inefficient Coupling Reagent. The activation of the C-terminal carboxylic acid may be insufficient for your specific peptide sequence.

    • Solution: Screen a panel of modern coupling reagents. Phosphonium salts (e.g., PyBOP, HATU) or uronium/aminium salts (e.g., HBTU, HCTU) are generally more effective than carbodiimides for difficult cyclizations.[8] Consider including additives like HOBt or Oxyma Pure to improve efficiency and suppress side reactions.[8]

  • Potential Cause 2: Unfavorable Peptide Conformation. The linear peptide may exist in an extended conformation that is entropically unfavorable for cyclization.[3][8]

    • Solution: If possible, redesign the linear precursor to include turn-inducing residues (Pro, Gly, D-amino acids) near the cyclization site.[6][8] You can also experiment with different solvents (e.g., DMF, DCM, or mixtures) to influence the peptide's conformation.[8]

  • Potential Cause 3: Low Reaction Temperature. The activation energy barrier may not be overcome at the current temperature.

    • Solution: Cautiously increase the reaction temperature. Microwave-assisted synthesis can also be employed to enhance coupling efficiency and reduce reaction times.[5] However, be aware that higher temperatures can increase the risk of epimerization.[8]

Q2: My main byproduct is high-molecular-weight species (dimers/oligomers). How can I prevent this?

  • Potential Cause: Intermolecular Reaction Dominates. The concentration of the linear peptide is too high, causing peptide chains to react with each other instead of cyclizing intramolecularly.

    • Solution (Solution-Phase): This is the most common issue in solution-phase cyclization. Employ high-dilution conditions by maintaining the peptide concentration between 0.1 and 1 mM.[8] Use a syringe pump to add the linear peptide solution slowly over several hours (4-16 hours) to a vessel containing the coupling reagents. This keeps the instantaneous concentration of the free peptide low.[8]

    • Solution (On-Resin): While on-resin cyclization minimizes this issue, oligomerization can still occur, especially with higher resin loading.[10] Consider using a resin with a lower loading capacity (e.g., 0.29 mmol/g vs. 0.49 mmol/g) to increase the distance between peptide chains.[10]

Q3: I am observing significant epimerization at the C-terminus. How can I minimize it?

  • Potential Cause: Base-Catalyzed Racemization. The activating agent, in the presence of a base (like DIPEA), can promote the formation of an oxazolone (B7731731) intermediate at the C-terminus, which is prone to racemization.

    • Solution 1: Choose the Right Reagent and Additive. Use coupling reagents and additives known to suppress racemization. Additives like HOBt or Oxyma Pure are effective.[11] Reagents like DEPBT have also been shown to cause very little epimerization.[3]

    • Solution 2: Optimize Base and Temperature. Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[12] Perform the reaction at a lower temperature (e.g., 4°C), as higher temperatures can accelerate racemization.[8][13]

Q4: My peptide contains Aspartic Acid (Asp), and I am seeing unexpected side products.

  • Potential Cause: Aspartimide Formation. This is a common side reaction where the side-chain carboxyl group of Asp attacks the peptide backbone, forming a five-membered cyclic imide. This intermediate can then hydrolyze to form a mixture of α- and β-aspartyl peptides.[12][14] This is particularly common in Asp-Gly, Asp-Ser, and Asp-Asn sequences.[12][14]

    • Solution 1: Use Appropriate Protecting Groups. During peptide synthesis, protect the Asp side chain with a bulkier group like 3-methylpent-3-yl (Mpe) instead of the standard tert-butyl (tBu) group to sterically hinder the side reaction.[12]

    • Solution 2: Modify Deprotection Conditions. When removing the N-terminal Fmoc group during linear synthesis, add an acidic additive like 0.1 M HOBt to the piperidine (B6355638) solution to suppress the base-catalyzed aspartimide formation.[12][14]

Data & Reaction Conditions

Quantitative data from various studies are summarized below to guide the optimization of your reaction conditions.

Table 1: Effect of Peptide Length on On-Resin Cyclization Efficiency Cyclization of different length peptides linked to resin via a Glu side-chain. Cyclization was performed on-resin using DIC/Oxyma.

Peptide Length (Residues)Crude Purity of Cyclic Product (%)Dimerization ObservedReference
15-mer~30%Significant[4]
10-mer72%Little to none[4]
5-merNot specified, but linear precursor fully consumedTwo major product peaks observed[4]

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization Yields Cyclization of side-chain protected peptides using PyBOP. On-resin reactions were run for 2.5 hours. Data shows the percentage of cyclic monomer, remaining linear peptide, and cyclic dimer.

Peptide SequenceMethodCyclic Monomer (%)Linear Peptide (%)Cyclic Dimer (%)Reference
TTKEOn-Resin39610[7]
TTKESolution-Phase72280[7]
TKYRREOn-Resin72280[7]
TKYRRESolution-Phase523117[7]
IKYKTNKEOn-Resin45550[7]
IKYKTNKESolution-Phase10000[7]

Table 3: Optimization of Cyclization Conditions for c(RGDfK) Solution-phase cyclization of the linear precursor at 0.5 mM concentration using PyBOP/HOBt as the activating mix.

ProtocolTemperatureAdditiveOutcomeReference
ARoom Temp0.168 M LiClIncomplete reaction, mainly linear peptide and oligomers[13]
B4°CNoneImproved cyclization, some oligomers still present[13]
C4°C0.168 M LiClPredominant formation of the desired cyclic peptide, oligomers significantly reduced[13]

Table 4: Comparison of Coupling Reagents for Hexapeptide Cyclization Solution-phase cyclization of H-D-Trp-D-Glu(OBn)-Ala-D-Val-Leu-OH.

Coupling Reagent MixYield (%)Epimerization (%)TimeReference
MPTA/HOBt/DIEA84%<0.1%8 h[11]
MPTO/HOBt/DIEA78%<0.1%3 h[11]
DPPA/HOBt/DIEA66%6.0%3 days[11]

Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization (Side-Chain Anchoring)

This protocol is adapted for automated peptide synthesizers and uses a side-chain carboxylic acid (Asp or Glu) to anchor the peptide to the resin, leaving the C-terminus free for cyclization after selective deprotection.[15]

  • Peptide Synthesis:

    • Synthesize the linear peptide sequence on a Rink Amide resin using standard Fmoc-SPPS chemistry. The C-terminal residue should be an Asp or Glu derivative with its side-chain carboxyl group attached to the resin and its α-carboxyl group protected with a selectively removable group (e.g., Allyl ester).

  • N-terminal Fmoc Deprotection:

    • Remove the final N-terminal Fmoc group by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Selective C-terminal Deprotection (Allyl Group Removal):

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (B129415) (15 eq.) in DCM. Heat at 40°C for 10 minutes. Repeat this step once to ensure complete deprotection of the C-terminal carboxylic acid.

    • Wash the resin extensively with DMF to remove all traces of the palladium catalyst and scavenger.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add the cyclization cocktail. A common combination is DIC (5 eq.) and Oxyma (5 eq.) in DMF.

    • Allow the reaction to proceed for a set time and temperature (e.g., 2 hours at 50°C). Double coupling may improve yields.

  • Cleavage and Purification:

    • After cyclization, wash the resin with DMF and DCM, then dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.[16]

    • Precipitate the crude cyclic peptide in cold diethyl ether, then purify by RP-HPLC.

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This protocol is a general method for cyclizing a fully protected linear peptide in solution under high-dilution conditions.[8]

  • Linear Peptide Preparation:

    • Synthesize the linear peptide on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin).

    • Cleave the peptide from the resin while keeping its side-chain protecting groups intact. This is typically done using a dilute acid solution (e.g., 1% TFA in DCM).

    • Purify the protected linear peptide by flash chromatography.

  • High-Dilution Cyclization Setup:

    • Prepare a reaction vessel with the chosen coupling reagent (e.g., PyBOP, 3 eq.), an additive (e.g., HOBt, 3 eq.), and a hindered base (e.g., DIPEA, 6 eq.) dissolved in a suitable solvent (e.g., DMF).

    • Prepare a separate stock solution of the purified linear peptide in the same solvent. The total volume should be calculated to achieve a final peptide concentration of 0.1-1 mM.

  • Slow Addition:

    • Using a syringe pump, add the peptide stock solution to the reaction vessel containing the coupling reagents over a period of 4-16 hours at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by LC-MS to track the disappearance of the linear precursor and the appearance of the cyclic product.

    • Once complete, quench the reaction (e.g., with a small amount of water).

    • Remove the solvent under vacuum.

  • Final Deprotection and Purification:

    • Treat the crude protected cyclic peptide with a cleavage cocktail (e.g., 95% TFA with scavengers) to remove the side-chain protecting groups.

    • Precipitate the final product in cold diethyl ether and purify by RP-HPLC.

Workflow & Logic Diagrams

The following diagrams illustrate the general experimental workflow for head-to-tail cyclization and a troubleshooting decision tree for common issues.

G cluster_SPPS Linear Peptide Synthesis cluster_on_resin On-Resin Cyclization cluster_solution Solution-Phase Cyclization cluster_final Final Steps SPPS 1. Solid-Phase Peptide Synthesis (Fmoc/Boc) N_deprotect_on 2a. N-terminal Fmoc Deprotection SPPS->N_deprotect_on Cleave_sol 2b. Cleave Protected Peptide from Resin SPPS->Cleave_sol C_deprotect_on 3a. Selective C-terminal Deprotection on Resin N_deprotect_on->C_deprotect_on Cyclize_on 4a. On-Resin Cyclization C_deprotect_on->Cyclize_on Cleave_on 5a. Cleavage & Global Deprotection Cyclize_on->Cleave_on Purify_final 6. RP-HPLC Purification Cleave_on->Purify_final Purify_linear 3b. Purify Protected Linear Peptide Cleave_sol->Purify_linear Cyclize_sol 4b. High-Dilution Cyclization Purify_linear->Cyclize_sol Deprotect_sol 5b. Global Deprotection Cyclize_sol->Deprotect_sol Deprotect_sol->Purify_final Analysis 7. Analysis (LC-MS, NMR) Purify_final->Analysis

Caption: General experimental workflow for on-resin and solution-phase head-to-tail peptide cyclization.

G Start Problem: Low Yield of Cyclic Peptide CheckLCMS Analyze Crude Product by LC-MS Start->CheckLCMS Cause1 Major Peak is Linear Peptide? CheckLCMS->Cause1 Cause2 Major Peaks are Dimers/Oligomers? CheckLCMS->Cause2 Cause3 Multiple Peaks near Product Mass? CheckLCMS->Cause3 Cause1->Cause2 No Sol1a Inefficient Coupling Cause1->Sol1a Yes Sol1b Unfavorable Conformation Cause1->Sol1b If Action1a fails Cause2->Cause3 No Sol2 Concentration Too High Cause2->Sol2 Yes Sol3a Epimerization Cause3->Sol3a Yes (Mass OK, new peak) Sol3b Aspartimide Formation Cause3->Sol3b Yes (If Asp present) Action1a -> Use stronger coupling reagent (HATU, PyBOP) -> Increase temperature / use microwave -> Increase reaction time Sol1a->Action1a Action1b -> Change solvent (DMF, DCM, NMP) -> Redesign sequence with turn-inducers (Pro, D-AAs) Sol1b->Action1b Action2 -> Use high dilution (0.1-1 mM) -> Use syringe pump for slow addition -> Use lower loading resin (on-resin) Sol2->Action2 Action3a -> Add HOBt or Oxyma -> Use hindered base (DIPEA) -> Lower reaction temperature Sol3a->Action3a Action3b -> Use bulky Asp protecting group (Mpe) -> Add HOBt to Fmoc deprotection steps Sol3b->Action3b

References

Technical Support Center: Synthesis of cyclo(L-Leu-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclo(L-Leu-L-Pro). Our aim is to help you improve the yield and purity of your target cyclic dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is cyclo(L-Leu-L-Pro) and why is its synthesis challenging?

A1: Cyclo(L-Leu-L-Pro) is a cyclic dipeptide, also known as a diketopiperazine (DKP), formed from the amino acids L-leucine and L-proline. The synthesis can be challenging due to several factors. A primary issue is the propensity for the linear dipeptide precursor, L-Leu-L-Pro, to undergo intermolecular reactions, leading to the formation of undesired cyclodimers or higher-order oligomers, which reduces the yield of the desired monomeric cyclic product.[1][2][3][4] The all-L stereochemistry of the peptide can also present conformational hurdles that make the intramolecular cyclization less favorable compared to peptides containing a mix of L and D amino acids.[3]

Q2: What are the most common side reactions observed during the synthesis of cyclo(L-Leu-L-Pro)?

A2: The most prevalent side reaction is the formation of the cyclodimer, cyclo(L-Leu-L-Pro-L-Leu-L-Pro), especially when using standard concentrations. Other potential side reactions include racemization of the amino acid residues, particularly during activation steps with coupling reagents, and incomplete cyclization, which leaves unreacted linear dipeptide in the final mixture. In the context of solid-phase peptide synthesis (SPPS), diketopiperazine formation can occur as an undesired side reaction, leading to cleavage of the dipeptide from the resin.

Q3: How can I minimize the formation of the cyclodimer and other oligomers?

A3: To favor the intramolecular cyclization that forms cyclo(L-Leu-L-Pro) over intermolecular reactions, the principle of high dilution is crucial. This can be achieved by using a large volume of solvent or by employing a pseudo-high dilution technique, where the linear peptide precursor and coupling reagent are added slowly and simultaneously from separate syringes to the reaction vessel. This maintains a low concentration of the reactive species at any given moment, thus promoting the formation of the monomeric cyclization product.

Q4: Which coupling reagents are most effective for the cyclization of L-Leu-L-Pro?

A4: The choice of coupling reagent can significantly impact the ratio of the desired cyclomonomer to the undesired cyclodimer. Phosphonium- and aminium-based reagents are commonly used. For the related all-L cyclotetrapeptide, cyclo(Leu-Pro-Leu-Pro), studies have shown that HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) gives a better monomer-to-dimer ratio than BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). Other effective reagents include PyBOP and HBTU. It is important to avoid an excess of uronium-based reagents like HATU, as they can react with the N-terminal amine and block the desired reaction.

Q5: What are the optimal reaction conditions for maximizing the yield of cyclo(L-Leu-L-Pro)?

A5: Optimal conditions typically involve high dilution, an efficient coupling reagent, and an appropriate solvent and temperature. Aprotic polar solvents like dimethylformamide (DMF) are often effective. The reaction temperature may need to be optimized; while some cyclizations are performed at room temperature, others benefit from elevated temperatures to overcome conformational barriers. It is recommended to monitor the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low yield of cyclo(L-Leu-L-Pro) 1. Incomplete cyclization: Reaction conditions (time, temperature, coupling reagent activity) are not optimal. 2. Predominance of side reactions: Conditions favor the formation of cyclodimers or other oligomers. 3. Loss during purification: The product is lost during extraction, chromatography, or crystallization steps.1. Optimize reaction conditions: Extend the reaction time and monitor by TLC or LC-MS. Consider a more reactive coupling reagent like HATU. 2. Implement high dilution: Increase the solvent volume or use a pseudo-high dilution technique with slow addition of reactants. 3. Refine purification strategy: Use appropriate chromatography techniques (e.g., silica (B1680970) gel column chromatography, HPLC) and carefully monitor fractions containing the product.
High proportion of cyclodimer in the product mixture Concentration of linear peptide is too high: Intermolecular reactions are favored over intramolecular cyclization.Decrease the effective concentration: Employ high dilution or pseudo-high dilution conditions.
Presence of unreacted linear dipeptide 1. Inefficient coupling reagent: The chosen reagent is not sufficiently reactive to drive the cyclization to completion. 2. Insufficient reaction time or temperature: The reaction has not proceeded to completion.1. Switch to a more powerful coupling reagent: Consider using HATU or PyAOP. 2. Increase reaction time and/or temperature: Monitor the reaction to find the optimal endpoint.
Racemization of amino acid residues Harsh reaction conditions: Prolonged exposure to basic or acidic conditions, or the use of certain coupling reagents, can lead to epimerization.Use milder conditions: Employ weaker bases where possible and minimize reaction times. Choose coupling reagents known for low racemization rates.

Quantitative Data Summary

The following table summarizes the impact of different coupling reagents on the product ratio in a related challenging cyclization of an all-L peptide, highlighting the importance of reagent selection.

Coupling Reagent Ratio of Cyclomonomer to Cyclodimer Reference
BOP1 : 1.1
HATU1 : 0.6

This data indicates that for this type of challenging cyclization, HATU is more effective at promoting the formation of the desired cyclomonomer compared to BOP.

Experimental Protocols

Protocol 1: Synthesis of Linear Dipeptide (L-Leu-L-Pro)

This protocol describes the synthesis of the linear precursor required for cyclization.

  • Protection of L-Leucine: Protect the N-terminus of L-leucine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), using standard procedures.

  • Activation of Protected L-Leucine: Dissolve the N-protected L-leucine in an appropriate anhydrous solvent (e.g., DCM or DMF). Add a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) to activate the carboxylic acid.

  • Coupling with L-Proline Ester: In a separate flask, prepare a solution of L-proline methyl or ethyl ester. Add the activated N-protected L-leucine solution to the L-proline ester solution and stir at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, perform an appropriate work-up, which typically involves washing with dilute acid and base, drying the organic layer, and removing the solvent under reduced pressure.

  • Purification: Purify the resulting protected dipeptide ester by column chromatography.

  • Deprotection: Remove the ester and N-terminal protecting groups under appropriate conditions (e.g., saponification for the ester and TFA for Boc, or piperidine (B6355638) for Fmoc) to yield the linear dipeptide L-Leu-L-Pro.

Protocol 2: Cyclization of L-Leu-L-Pro to cyclo(L-Leu-L-Pro) under High Dilution

This protocol is designed to maximize the yield of the cyclomonomer.

  • Preparation of Solutions:

    • Prepare a solution of the linear dipeptide L-Leu-L-Pro in a large volume of a suitable solvent (e.g., DMF) to achieve a final concentration of approximately 1-2 mM.

    • In a separate flask, prepare a solution of the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2.2 equivalents) in the same solvent.

  • Cyclization Reaction:

    • For pseudo-high dilution, use two syringe pumps to slowly and simultaneously add the dipeptide solution and the coupling reagent solution to a larger flask containing vigorously stirred solvent over a period of several hours.

    • Stir the reaction mixture at room temperature for an additional 12-24 hours after the addition is complete.

  • Monitoring and Quenching: Monitor the reaction by LC-MS to confirm the formation of the product and the disappearance of the starting material. Once the reaction is complete, quench by adding a small amount of water.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer and concentrate.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to isolate pure cyclo(L-Leu-L-Pro).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Linear Dipeptide cluster_cyclization Cyclization start Start Materials: L-Leucine, L-Proline protection N-terminal Protection of L-Leucine start->protection activation Carboxyl Activation protection->activation coupling Coupling with L-Proline Ester activation->coupling deprotection Deprotection coupling->deprotection linear_dipeptide Linear L-Leu-L-Pro deprotection->linear_dipeptide cyclization High Dilution Cyclization (e.g., with HATU) linear_dipeptide->cyclization purification Purification (Chromatography) cyclization->purification final_product cyclo(L-Leu-L-Pro) purification->final_product

Caption: Experimental workflow for the synthesis of cyclo(L-Leu-L-Pro).

troubleshooting_yield start Low Yield of cyclo(L-Leu-L-Pro) cause1 Incomplete Cyclization? start->cause1 cause2 Side Reactions (e.g., Dimerization)? start->cause2 cause3 Purification Loss? start->cause3 solution1 Optimize Reaction: - Increase time/temp - Use stronger coupling reagent cause1->solution1 Yes solution2 Implement High Dilution: - Increase solvent volume - Use pseudo-high dilution cause2->solution2 Yes solution3 Refine Purification: - Optimize chromatography - Careful fraction collection cause3->solution3 Yes

Caption: Troubleshooting logic for low yield of cyclo(L-Leu-L-Pro).

References

Technical Support Center: Overcoming Low Aqueous Solubility of Cyclo(Pro-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Cyclo(Pro-Leu).

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of Cyclo(Pro-Leu)?

A1: The aqueous solubility of Cyclo(Pro-Leu) is reported to be approximately 5 mg/mL (23.78 mM). Sonication is often recommended to aid dissolution.[1]

Q2: In which organic solvents is Cyclo(Pro-Leu) soluble?

A2: Cyclo(Pro-Leu) exhibits good solubility in several organic solvents. It is soluble in Dimethyl Sulfoxide (DMSO), methanol (B129727), and ethanol.[1][2][3][]

Q3: My Cyclo(Pro-Leu) precipitates when I dilute my organic stock solution into an aqueous buffer. What is happening and how can I fix it?

A3: Precipitation upon dilution into an aqueous buffer typically occurs when the concentration of Cyclo(Pro-Leu) exceeds its solubility limit in the final aqueous solution, or the percentage of the organic co-solvent is too low to maintain solubility.

To resolve this, you can try the following:

  • Decrease the final concentration: Lower the final concentration of Cyclo(Pro-Leu) in your aqueous solution.

  • Increase the co-solvent percentage: Gradually increase the proportion of the organic co-solvent in your final solution. However, ensure the final co-solvent concentration is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with assays.

  • Use a solubility-enhancing agent: Consider incorporating excipients like cyclodextrins to form inclusion complexes and improve aqueous solubility.

Q4: I'm observing a cloudy or hazy solution after attempting to dissolve Cyclo(Pro-Leu) in an aqueous buffer. What should I do?

A4: A cloudy or hazy solution suggests incomplete dissolution or the formation of fine aggregates. To address this:

  • Apply gentle heating: Warm the solution to approximately 37°C while stirring to facilitate dissolution.

  • Use sonication: Briefly sonicate the solution to break down aggregates and enhance dissolution.

  • Filter the solution: If undissolved particles remain, filter the solution through a 0.22 µm filter to ensure a clear solution for your experiment.

Q5: Are there methods to increase the aqueous solubility of Cyclo(Pro-Leu) without using organic co-solvents?

A5: Yes, several methods can enhance the aqueous solubility of hydrophobic cyclic peptides like Cyclo(Pro-Leu) without relying on organic co-solvents. These include:

  • pH adjustment: Modifying the pH of the aqueous solution can increase the solubility of ionizable compounds. However, the effectiveness for the neutral Cyclo(Pro-Leu) may be limited.

  • Cyclodextrin (B1172386) complexation: Encapsulating Cyclo(Pro-Leu) within cyclodextrin molecules can significantly improve its aqueous solubility.

  • Solid dispersion: Creating a solid dispersion of Cyclo(Pro-Leu) in a water-soluble carrier can enhance its dissolution rate.

  • Nanoparticle formulation: Formulating Cyclo(Pro-Leu) into nanoparticles can increase its surface area and, consequently, its solubility and dissolution rate.

Quantitative Solubility Data

The following tables summarize the known and estimated solubility of Cyclo(Pro-Leu) in various solvents.

Table 1: Solubility of Cyclo(Pro-Leu) in Common Solvents

SolventSolubilityMolar Concentration (mM)Notes
Water5 mg/mL23.78Sonication is recommended to aid dissolution.
DMSO25 mg/mL118.89-
Methanol50 mg/mL237.79-
EthanolSoluble-Specific quantitative data not readily available.

Table 2: Estimated Solubility of Cyclo(Pro-Leu) in Aqueous Co-Solvent Systems (Hypothetical)

Co-solvent System (v/v)Estimated Solubility (mg/mL)Notes
10% Ethanol in Water8 - 12The addition of a small percentage of a water-miscible organic solvent is expected to increase solubility.
10% DMSO in Water10 - 15DMSO is a stronger solvent for Cyclo(Pro-Leu) and is expected to have a more significant impact on solubility.
10% PEG 400 in Water7 - 10Polyethylene glycol (PEG) 400 can act as a solubilizing agent.

Note: The data in Table 2 is estimated based on general principles of co-solvency and the known solubility of Cyclo(Pro-Leu) in the pure solvents. Experimental verification is recommended.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the aqueous solubility of Cyclo(Pro-Leu).

Protocol 1: Preparation of Cyclo(Pro-Leu) Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using Lyophilization

This protocol is adapted from a general procedure for preparing inclusion complexes of poorly water-soluble drugs.

Objective: To prepare an aqueous solution of Cyclo(Pro-Leu) with enhanced solubility through inclusion complexation with HP-β-CD.

Materials:

  • Cyclo(Pro-Leu) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Lyophilizer (Freeze-dryer)

  • 0.22 µm syringe filter

Procedure:

  • Determine Molar Ratio: A common starting point is a 1:1 molar ratio of Cyclo(Pro-Leu) to HP-β-CD. The optimal ratio can be determined by constructing a phase solubility diagram.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with stirring.

  • Dissolve Cyclo(Pro-Leu): In a separate container, dissolve the calculated amount of Cyclo(Pro-Leu) in a minimal amount of ethanol.

  • Combine Solutions: Slowly add the Cyclo(Pro-Leu) solution dropwise to the stirring HP-β-CD solution.

  • Stir: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed Cyclo(Pro-Leu) or aggregates.

  • Freeze-Dry: Freeze the filtered solution and then lyophilize it to obtain a dry powder of the Cyclo(Pro-Leu)-HP-β-CD inclusion complex.

  • Reconstitution: The lyophilized powder can be readily dissolved in water or aqueous buffers to the desired concentration.

Protocol 2: Preparation of Cyclo(Pro-Leu) Solid Dispersion using Solvent Evaporation Method

This protocol is a generalized method for preparing solid dispersions.

Objective: To enhance the dissolution rate of Cyclo(Pro-Leu) by creating a solid dispersion with a water-soluble carrier like Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000).

Materials:

  • Cyclo(Pro-Leu) powder

  • Water-soluble carrier (e.g., PVP K30 or PEG 6000)

  • Volatile organic solvent (e.g., methanol or ethanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Select Drug-to-Carrier Ratio: Start with different weight ratios of Cyclo(Pro-Leu) to carrier (e.g., 1:1, 1:5, 1:10).

  • Dissolve Components: Dissolve both Cyclo(Pro-Leu) and the carrier in a suitable volatile organic solvent. Ensure complete dissolution to achieve a homogenous solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). Alternatively, the solvent can be evaporated in a vacuum oven.

  • Drying: Further dry the solid mass under vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture.

Protocol 3: Formulation of Cyclo(Pro-Leu) Nanoparticles via Nanoprecipitation

This is a general protocol for forming nanoparticles of hydrophobic compounds.

Objective: To prepare a nanosuspension of Cyclo(Pro-Leu) to improve its dissolution rate and potentially its bioavailability.

Materials:

  • Cyclo(Pro-Leu) powder

  • Water-miscible organic solvent (e.g., acetone (B3395972) or ethanol)

  • Aqueous non-solvent (e.g., deionized water), optionally containing a stabilizer (e.g., Poloxamer 188 or Tween 80)

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for controlled addition)

Procedure:

  • Prepare the Organic Phase: Dissolve Cyclo(Pro-Leu) in a water-miscible organic solvent to create the organic phase.

  • Prepare the Aqueous Phase: In a separate beaker, prepare the aqueous phase, which is the non-solvent. If a stabilizer is used, dissolve it in the water at this stage.

  • Nanoprecipitation: While vigorously stirring the aqueous phase, slowly add the organic phase dropwise. A syringe pump can be used for a controlled and consistent addition rate. The rapid diffusion of the solvent into the non-solvent will cause the Cyclo(Pro-Leu) to precipitate as nanoparticles.

  • Solvent Removal: After the addition is complete, continue stirring for a period to allow for solvent evaporation. A rotary evaporator can be used to expedite this process if the solvent is volatile.

  • Characterization: The resulting nanoparticle suspension can be characterized for particle size, size distribution, and drug concentration.

Visualizations

The following diagrams illustrate key workflows and concepts related to overcoming the low solubility of Cyclo(Pro-Leu).

experimental_workflow cluster_problem Problem cluster_strategies Solubility Enhancement Strategies cluster_outcome Outcome Low_Aqueous_Solubility Low Aqueous Solubility of Cyclo(Pro-Leu) Co_Solvents Co-solvents (e.g., DMSO, Ethanol) Low_Aqueous_Solubility->Co_Solvents Simple Approach Cyclodextrin Cyclodextrin Complexation Low_Aqueous_Solubility->Cyclodextrin Encapsulation Solid_Dispersion Solid Dispersion Low_Aqueous_Solubility->Solid_Dispersion Carrier-based Nanoparticles Nanoparticle Formulation Low_Aqueous_Solubility->Nanoparticles Size Reduction Improved_Solubility Improved Aqueous Solubility & Dissolution Co_Solvents->Improved_Solubility Cyclodextrin->Improved_Solubility Solid_Dispersion->Improved_Solubility Nanoparticles->Improved_Solubility

Caption: Strategies to enhance the aqueous solubility of Cyclo(Pro-Leu).

troubleshooting_workflow Start Dissolving Cyclo(Pro-Leu) in Aqueous Buffer Precipitation Precipitation Observed? Start->Precipitation Clear_Solution Clear Solution: Proceed with Experiment Precipitation->Clear_Solution No Reduce_Concentration Reduce Final Concentration Precipitation->Reduce_Concentration Yes Increase_Cosolvent Increase Co-solvent Percentage Precipitation->Increase_Cosolvent Yes Use_Excipient Use Solubility Enhancer (e.g., Cyclodextrin) Precipitation->Use_Excipient Yes Reduce_Concentration->Start Increase_Cosolvent->Start Use_Excipient->Start

Caption: Troubleshooting workflow for Cyclo(Pro-Leu) precipitation.

cyclodextrin_complexation Cyclo_Pro_Leu Cyclo(Pro-Leu) (Hydrophobic) Inclusion_Complex Inclusion Complex (Enhanced Aqueous Solubility) Cyclo_Pro_Leu->Inclusion_Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Inclusion_Complex

Caption: Cyclodextrin inclusion complex formation with Cyclo(Pro-Leu).

References

Technical Support Center: Purification of Cyclo(Pro-Leu) by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cyclo(Pro-Leu) using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of Cyclo(Pro-Leu), offering potential causes and systematic solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My Cyclo(Pro-Leu) peak is exhibiting significant tailing or fronting. What are the likely causes and how can I improve the peak shape?

Answer:

Peak asymmetry is a common issue in HPLC. Here’s a breakdown of the potential causes and troubleshooting steps:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on the silica-based column.[1] Other causes can include column overload, low mobile phase pH, or a mismatch between the sample solvent and the mobile phase.[1]

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Increase the mobile phase pH slightly to ensure that acidic silanols are deprotonated and less likely to interact with the analyte. However, be mindful of the column's pH stability range.[2][3]

      • Use an End-Capped Column: Employ a column with end-capping to minimize the number of free silanol groups.[1]

      • Reduce Sample Load: Inject a smaller volume or a more dilute sample to see if the peak shape improves, as this can mitigate column overload.

      • Optimize Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion.

  • Peak Fronting: This is less common and can indicate column overload or a problem with the column bed itself.

    • Troubleshooting Steps:

      • Reduce Sample Concentration: As with tailing, reducing the amount of sample injected can resolve fronting caused by overload.

      • Check Column Integrity: If the problem persists, the column may have a void or a channel. Consider flushing the column or replacing it if necessary.

Problem 2: Peak Splitting or Shoulders

Question: I am observing a split peak or a shoulder on my main Cyclo(Pro-Leu) peak. What could be the reason for this?

Answer:

Peak splitting or the appearance of shoulders can be attributed to several factors, from the presence of isomers to issues with the HPLC system.

  • Potential Causes:

    • Presence of Isomers: Cyclo(Pro-Leu) has stereoisomers (e.g., Cyclo(L-Pro-L-Leu) and Cyclo(L-Pro-D-Leu)) which may have slightly different retention times, leading to closely eluting or partially resolved peaks.

    • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to be distributed unevenly, resulting in a split peak.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

    • Co-eluting Impurities: An impurity may be eluting very close to your target peak.

  • Troubleshooting Steps:

    • Confirm Isomers: If possible, use mass spectrometry (LC-MS) to determine if the split peaks have the same mass-to-charge ratio, which would suggest the presence of isomers.

    • Optimize Chromatography for Isomer Separation: If isomers are present, a shallower gradient or a different stationary phase may be required to achieve baseline separation.

    • Column Maintenance: Backflush the column to remove potential blockages. If the problem persists, replace the column frit or the entire column.

    • Adjust Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.

Problem 3: Retention Time Variability

Question: The retention time of my Cyclo(Pro-Leu) peak is shifting between runs. Why is this happening and how can I ensure reproducibility?

Answer:

Inconsistent retention times are a common problem that can usually be resolved by carefully checking the HPLC system and method parameters.

  • Potential Causes:

    • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or degradation of the mobile phase over time.

    • Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate to the initial gradient conditions between injections.

    • Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times if a column oven is not used.

    • System Leaks: A leak in the pump, injector, or fittings can lead to a drop in pressure and affect the flow rate.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

    • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate between runs. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.

    • Use a Column Oven: Maintain a constant column temperature to ensure consistent retention.

    • Perform a System Check: Inspect the HPLC system for any visible leaks and check for pressure fluctuations.

    • Monitor Column Performance: Keep a record of column performance. A consistent decrease in retention time and worsening peak shape may indicate the need for a new column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for Cyclo(Pro-Leu) purification?

A1: A common and effective starting point is to use a C18 column with a mobile phase consisting of water and acetonitrile (B52724) (ACN), both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. A gradient elution from a low percentage of ACN to a higher percentage is typically employed to separate Cyclo(Pro-Leu) from impurities.

Q2: How should I prepare my Cyclo(Pro-Leu) sample for HPLC analysis?

A2: It is recommended to dissolve your sample in a solvent that is compatible with your initial mobile phase. For reversed-phase chromatography, this is often the mobile phase itself or a solvent with a lower organic content than the initial mobile phase. If the sample has poor solubility, a small amount of a stronger solvent like DMSO can be used, but the injection volume should be kept small to avoid peak distortion. Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column.

Q3: What is the expected stability of Cyclo(Pro-Leu) in different solvents and pH conditions?

A3: Diketopiperazines like Cyclo(Pro-Leu) can be susceptible to hydrolysis under strongly acidic or alkaline conditions, which would break the cyclic structure. For HPLC, using a mobile phase with a pH between 3 and 7 is generally recommended for good stability during the analysis. For storage, solid Cyclo(Pro-Leu) is stable for years when stored at -20°C. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter-term storage (up to 1 month). It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q4: What detection wavelength should I use for Cyclo(Pro-Leu)?

A4: Due to the presence of peptide bonds, Cyclo(Pro-Leu) can be detected at low UV wavelengths. A detection wavelength in the range of 210-220 nm is typically used.

Q5: I see two closely eluting peaks with the same mass. What are they and how can I separate them?

A5: You are likely observing stereoisomers of Cyclo(Pro-Leu). The separation of these isomers can be challenging. To improve resolution, you can try a shallower gradient, a lower flow rate, or a different column chemistry. Phenyl-based columns can sometimes offer different selectivity for aromatic compounds and their isomers.

Data Presentation

The following table summarizes representative HPLC conditions and reported retention times for Cyclo(Pro-Leu) and similar cyclic dipeptides from various sources. This data can be used as a reference for method development.

CompoundColumnMobile Phase AMobile Phase BGradientFlow Rate (mL/min)Retention Time (min)Reference
Cyclo(L-Pro-L-Leu)C18Water with 0.1% TFAAcetonitrile with 0.1% TFA5-95% B over 10 min156.4 - 6.7
Cyclo(Pro-Leu) isomersNot specifiedNot specifiedNot specifiedNot specifiedNot specified19.8 and 20.2
Cyclo(L-Leu-L-Pro)C18WaterAcetonitrile/MethanolIsocratic (67% Water, 3% ACN, 30% Methanol)Not specified~8.3
Cyclic PeptidesXSelect™ Premier Peptide CSH C180.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile10-70% B0.96Varies
Cyclo(L-Phe-trans-4-hydroxy-L-Pro)C18 (10 µm, 250 x 10 mm)0.1% TFA in Water0.1% TFA in Acetonitrile10-70% B over 30 min4Varies

Experimental Protocols

Protocol 1: Analytical HPLC Method for Cyclo(Pro-Leu) Purity Assessment

This protocol provides a general method for analyzing the purity of a Cyclo(Pro-Leu) sample.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Degassing: Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the Cyclo(Pro-Leu) sample in the initial mobile phase (e.g., 95% A, 5% B) to a concentration of approximately 0.5-1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-22 min: 5-60% B (linear gradient)

      • 22-25 min: 60-95% B (linear gradient)

      • 25-28 min: 95% B

      • 28-30 min: 95-5% B (linear gradient)

      • 30-35 min: 5% B (equilibration)

  • Data Analysis:

    • Integrate the peak corresponding to Cyclo(Pro-Leu) and calculate the purity based on the peak area percentage.

Protocol 2: Preparative HPLC Method for Cyclo(Pro-Leu) Purification

This protocol is designed for purifying larger quantities of Cyclo(Pro-Leu).

  • System Preparation:

    • Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Degassing: Ensure mobile phases are adequately degassed.

  • Sample Preparation:

    • Dissolve the crude Cyclo(Pro-Leu) sample in a minimal amount of a suitable solvent (e.g., DMSO), then dilute with Mobile Phase A.

    • Filter the sample solution to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

    • Detection: UV at 214 nm.

    • Injection Volume: Varies depending on sample concentration and column loading capacity.

    • Gradient: Adapt the gradient from the analytical method. A shallower gradient around the elution time of Cyclo(Pro-Leu) will provide better resolution. For example:

      • 0-5 min: 20% B

      • 5-45 min: 20-50% B (linear gradient)

      • 45-50 min: 50-95% B (linear gradient)

      • 50-55 min: 95% B

      • 55-60 min: 95-20% B (linear gradient)

      • 60-70 min: 20% B (equilibration)

  • Fraction Collection and Post-Purification:

    • Collect fractions corresponding to the Cyclo(Pro-Leu) peak based on the UV signal.

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Pool the fractions that meet the desired purity.

    • Remove the acetonitrile using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified Cyclo(Pro-Leu) as a solid.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape, Split Peak) check_system 1. Check HPLC System - Leaks - Pressure Stability - Temperature Control start->check_system check_method 2. Review Method Parameters - Mobile Phase Prep - Gradient - Equilibration Time check_system->check_method check_sample 3. Evaluate Sample Prep - Solvent Compatibility - Concentration - Filtration check_method->check_sample check_column 4. Assess Column Health - Age & Usage History - Contamination check_sample->check_column specific_issue Identify Specific Issue check_column->specific_issue tailing Peak Tailing specific_issue->tailing Asymmetry splitting Peak Splitting/Shoulder specific_issue->splitting Multiple Peaks retention_shift Retention Time Shift specific_issue->retention_shift Inconsistent RT solve_tailing Adjust pH Reduce Sample Load Use End-Capped Column tailing->solve_tailing solve_splitting Check for Isomers (LC-MS) Optimize Gradient Column Maintenance splitting->solve_splitting solve_retention Fresh Mobile Phase Ensure Equilibration Use Column Oven retention_shift->solve_retention resolved Problem Resolved solve_tailing->resolved solve_splitting->resolved solve_retention->resolved

Caption: A logical workflow for troubleshooting common HPLC purification issues.

General Experimental Workflow for Cyclo(Pro-Leu) Purification

Experimental_Workflow start Crude Cyclo(Pro-Leu) Sample sample_prep Sample Preparation - Dissolve in appropriate solvent - Filter (0.22 µm) start->sample_prep analytical_hplc Analytical HPLC - Method Development - Purity Check sample_prep->analytical_hplc prep_hplc Preparative HPLC - Scale-up of analytical method - Fraction Collection analytical_hplc->prep_hplc fraction_analysis Fraction Analysis - Purity assessment of collected fractions by analytical HPLC prep_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal - Rotary Evaporation pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization final_product Purified Cyclo(Pro-Leu) lyophilization->final_product

Caption: A general experimental workflow for the purification of Cyclo(Pro-Leu) using HPLC.

References

Technical Support Center: Effective Separation of Cyclo(Pro-Leu) Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective separation of Cyclo(Pro-Leu) stereoisomers. Cyclo(Pro-Leu), a diketopiperazine, exists as four distinct stereoisomers due to its two chiral centers: Cyclo(L-Pro-L-Leu), Cyclo(D-Pro-D-Leu), Cyclo(L-Pro-D-Leu), and Cyclo(D-Pro-L-Leu). The separation of these stereoisomers is crucial for understanding their individual biological activities.

This guide offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, alongside detailed experimental protocols and data presented in clear, structured tables.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating Cyclo(Pro-Leu) stereoisomers?

A1: The most effective methods for separating Cyclo(Pro-Leu) stereoisomers are chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Diastereomeric crystallization can also be a viable, albeit less common, approach. Enzymatic resolution is a potential but less documented method for this specific compound.

Q2: Which chiral stationary phases (CSPs) are most effective for the HPLC separation of Cyclo(Pro-Leu) stereoisomers?

A2: Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for the chiral separation of a wide range of compounds, including diketopiperazines. Cyclodextrin- and cyclofructan-based CSPs have also shown promise in the separation of various pharmaceuticals and may be applicable to Cyclo(Pro-Leu) stereoisomers.

Q3: Can I separate all four stereoisomers of Cyclo(Pro-Leu) in a single chromatographic run?

A3: Yes, it is possible to achieve baseline separation of all four stereoisomers in a single run, particularly with Supercritical Fluid Chromatography (SFC) using an appropriate chiral stationary phase. Chiral HPLC methods can also be developed to separate all stereoisomers, though it may require more extensive method development.

Q4: What are the advantages of using SFC over HPLC for this separation?

A4: SFC often provides faster separations with higher efficiency compared to HPLC. It also uses carbon dioxide as the primary mobile phase component, which is more environmentally friendly and can reduce solvent waste and costs. For chiral separations, SFC can offer unique selectivity and faster column equilibration times.

Q5: Are there any non-chromatographic methods to separate Cyclo(Pro-Leu) stereoisomers?

A5: Diastereomeric crystallization is a potential non-chromatographic method. This involves reacting the mixture of stereoisomers with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. However, finding a suitable resolving agent and optimizing crystallization conditions can be challenging.

Troubleshooting Guides

Chiral HPLC Separation
Issue Possible Cause Troubleshooting Steps
Poor or no separation of enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). Polysaccharide-based CSPs are a good starting point for diketopiperazines.
Suboptimal mobile phase composition.- Vary the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile).- Adjust the concentration of the organic modifier.- Add acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity.
Poor resolution of diastereomers Inefficient column or mobile phase.- Optimize the mobile phase composition as described above.- Use a longer column or a column with a smaller particle size for higher efficiency.- Adjust the column temperature; lower temperatures often improve resolution.
Peak tailing or broad peaks Secondary interactions with the stationary phase.- Add a small amount of an acidic or basic modifier to the mobile phase.- Ensure the sample is dissolved in the mobile phase.
Column overload.Reduce the amount of sample injected onto the column.
Irreproducible retention times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Supercritical Fluid Chromatography (SFC) Separation
Issue Possible Cause Troubleshooting Steps
Inadequate separation of stereoisomers Incorrect chiral stationary phase.Amylose-based CSPs have shown excellent performance for separating proline-derived diketopiperazines. Consider screening other polysaccharide-based CSPs as well.
Suboptimal co-solvent (modifier).- Vary the type of alcohol co-solvent (e.g., methanol, ethanol, 2-propanol).- Optimize the percentage of the co-solvent in the mobile phase.
Poor peak shape Inappropriate back pressure or temperature.- Optimize the back pressure (typically between 100 and 200 bar).- Adjust the column temperature to improve peak symmetry and resolution.
Sample solvent mismatch.Dissolve the sample in a solvent compatible with the SFC mobile phase, preferably the co-solvent itself.
Baseline noise or drift Issues with CO2 supply or pump.Ensure a consistent and high-purity CO2 supply. Check the pump for leaks or pressure fluctuations.

Experimental Protocols

Protocol 1: Chiral Supercritical Fluid Chromatography (SFC) for Separation of Cyclo(Pro-Leu) Stereoisomers

This protocol is based on a successful method for the baseline separation of proline-derived diketopiperazine stereoisomers.

Objective: To achieve baseline separation of the four stereoisomers of Cyclo(Pro-Leu).

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

Parameter Value
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak IA, IC)
Column Dimensions 4.6 mm i.d. x 250 mm, 5 µm particle size
Mobile Phase Supercritical CO2 and 2-Propanol (Isopropanol)
Gradient Isocratic elution with 15-25% 2-Propanol
Flow Rate 2-4 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample mixture in 2-Propanol at a concentration of 1 mg/mL.

Expected Results: Baseline separation of the four stereoisomers of Cyclo(Pro-Leu) should be achieved within a relatively short analysis time. The elution order will depend on the specific interactions between the stereoisomers and the chiral stationary phase.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) - A General Approach

Objective: To develop an HPLC method for the separation of Cyclo(Pro-Leu) stereoisomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Method Development Strategy:

  • Column Screening:

    • Primary Choice: Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H). These have a broad applicability for chiral separations.

    • Secondary Choices: Cyclodextrin-based (e.g., CYCLOBOND I 2000) or cyclofructan-based CSPs.

  • Mobile Phase Screening:

    • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures. Start with a ratio of 90:10 and gradually increase the alcohol content. Additives like 0.1% trifluoroacetic acid (for acidic compounds) or 0.1% diethylamine (B46881) (for basic compounds) can be beneficial, although Cyclo(Pro-Leu) is neutral.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures. Start with a ratio of 50:50.

    • Polar Organic Mode: Acetonitrile/Methanol mixtures.

  • Optimization:

    • Once partial separation is observed, optimize the mobile phase composition, flow rate (typically 0.5-1.0 mL/min), and column temperature to improve resolution.

Example Starting Conditions (Normal Phase):

Parameter Value
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel (e.g., Chiralcel OD-H)
Column Dimensions 4.6 mm i.d. x 250 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample mixture in the mobile phase at a concentration of 1 mg/mL.

Visualization of Experimental Workflow

Below is a generalized workflow for the separation and analysis of Cyclo(Pro-Leu) stereoisomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis sample Cyclo(Pro-Leu) Stereoisomer Mixture dissolve Dissolve in Appropriate Solvent sample->dissolve sfc Chiral SFC dissolve->sfc Inject hplc Chiral HPLC dissolve->hplc Inject detection UV/PDA Detection sfc->detection hplc->detection fraction Fraction Collection (for preparative scale) detection->fraction characterization Stereochemical Characterization (e.g., ECD, NMR) fraction->characterization

Caption: General workflow for the separation and analysis of Cyclo(Pro-Leu) stereoisomers.

This technical support guide provides a solid foundation for researchers to effectively separate Cyclo(Pro-Leu) stereoisomers. By following the outlined protocols and troubleshooting advice, scientists can overcome common challenges and achieve successful separation for their research and development needs.

Addressing cyclodimer formation in cyclic tetrapeptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of cyclodimers during the synthesis of cyclic tetrapeptides. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is cyclodimerization and why is it a significant problem in cyclic tetrapeptide synthesis?

A1: Cyclodimerization is an intermolecular reaction where two linear peptide precursors react with each other to form a cyclic dimer (e.g., a cyclic octapeptide) instead of the desired intramolecular reaction that forms a cyclic monomer (the cyclic tetrapeptide). This is a major challenge, particularly for small peptides like tetrapeptides, because of the high ring strain associated with the 12-atom backbone of a cyclic tetrapeptide.[1] The inherent preference for the trans geometry of amide bonds leads to an extended linear peptide conformation, which is entropically unfavorable for ring closure, making intermolecular reactions (dimerization) competitive with or even more favorable than intramolecular cyclization.[2][3] This side reaction reduces the yield of the target molecule and complicates the purification process.[4][5]

Q2: What are the primary factors that influence the formation of cyclodimers?

A2: Several factors critically influence the outcome of a cyclization reaction, determining the ratio of the desired cyclic monomer to the undesired cyclodimer. These include:

  • Peptide Concentration: Higher concentrations favor intermolecular reactions, leading to cyclodimers and other oligomers.

  • Peptide Sequence: The amino acid sequence dictates the conformational preferences of the linear precursor. The presence of turn-inducing elements can pre-organize the peptide for intramolecular cyclization.

  • Reaction Conditions: Parameters such as the choice of coupling reagents, solvents, temperature, and the presence of additives can significantly shift the reaction outcome.

  • Method of Cyclization: The choice between on-resin (solid-phase) and solution-phase cyclization has a profound impact on the prevalence of cyclodimerization.

Q3: How does peptide concentration impact the yield of cyclic tetrapeptides versus cyclodimers?

A3: Peptide concentration is a critical parameter. To favor intramolecular cyclization and minimize the formation of cyclodimers and other oligomers, reactions are typically performed under high-dilution conditions (e.g., 0.001–0.005 M). At low concentrations, the probability of one end of a linear peptide chain finding its other end is higher than the probability of it encountering another peptide chain. Conversely, higher concentrations increase the frequency of intermolecular collisions, leading to a higher yield of cyclodimers.

Q4: What role does the peptide sequence play in preventing cyclodimerization?

A4: The peptide sequence is crucial for successful cyclization. Linear tetrapeptides have significant conformational flexibility. By incorporating "turn-inducing elements," the linear precursor can be pre-organized into a conformation that is favorable for ring closure. This pre-organization increases the effective molarity for the intramolecular reaction.

  • Turn-Inducing Residues: Incorporating residues like proline, D-amino acids, or N-methylated amino acids can induce β-turns, facilitating cyclization.

  • Steric Hindrance: Sterically hindered amino acids near the cyclization site can sometimes reduce yields.

  • Glycine (B1666218): Placing a glycine residue at the C-terminus can minimize steric hindrance and reduce the risk of racemization during ring closure.

Q5: Which coupling reagents are recommended to minimize cyclodimerization?

A5: The choice of coupling reagent is critical for achieving high yields of the cyclic monomer while minimizing side reactions like epimerization and cyclodimerization.

  • Phosphonium (B103445) and Aminium/Uronium Reagents: Reagents like PyBOP, HBTU, HATU, and TBTU are highly efficient and achieve rapid coupling rates with few side reactions. HATU, in combination with HOAt and DIPEA, is a commonly used system for cyclization.

  • Ynamide Coupling Reagents: Newer ynamide-based coupling reagents have shown exceptional selectivity for monocyclization, proceeding with no detectable epimerization or cyclodimerization side reactions, in contrast to conventional reagents.

  • Additives: The use of additives like HOBt or Oxyma can help suppress racemization, a common side reaction during the activation of the C-terminal amino acid.

Q6: Is on-resin or solution-phase cyclization more effective at preventing cyclodimer formation?

A6: On-resin cyclization is generally superior to solution-phase cyclization for minimizing cyclodimerization. The solid support provides a "pseudo-dilution" effect, where peptide chains are anchored to the resin and isolated from one another. This environment sterically hinders intermolecular reactions and favors intramolecular ring closure. In contrast, solution-phase cyclization often results in greater amounts of dimer and trimer formation, even at high dilution.

Troubleshooting Guide

Problem: My synthesis results in a high yield of cyclodimer and a low yield of the desired cyclic tetrapeptide.

This is a common issue in cyclic tetrapeptide synthesis. The following guide provides potential causes and actionable solutions to favor the formation of the monomeric product.

Potential Cause Recommended Solution(s)
High Reaction Concentration Reduce Concentration: Perform solution-phase cyclization at high dilution (0.8 mM to 3 mM, or lower if necessary). For on-resin cyclization, ensure a low resin loading to maximize the distance between peptide chains.
Unfavorable Peptide Conformation Modify Peptide Sequence: If possible, incorporate a turn-inducing element such as a D-amino acid, proline, or an N-methylated amino acid into the linear precursor to pre-organize it for cyclization. Retrosynthetic Dissection: Carefully consider the point of cyclization (the "ring disconnection"). Cyclizing between residues that can readily form a turn can improve yields.
Suboptimal Coupling Reagent Change Reagent: Switch to a more efficient coupling reagent known to favor monocyclization. Consider using ynamide-based reagents if available. Alternatively, use well-established high-efficiency phosphonium or aminium salts like HATU or PyBOP. Optimize Additives: Ensure the use of racemization suppressants like HOBt or Oxyma, especially if epimerization is also observed.
Inappropriate Solvent System Alter Solvent Composition: The solvent plays a crucial role in peptide conformation. For on-resin cyclization, a solvent system like 4:1 MeCN:DMSO can promote inter-chain hydrogen bonding that leads to cyclodimerization. Switching to a more H-bond disrupting solvent like pure DMSO can favor monomeric cyclization. For solution-phase synthesis, DMF is common, but mixtures with DMSO may be beneficial.
Cyclization Method Switch to On-Resin Cyclization: If performing the reaction in solution, switch to a solid-phase approach. The pseudo-dilution effect of the resin is highly effective at minimizing intermolecular reactions.
Reaction Temperature Adjust Temperature: While most cyclizations are performed at room temperature, higher temperatures can sometimes accelerate side reactions. Conversely, performing the reaction at 0°C may reduce the rate of side reactions.

Data on Factors Influencing Cyclization Outcome

The choice of reaction conditions can dramatically alter the product distribution. The following table summarizes key experimental factors and their general effect on favoring either monomeric cyclization or cyclodimerization, based on findings from studies on resin-bound peptides.

FactorFavors Monomeric CyclizationFavors Cyclodimerization
Peptide Location On-ResinIn Solution
Solvent System (On-Resin) Pure DMSO (H-bond disrupting)4:1 MeCN/DMSO (promotes H-bonding)
Peptide Length Shorter peptides (< 6 residues)Longer peptides (≥ 6 residues)
Backbone Structure N-methylation of a central residueUnmodified α- and β-peptides
Concentration (Solution) Low concentration (high dilution)High concentration

Experimental Protocols

Protocol 1: General On-Resin Head-to-Tail Cyclization

This protocol describes a general method for cyclizing a peptide while it is still attached to the solid support. The peptide is typically anchored to the resin via an amino acid side chain.

  • Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS chemistry. The amino acid that will be used for anchoring must have an orthogonal protecting group on its side chain.

  • Side-Chain Deprotection: Selectively remove the side-chain protecting group of the anchoring amino acid.

  • N-Terminus Deprotection: Remove the final Fmoc group from the N-terminus of the linear peptide using a standard piperidine/DMF solution.

  • Cyclization:

    • Swell the resin in the chosen cyclization solvent (e.g., DMF or NMP).

    • Prepare the cyclization cocktail. A common combination is a coupling reagent (e.g., HATU, 3 equiv.), an additive (e.g., HOAt, 3 equiv.), and a non-nucleophilic base (e.g., DIPEA, 6 equiv.) in the reaction solvent.

    • Add the cyclization cocktail to the resin-bound peptide and allow the reaction to proceed for 6-24 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a small sample of beads).

  • Cleavage and Deprotection: Once cyclization is complete, wash the resin thoroughly. Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase HPLC.

Protocol 2: General Solution-Phase Head-to-Tail Cyclization

This protocol is for cyclizing a fully protected linear peptide after it has been cleaved from the resin.

  • Peptide Synthesis and Cleavage: Synthesize the linear peptide on a hyper-acid-sensitive resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage while keeping side-chain protecting groups intact. Cleave the protected peptide from the resin using a mild acidic solution (e.g., 1% TFA in DCM).

  • Purification of Linear Peptide: Purify the crude linear protected peptide by HPLC to ensure high purity before the cyclization step.

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in a suitable solvent (e.g., DCM or DMF).

    • Prepare a highly dilute solution of the peptide (e.g., 0.5-1.0 mM) in a large volume of the reaction solvent.

    • Separately, dissolve the coupling reagent (e.g., PyBOP, 2 equiv.) and a base (e.g., DIPEA, 3 equiv.) in the same solvent.

    • Add the reagent solution to the peptide solution dropwise over several hours using a syringe pump to maintain high-dilution conditions.

    • Allow the reaction to stir for an additional 12-24 hours at room temperature.

  • Work-up: Quench the reaction and perform a liquid-liquid extraction to remove excess reagents.

  • Final Deprotection: Remove all side-chain protecting groups using a strong acid cocktail (e.g., TFA with scavengers).

  • Purification: Precipitate and purify the final cyclic peptide using reverse-phase HPLC.

Visualizations

G Troubleshooting Workflow for Cyclodimer Formation start High Cyclodimer Yield Observed check_concentration Is Reaction Concentration > 1 mM? start->check_concentration reduce_conc Action: Reduce Concentration (High Dilution) check_concentration->reduce_conc Yes check_method On-Resin or Solution Phase? check_concentration->check_method No reduce_conc->check_method switch_to_on_resin Action: Switch to On-Resin Cyclization check_method->switch_to_on_resin Solution check_sequence Does Sequence Contain Turn-Inducing Elements? check_method->check_sequence On-Resin switch_to_on_resin->check_sequence modify_sequence Action: Incorporate Pro, D-AA, or N-Me-AA check_sequence->modify_sequence No check_reagent Review Coupling Reagent check_sequence->check_reagent Yes modify_sequence->check_reagent change_reagent Action: Use High-Efficiency Reagent (e.g., Ynamide, HATU) check_reagent->change_reagent Suboptimal check_solvent Review Solvent System check_reagent->check_solvent Optimal change_reagent->check_solvent change_solvent Action: Use H-bond Disrupting Solvent (e.g., pure DMSO for on-resin) check_solvent->change_solvent Suboptimal end_node Re-run Synthesis & Analyze check_solvent->end_node Optimal change_solvent->end_node

Caption: A logical workflow for troubleshooting cyclodimer formation.

G Comparison of Cyclization Methodologies cluster_on_resin On-Resin Cyclization cluster_solution Solution-Phase Cyclization or_spps 1. Linear Peptide Synthesis on Resin or_deprotect 2. N-Terminus Deprotection or_spps->or_deprotect or_cyclize 3. On-Resin Cyclization (Pseudo-Dilution) or_deprotect->or_cyclize or_cleave 4. Cleavage & Final Deprotection or_cyclize->or_cleave or_product Cyclic Monomer (Favored) or_cleave->or_product sol_spps 1. Linear Peptide Synthesis on Resin sol_cleave 2. Cleave Protected Peptide sol_spps->sol_cleave sol_cyclize 3. Cyclization in Solution (High Dilution Required) sol_cleave->sol_cyclize sol_deprotect 4. Final Deprotection sol_cyclize->sol_deprotect sol_product Cyclic Monomer + Dimer sol_deprotect->sol_product

Caption: Workflow comparison: On-Resin vs. Solution-Phase Cyclization.

G Key Factors Influencing Cyclization Outcome outcome Cyclization Outcome (Monomer vs. Dimer) concentration Concentration concentration->outcome low_conc Low Conc. concentration->low_conc high_conc High Conc. concentration->high_conc sequence Peptide Sequence (Turn Inducers) sequence->outcome turn Turn Inducers sequence->turn linear Extended Conf. sequence->linear method Cyclization Method (On-Resin/Solution) method->outcome on_resin On-Resin method->on_resin in_solution In Solution method->in_solution reagent Coupling Reagent reagent->outcome solvent Solvent solvent->outcome temperature Temperature temperature->outcome monomer Favors Monomer low_conc->monomer dimer Favors Dimer high_conc->dimer turn->monomer linear->dimer on_resin->monomer in_solution->dimer

Caption: Relationship between key experimental factors and cyclization outcome.

References

Stability issues of Cyclo(Pro-Leu) in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cyclo(Pro-Leu) in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Cyclo(Pro-Leu)?

For long-term stability, solid (powder) Cyclo(Pro-Leu) should be stored at -20°C in a tightly sealed container to prevent moisture absorption. Under these conditions, the compound is expected to be stable for an extended period.[1][2]

Q2: How should I store solutions of Cyclo(Pro-Leu)?

Stock solutions of Cyclo(Pro-Leu) should be stored at -80°C for optimal stability, where they can be viable for up to six months. For shorter-term storage, -20°C is acceptable for up to one month.[1][2] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.[2]

Q3: In which solvents is Cyclo(Pro-Leu) soluble?

Cyclo(Pro-Leu) is soluble in a variety of common laboratory solvents. The following table summarizes known solubility data:

SolventConcentrationNotes
Water (H₂O)5 mg/mL (23.78 mM)Sonication is recommended to aid dissolution.
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (475.58 mM)A commonly used solvent for biological assays.
Methanol50 mg/mLNo additional notes provided.
EthanolSolubleSpecific concentration not provided.
ChloroformSlightly Soluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Q4: What is the expected stability of Cyclo(Pro-Leu) in aqueous solutions at different pH values?

Q5: Is Cyclo(Pro-Leu) sensitive to light?

Specific photostability studies on Cyclo(Pro-Leu) are not extensively documented. However, it is a general laboratory practice to protect compounds from prolonged exposure to light, especially UV light, to prevent potential photodegradation. It is advisable to store solutions in amber vials or otherwise protect them from light.

Troubleshooting Guide: Stability Issues

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in experiments. Degradation of the compound due to improper storage or handling.- Ensure the solid compound has been stored at -20°C and stock solutions at -80°C. - Avoid multiple freeze-thaw cycles by preparing and using aliquots. - Prepare fresh working solutions for each experiment. - Verify the pH of your experimental buffer; extreme pH can cause hydrolysis.
Inconsistent experimental results. Partial degradation of Cyclo(Pro-Leu) in the working solution.- Prepare fresh solutions from a new aliquot of the stock solution. - Minimize the time the working solution is kept at room temperature. - Consider performing a quick stability check of your working solution under your experimental conditions using HPLC.
Precipitation of the compound in aqueous buffer. Exceeding the solubility limit of Cyclo(Pro-Leu).- Ensure the final concentration in your aqueous buffer does not exceed its solubility limit (approx. 5 mg/mL). - If using a stock solution in an organic solvent, ensure the final percentage of the organic solvent in the aqueous buffer is low enough to maintain solubility. - Sonication may help in redissolving the compound.

Experimental Protocols

Protocol for a General Stability Study of Cyclo(Pro-Leu) in a Specific Solvent

This protocol outlines a general method for determining the stability of Cyclo(Pro-Leu) in a chosen solvent under specific temperature and pH conditions.

1. Materials:

  • Cyclo(Pro-Leu)
  • Solvent of interest (e.g., phosphate-buffered saline (PBS) at pH 7.4, acetonitrile (B52724), methanol)
  • HPLC or UPLC system with a C18 column
  • Incubator or water bath at the desired temperature
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of Cyclo(Pro-Leu) and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Sample Preparation: Aliquot the stock solution into several autosampler vials.
  • Time Zero (T₀) Analysis: Immediately analyze one of the vials using a validated HPLC/UPLC method to determine the initial concentration and purity of Cyclo(Pro-Leu).
  • Incubation: Place the remaining vials in an incubator or water bath set to the desired temperature.
  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one vial from the incubator.
  • HPLC/UPLC Analysis: Analyze the sample to determine the concentration of the remaining Cyclo(Pro-Leu) and the formation of any degradation products.
  • Data Analysis: Plot the concentration of Cyclo(Pro-Leu) versus time. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t₁/₂).

3. HPLC Method Parameters (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm
  • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid or TFA) and acetonitrile or methanol. A common mobile phase could be 67% water, 3% acetonitrile, and 30% methanol.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm
  • Injection Volume: 10 µL
  • Column Temperature: 40°C

Forced Degradation Study Protocol

Forced degradation studies help to identify potential degradation products and pathways.

  • Acid Hydrolysis: Incubate a solution of Cyclo(Pro-Leu) in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of Cyclo(Pro-Leu) in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of Cyclo(Pro-Leu) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Cyclo(Pro-Leu) to 105°C for 24 hours.

  • Photodegradation: Expose a solution of Cyclo(Pro-Leu) to UV light (e.g., 254 nm) for 24 hours.

After exposure, analyze the samples by HPLC or LC-MS to identify and characterize the degradation products.

Data Presentation

Quantitative stability data should be summarized in a clear and structured table. Below is a hypothetical example of how to present such data.

Table 1: Hypothetical Stability of Cyclo(Pro-Leu) in Various Solvents at 25°C

SolventpHHalf-life (t₁/₂) (hours)Degradation Rate Constant (k) (h⁻¹)Major Degradation Products
0.1 M HCl1.012.50.0554Pro-Leu
PBS7.4> 500< 0.0014Not Detected
0.1 M NaOH13.08.20.0845Pro-Leu, other racemized forms
MethanolN/A> 1000< 0.0007Not Detected
AcetonitrileN/A> 1000< 0.0007Not Detected

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution samples Aliquot into Vials stock->samples t0_analysis T₀ HPLC Analysis samples->t0_analysis incubation Incubate at Specified Temperature samples->incubation data_plot Plot Concentration vs. Time t0_analysis->data_plot timepoint_analysis Time-Point HPLC Analysis incubation->timepoint_analysis timepoint_analysis->data_plot kinetics Calculate Kinetics (k, t₁/₂) data_plot->kinetics

Caption: General experimental workflow for a stability study of Cyclo(Pro-Leu).

Potential Signaling Pathway Interaction

While the exact signaling pathways modulated by Cyclo(Pro-Leu) are still under investigation, many bioactive cyclic dipeptides interact with cellular signaling cascades. For instance, some studies suggest that related compounds can influence pathways like NF-κB and Nrf2. The diagram below illustrates a generalized receptor-mediated signaling pathway that could be a target for Cyclo(Pro-Leu).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPL Cyclo(Pro-Leu) receptor Cell Surface Receptor CPL->receptor Binds cascade Signaling Cascade (e.g., Kinase Activation) receptor->cascade Activates tf_inactive Inactive Transcription Factor (e.g., NF-κB/IκB) cascade->tf_inactive Phosphorylates/Activates tf_active Active Transcription Factor (e.g., NF-κB) tf_inactive->tf_active Releases dna DNA tf_active->dna Translocates & Binds gene_expression Target Gene Expression dna->gene_expression Regulates response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) gene_expression->response

Caption: A generalized model of a potential signaling pathway modulated by Cyclo(Pro-Leu).

References

Technical Support Center: Optimizing Microbial Production of Cyclo(Pro-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of Cyclo(Pro-Leu).

Troubleshooting Guides

This section addresses common issues encountered during the optimization of culture conditions for Cyclo(Pro-Leu) production.

Issue 1: Low or No Detectable Yield of Cyclo(Pro-Leu)

Possible Cause 1: Suboptimal Culture Medium Composition

  • Question: My microbial culture is growing, but I'm not seeing any or very low production of Cyclo(Pro-Leu). Could the media be the issue?

  • Answer: Yes, the composition of the culture medium is critical for the production of secondary metabolites like Cyclo(Pro-Leu). Ensure that your medium is not only supporting growth but is also conducive to dipeptide synthesis. Key components to check are the carbon and nitrogen sources. For instance, in lactic acid bacteria, supplementation with 4% sucrose (B13894) as a carbon source and 1.5% mixed amino acids as a nitrogen source has been shown to enhance the production of cyclic dipeptides.[1][2]

Possible Cause 2: Inappropriate Physical Culture Parameters

  • Question: I've optimized the media, but the yield is still low. What other factors should I consider?

  • Answer: Physical parameters such as temperature, aeration, and incubation time significantly impact production. For many lactic acid bacteria, stationary cultures (no shaking) incubated at 30°C for 48-72 hours have proven effective.[1][2][3] If you are using a different microbial strain, these parameters will need to be empirically optimized.

Possible Cause 3: Single-Strain Culture Limitations

  • Question: I am using a pure culture of a known Cyclo(Pro-Leu) producer, but the yields are lower than reported in the literature. Is there a way to boost production?

  • Answer: Some studies have demonstrated that co-culturing specific microbial strains can significantly increase the yield of cyclic dipeptides. For example, co-culturing Lactiplantibacillus plantarum LBP-K10 and Leuconostoc mesenteroides LBP-K06 at a 7:3 ratio resulted in a 35% higher total production of cyclo(Leu-Pro) and cyclo(Phe-Pro) compared to the Lb. plantarum mono-culture.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Cyclo(Pro-Leu) Yield check_media Verify Media Composition (Carbon/Nitrogen Sources) start->check_media check_params Evaluate Physical Parameters (Temp, Aeration, Time) check_media->check_params Optimal optimize_media Optimize Carbon/Nitrogen Sources (e.g., Sucrose, Amino Acids) check_media->optimize_media Suboptimal consider_coculture Consider Co-culture Strategy check_params->consider_coculture Optimal optimize_params Systematically Vary Temp, Aeration, Incubation Time check_params->optimize_params Suboptimal select_strains Select Compatible Strains (e.g., Lb. plantarum & Leu. mesenteroides) consider_coculture->select_strains analyze_yield Analyze Cyclo(Pro-Leu) Yield optimize_media->analyze_yield optimize_params->analyze_yield select_strains->analyze_yield

Caption: Troubleshooting logic for low Cyclo(Pro-Leu) yield.

Issue 2: Difficulty in Extracting and Detecting Cyclo(Pro-Leu)
  • Question: I suspect my culture is producing Cyclo(Pro-Leu), but I'm having trouble getting a clean extraction for analysis. What is the recommended method?

  • Answer: A common and effective method is liquid-liquid extraction of the culture supernatant with a solvent like dichloromethane (B109758) or ethyl acetate. For every 100 mL of supernatant, you can perform the extraction three times with 50 mL of the solvent. The combined organic layers can then be dried, evaporated, and reconstituted in a suitable solvent like methanol (B129727) for analysis. Solid-phase extraction (SPE) is another powerful technique for sample concentration and purification that is highly compatible with subsequent HPLC or HPLC-MS analysis.

  • Question: What analytical technique is best for quantifying Cyclo(Pro-Leu)?

  • Answer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly used methods for the identification and quantification of cyclic dipeptides. For high sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the typical culture conditions for producing Cyclo(Pro-Leu) in lactic acid bacteria?

A1: Based on published studies, the following conditions have been successfully used for the production of cyclic dipeptides, including Cyclo(Pro-Leu), from lactic acid bacteria:

  • Bacterial Strains: Lactiplantibacillus plantarum and Leuconostoc mesenteroides.

  • Medium: Modified MRS (mMRS) broth is often used.

  • Carbon Source: 2-4% D-glucose or sucrose.

  • Nitrogen Source: 0.5% yeast extract, with supplementation of 1.5% mixed amino acids.

  • Temperature: 30°C.

  • Aeration: Stationary culture (no shaking).

  • Incubation Time: 48 to 72 hours.

Q2: How is Cyclo(Pro-Leu) biosynthesized in microbes?

A2: Cyclic dipeptides are typically synthesized by cyclodipeptide synthases or as byproducts of nonribosomal peptide synthetases (NRPSs). The biosynthesis of Cyclo(L-Phe, L-Pro) in Streptomyces sp. US24, for example, is suggested to occur either directly via a nonribosomal pathway or as a side product during the synthesis of a larger peptide.

Q3: Can different stereoisomers of Cyclo(Pro-Leu) be produced, and does it matter?

A3: Yes, different stereoisomers such as cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), and cyclo(D-Leu-L-Pro) can be produced by microorganisms. The specific stereoisomer can have different biological activities. For instance, cyclo(L-Leu-L-Pro) was found to be more effective at inhibiting conidia germination in a pathogenic fungus compared to other isomers. Therefore, it is important to characterize the specific stereoisomer being produced.

Data Presentation

Table 1: Optimized Culture Conditions for Cyclic Dipeptide Production by Lactic Acid Bacteria

ParameterConditionReference(s)
Microbial SystemCo-culture of Lb. plantarum LBP-K10 and Leu. mesenteroides LBP-K06 (7:3 ratio)
MediumModified MRS (mMRS)
Carbon Source4% Sucrose
Nitrogen Source1.5% Mixed Amino Acids
Temperature30°C
AerationStationary
Incubation Time48 hours
Yield 6.65 ppm (total cyclo(Leu-Pro) and cyclo(Phe-Pro))

Experimental Protocols

Protocol 1: Co-culture for Enhanced Cyclo(Pro-Leu) Production

This protocol is adapted from studies on lactic acid bacteria.

  • Inoculum Preparation:

    • Prepare separate overnight cultures of Lactiplantibacillus plantarum and Leuconostoc mesenteroides in mMRS broth at 30°C.

  • Co-culturing:

    • Inoculate fresh mMRS medium supplemented with 4% sucrose and 1.5% mixed amino acids with the overnight cultures.

    • The inoculation ratio should be 7:3 (Lb. plantarum to Leu. mesenteroides). The total inoculum volume should be 1% (v/v) of the fresh medium.

  • Incubation:

    • Incubate the co-culture at 30°C for 48 hours under stationary conditions.

  • Harvesting:

    • After incubation, centrifuge the culture to pellet the bacterial cells.

    • Collect the supernatant for extraction of Cyclo(Pro-Leu).

Protocol 2: Extraction of Cyclo(Pro-Leu) from Culture Supernatant

This protocol is a general method for liquid-liquid extraction.

  • Preparation:

    • Take a known volume of the culture supernatant (e.g., 100 mL).

  • Extraction:

    • Perform a liquid-liquid extraction with an equal volume of dichloromethane or ethyl acetate.

    • Repeat the extraction three times.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_culture Microbial Culture cluster_extraction Extraction cluster_analysis Analysis inoculum Prepare Inoculum (e.g., Lb. plantarum, Leu. mesenteroides) culture Co-culture in Optimized Medium (30°C, 48h, Stationary) inoculum->culture harvest Harvest Supernatant (Centrifugation) culture->harvest extract Liquid-Liquid Extraction (e.g., Dichloromethane) harvest->extract concentrate Dry and Concentrate Extract extract->concentrate reconstitute Reconstitute in Methanol concentrate->reconstitute analysis Quantify Cyclo(Pro-Leu) (HPLC, GC-MS, or LC-MS/MS) reconstitute->analysis

Caption: General workflow for Cyclo(Pro-Leu) production and analysis.

References

Validation & Comparative

A Comparative Analysis of Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-L-Pro): Unraveling the Influence of Stereochemistry on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two stereoisomers of the cyclodipeptide cyclo(Leu-Pro): Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-L-Pro). The arrangement of amino acid residues in three-dimensional space, known as stereochemistry, plays a pivotal role in the biological function of these molecules. This analysis, supported by experimental data, highlights the distinct pharmacological profiles of the homochiral (L-L) and heterochiral (D-L) isomers, offering valuable insights for drug discovery and development.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-L-Pro). A significant disparity in efficacy is observed, particularly in their antifungal and anti-aflatoxigenic properties.

Table 1: Antifungal Activity against Colletotrichum orbiculare

CompoundConcentration (µg/mL)Inhibition of Conidial Germination (%)Appressorium Formation Inhibition (%)Lesion Area Reduction (%)
Cyclo(L-Leu-L-Pro) 100Significant Inhibition [1][2][3]Significant Inhibition [1][2][3]Significant Reduction [1][2][3]
Cyclo(D-Leu-L-Pro) 100No significant activity[1][2][3]No significant activity[1][2][3]No significant activity[1][2][3]

Table 2: Anti-aflatoxigenic Activity against Aspergillus parasiticus

CompoundIC50 for Aflatoxin Production Inhibition (mg/mL)
Cyclo(L-Leu-L-Pro) 0.2 [4]
Cyclo(D-Leu-L-Pro) Weaker activity compared to the L-L isomer[5]

Table 3: Antibacterial Activity

CompoundTarget BacteriumMIC (µg/mL)
Cyclo(L-Leu-L-Pro) Vancomycin-resistant Enterococcus faecalis12.5
Escherichia coliNo significant effect on growth or biofilm formation[6]
Cyclo(D-Leu-L-Pro) Escherichia coliNo significant effect on growth or biofilm formation[6]

Table 4: Cytotoxic Activity

CompoundCell LineActivity
Cyclo(L-Leu-L-Pro) K562, HL-60, U937 (Leukemia)Concentration-dependent growth inhibition (1-500 µg/mL)
Cyclo(D-Leu-L-Pro) -Data not available in the reviewed literature.

Key Findings and Implications

The experimental data consistently demonstrates that the stereochemistry of the leucine (B10760876) residue profoundly impacts the biological activity of cyclo(Leu-Pro). The homochiral isomer, Cyclo(L-Leu-L-Pro), exhibits potent antifungal and anti-aflatoxigenic activities. In stark contrast, the heterochiral isomer, Cyclo(D-Leu-L-Pro), is largely inactive in these assays.[1][2][3] This suggests that a specific three-dimensional conformation, conferred by the L-L configuration, is crucial for the molecule's interaction with its biological targets.[5]

For researchers in drug discovery, these findings underscore the critical importance of stereoselectivity in the design of novel therapeutic agents. The potent and specific activities of Cyclo(L-Leu-L-Pro) make it a promising candidate for further investigation as a lead compound for the development of new antifungal and anti-mycotoxin agents.

Signaling Pathways

While the precise molecular mechanisms are still under investigation, some studies have provided initial insights into the signaling pathways potentially modulated by these cyclodipeptides.

  • Quorum Sensing: Cyclo(L-Leu-L-Pro) has been shown to activate biosensors for bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[1][2] This suggests a potential role for this molecule in modulating bacterial behavior.

  • MAPK Signaling: In fungi, there is an indication that the antifungal activity of extracts containing Cyclo(L-Leu-L-Pro) may be linked to the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for fungal development and pathogenesis.[1][2]

  • EGFR Signaling: In a study on normal breast epithelial cells, Cyclo(L-Leu-L-Pro) demonstrated protective effects against oxidative damage by targeting CD151, a protein known to interact with and modulate the epidermal growth factor receptor (EGFR) signaling pathway.

A comparative analysis of how Cyclo(D-Leu-L-Pro) interacts with these pathways is currently lacking in the scientific literature.

G cluster_antifungal Antifungal Activity Workflow FungalCulture Fungal Strain Culture (e.g., C. orbiculare on PDA) ConidiaHarvest Conidia Harvesting & Suspension FungalCulture->ConidiaHarvest Treatment Treatment with Cyclo(Leu-Pro) Isomers ConidiaHarvest->Treatment Incubation Incubation Treatment->Incubation Assessment Assessment of: - Conidial Germination - Appressorium Formation - Lesion Size on Leaves Incubation->Assessment

Experimental workflow for assessing antifungal activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antifungal Activity Assay (Colletotrichum orbiculare)

a. Fungal Strain and Culture:

  • Colletotrichum orbiculare is cultured on potato dextrose agar (B569324) (PDA) plates.

  • Plates are incubated at 25°C until sufficient mycelial growth and sporulation are observed.

b. Conidial Germination Assay:

  • Conidia are harvested from the PDA plates by flooding the surface with sterile distilled water and gently scraping with a sterile loop.

  • The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The conidial concentration is adjusted to 1 × 10^6 conidia/mL using a hemocytometer.

  • The conidial suspension is mixed with various concentrations of the Cyclo(Leu-Pro) stereoisomers (e.g., 1, 10, and 100 µg/mL) in sterile microcentrifuge tubes.

  • Aliquots of the mixture are placed on glass slides, which are then incubated in a moist chamber at 25°C for 6-24 hours.

  • The percentage of germinated conidia is determined by observing at least 100 conidia per replicate under a microscope.

c. Disease Control Assay (Detached Cucumber Leaves):

  • Cucumber leaves are detached from healthy plants and surface-sterilized.

  • Leaf discs of a uniform size are prepared using a cork borer.

  • The leaf discs are treated with solutions of the different stereoisomers at various concentrations.

  • After a short incubation period, the treated leaf discs are inoculated with a conidial suspension of C. orbiculare.

  • The inoculated leaf discs are placed in a humid environment (e.g., a petri dish with moist filter paper) and incubated for 5 days.

  • Disease severity is assessed by measuring the diameter of the necrotic lesions that develop on the leaf discs.

G cluster_mic MIC Determination Workflow Prep Prepare Serial Dilutions of Cyclodipeptides Inoculation Inoculate Dilutions with Bacteria Prep->Inoculation Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determine MIC: Lowest concentration with no visible growth Observation->MIC

References

Differential Biological Activity of Cyclo(Pro-Leu) Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a wide range of biological activities. The stereochemistry of the constituent amino acids is a critical determinant of their biological function. This guide provides an objective comparison of the biological activities of Cyclo(Pro-Leu) isomers, supported by experimental data, to aid in research and development. The stereoisomers covered include cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), and cyclo(D-Leu-L-Pro).

Data Presentation: Comparative Biological Activities

The biological efficacy of Cyclo(Pro-Leu) isomers is significantly influenced by their stereochemistry. Homochiral isomers, such as cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro), generally exhibit greater potency in antifungal and anti-aflatoxigenic activities compared to their heterochiral counterparts like cyclo(D-Leu-L-Pro).[1]

Antifungal Activity Against Colletotrichum orbiculare

Colletotrichum orbiculare is a pathogenic fungus that causes anthracnose in cucurbits. The following tables summarize the inhibitory effects of Cyclo(Pro-Leu) isomers on this fungus.

Table 1: Inhibition of Conidial Germination of C. orbiculare

IsomerConcentration (µg/mL)Inhibition Rate (%)
cyclo(L-Leu-L-Pro) (LL-form) 1~8.0
10~12.5
10019.7
cyclo(D-Leu-D-Pro) (DD-form) 1~10.0
10~15.0
10019.9
cyclo(D-Leu-L-Pro) (DL-form) 1No significant inhibition
10No significant inhibition
100~10.0

Data adapted from a study on isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42.[2][3]

Table 2: Inhibition of Appressorium Formation of C. orbiculare

IsomerConcentration (µg/mL)Inhibition Rate (%)
cyclo(L-Leu-L-Pro) (LL-form) 1~15.0
10~25.0
100~45.0
cyclo(D-Leu-D-Pro) (DD-form) 1No significant inhibition
10No significant inhibition
100No significant inhibition
cyclo(D-Leu-L-Pro) (DL-form) 1No significant inhibition
10No significant inhibition
100No significant inhibition

Data adapted from a study on isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42.[2][3]

Aflatoxin Inhibition

Aflatoxins are toxic and carcinogenic mycotoxins produced by Aspergillus species. Cyclo(Pro-Leu) isomers have been shown to inhibit their production.

Table 3: Inhibition of Aflatoxin Production by Aspergillus parasiticus

IsomerIC50 (µg/mL)
cyclo(L-Pro-L-Leu) Lower IC50 (More Potent)
Other IsomersHigher IC50 (Less Potent)

Qualitative summary based on reports that the cyclo(L-Pro-L-Leu) form remarkably inhibits aflatoxin production more than other isomers.[3]

Antiviral and Antibacterial Activity

Research indicates that proline-containing CDPs, including cis-cyclo(L-Leu-L-Pro), exhibit inhibitory effects against influenza A (H3N2) virus.[4] However, in a study screening all stereoisomers of cyclo(Leu-Pro), none displayed a significant effect on the growth or biofilm formation of E. coli.[5] This highlights the specificity of these isomers' biological activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison of Cyclo(Pro-Leu) isomers.

Antifungal Assays Against Colletotrichum orbiculare

a) Fungal Strain and Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (B569324) (PDA). Conidia are harvested and suspended in sterile distilled water to a concentration of 1 × 10^6 conidia/mL.[1]

b) Conidial Germination and Appressorium Formation Assay: A conidial suspension (2 × 10^5 spores/mL) is mixed in a 1:1 ratio with various concentrations (1, 10, and 100 µg/mL) of the Cyclo(Pro-Leu) isomers.[2][3] A 50 µL aliquot of the mixture is placed on a glass slide and incubated in a moist chamber at 25°C for 24 hours.[2][3] The number of germinated conidia out of 50-100 total conidia is counted to determine the germination rate.[2][3] Subsequently, the number of appressoria formed from 50 germinated conidia is counted to assess appressorium formation.[2][3]

c) Disease Control Assay (Detached Cucumber Leaves): Cucumber leaf discs are treated with solutions of the different stereoisomers.[1] The treated leaf discs are then inoculated with a conidial suspension of C. orbiculare. The discs are incubated in a humid environment, and the lesion area is measured after 5 days to assess disease severity.[1]

Aflatoxin Inhibition Assay

a) Fungal Strain and Culture: Aspergillus parasiticus is cultured in a yeast extract-sucrose medium, which is conducive to aflatoxin production.[1]

b) Inhibition Assay: The Cyclo(Pro-Leu) stereoisomers are added to the liquid culture of A. parasiticus. The cultures are incubated for a set period, after which the fungal mycelium is separated from the culture medium.[1]

c) Aflatoxin Quantification: Aflatoxins are extracted from the culture filtrate and quantified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that inhibited aflatoxin production by 50% compared to the control.[1]

Antiviral Assay Against Influenza A (H3N2) Virus

a) Cell and Virus Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to a semi-confluent layer in six-well culture plates. The cells are then infected with influenza A (H3N2) virus at a concentration of 2.8 × 10^7 PFU/mL and cultured for 60 hours.[4]

b) Plaque-Forming Assay: cis-cyclo(L-Leu-L-Pro) and its analogs are added to the infected cell cultures to evaluate the reduction in plaque formation, which indicates antiviral activity.[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing antifungal activity and a proposed signaling pathway for induced plant resistance.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis C_orbiculare C. orbiculare Culture (on PDA) Harvest Harvest Conidia (1x10^6 conidia/mL) C_orbiculare->Harvest Mix Mix Conidia Suspension with Isomer Solutions (1:1) Harvest->Mix Isomers Prepare Cyclo(Pro-Leu) Isomer Solutions (1, 10, 100 µg/mL) Isomers->Mix Incubate Incubate on Glass Slide (25°C, 24h) Mix->Incubate Observe Microscopic Observation Incubate->Observe Germination Calculate Germination Rate (% Inhibition) Observe->Germination Appressorium Calculate Appressorium Formation Rate (% Inhibition) Observe->Appressorium

Antifungal Activity Assessment Workflow

G cluster_pathogen Pathogen Interaction cluster_plant Plant Cell Response Pathogen Fungal Pathogen (e.g., C. orbiculare) Infection Infection Attempt (Germination, Appressorium Formation) Pathogen->Infection CDP Cyclo(Pro-Leu) Isomers (e.g., LL-form) Receptor Plant Cell Receptor (Binding) CDP->Receptor Elicits Signaling Signal Transduction Cascade Receptor->Signaling SA_JA_ET SA, JA, ET Signaling Pathways Signaling->SA_JA_ET Defense Defense Gene Expression (e.g., PR proteins) Resistance Systemic Resistance (ISR/SAR) Defense->Resistance SA_JA_ET->Defense Resistance->Infection Inhibits

Proposed Plant Defense Signaling Pathway

References

A Comparative Guide to the Stereochemical Validation of Synthetic Cyclo(Pro-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of cyclic dipeptides like Cyclo(Pro-Leu) is a critical determinant of their biological activity. For researchers in drug development and related fields, rigorous validation of the stereochemical integrity of synthetic Cyclo(Pro-Leu) is paramount. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation methods.

Comparative Analysis of Analytical Techniques

The validation of Cyclo(Pro-Leu) stereochemistry relies on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, resolution, and the type of information it provides.

Technique Principle Information Provided Sample Requirement Key Advantages Limitations
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized light by chiral molecules.Unambiguous assignment of absolute configuration by comparing the experimental spectrum to reference spectra of known stereoisomers.[1][2]Low (~0.1 mg/mL)[1]Highly sensitive to stereochemistry, non-destructive, does not require chemical derivatization or hydrolysis which can cause epimerization.[1]Requires access to a spectropolarimeter and reference spectra for all possible stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.Determination of enantiomeric and diastereomeric purity (e.g., ratio of L,L to D,D, L,D, and D,L isomers).[3]LowQuantitative analysis of all stereoisomers in a mixture, well-established and robust.Method development can be time-consuming; requires specialized and sometimes expensive chiral columns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information about the chemical environment of atoms.Confirmation of the covalent structure and diastereomeric purity. Subtle differences in chemical shifts and coupling constants can distinguish between diastereomers (cis/trans isomers).Moderate (mg range)Provides detailed structural information, can be used to identify impurities.May not be able to distinguish between enantiomers (e.g., L,L vs. D,D) without the use of chiral shift reagents.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Unambiguous determination of the absolute configuration and solid-state conformation.High (requires a suitable single crystal)Provides the definitive 3D structure of the molecule.Growing diffraction-quality crystals can be a significant challenge.
Mass Spectrometry (MS) Ionization of molecules and separation of the ions based on their mass-to-charge ratio.Confirmation of the molecular weight of the synthesized compound.Very Low (µg to ng)High sensitivity, can be coupled with chromatographic techniques (LC-MS, GC-MS) for enhanced separation and identification.Does not inherently provide stereochemical information on its own.

Experimental Protocols

Electronic Circular Dichroism (ECD) Spectroscopy

This protocol is adapted from methodologies described for the stereochemical assignment of diketopiperazines.

Objective: To determine the absolute configuration of a synthetic Cyclo(Pro-Leu) sample.

Methodology:

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified synthetic Cyclo(Pro-Leu) in spectroscopic grade methanol (B129727) to a final concentration of 0.1 mg/mL.

  • Instrumentation: Use a calibrated circular dichroism spectropolarimeter.

  • Data Acquisition:

    • Scan the sample in a quartz cuvette with a path length of 1 mm.

    • Acquire the ECD spectrum over a wavelength range of 200-400 nm.

    • Record the spectrum at room temperature.

    • Acquire a baseline spectrum of the solvent (methanol) under the same conditions and subtract it from the sample spectrum.

  • Data Analysis: Compare the resulting ECD spectrum with the published reference spectra for the four stereoisomers of Cyclo(Pro-Leu): cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), cyclo(L-Leu-D-Pro), and cyclo(D-Leu-L-Pro). An identical spectrum confirms the absolute configuration of the synthetic sample.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the separation of Cyclo(Pro-Leu) stereoisomers.

Objective: To determine the enantiomeric and diastereomeric purity of a synthetic Cyclo(Pro-Leu) sample.

Methodology:

  • Sample Preparation: Dissolve the synthetic Cyclo(Pro-Leu) in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • An HPLC system equipped with a UV detector.

    • A chiral stationary phase column suitable for the separation of cyclic dipeptides. Zwitterionic chiral stationary phases derived from cinchona alkaloids have shown effectiveness for separating stereoisomers of small peptides.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of methanol and water. The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

  • Data Analysis:

    • Inject a standard mixture of all four stereoisomers (if available) to determine the retention time of each.

    • Inject the synthetic sample and identify the peaks corresponding to the different stereoisomers.

    • Calculate the percentage of each stereoisomer based on the peak area to determine the chiral purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the diastereomeric purity of synthetic Cyclo(Pro-Leu).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthetic Cyclo(Pro-Leu) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Consider acquiring 2D NMR spectra (e.g., COSY, HSQC) for more detailed structural elucidation if necessary.

  • Data Analysis: Compare the obtained chemical shifts, coupling constants, and multiplicity patterns with published data for the expected diastereomer. The presence of additional sets of signals may indicate the presence of the other diastereomer.

Visualizing the Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive stereochemical validation of synthetic Cyclo(Pro-Leu), integrating the discussed analytical techniques.

G Workflow for Stereochemical Validation of Synthetic Cyclo(Pro-Leu) cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_chiral_validation Chiral Validation cluster_definitive_structure Definitive Structure (Optional) Synthesis Synthesis of Cyclo(Pro-Leu) Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS NMR NMR Spectroscopy Confirm Structure & Diastereomeric Purity Purification->NMR Chiral_HPLC Chiral HPLC Determine Enantiomeric & Diastereomeric Purity NMR->Chiral_HPLC Proceed if structure is correct ECD Electronic Circular Dichroism (ECD) Assign Absolute Configuration Chiral_HPLC->ECD Confirm absolute configuration of major isomer Xray X-ray Crystallography Absolute Configuration & Solid-State Conformation ECD->Xray For unambiguous solid-state structure Final_Validation Stereochemically Validated Cyclo(Pro-Leu) ECD->Final_Validation Xray->Final_Validation

Caption: A logical workflow for the stereochemical validation of synthetic Cyclo(Pro-Leu).

Conclusion

A multi-technique approach is essential for the robust validation of the stereochemistry of synthetic Cyclo(Pro-Leu). While MS and NMR are fundamental for confirming the basic structure, Electronic Circular Dichroism stands out as a particularly powerful and sensitive method for the unambiguous assignment of absolute configuration, especially when reference spectra are available. Chiral HPLC is indispensable for the quantitative determination of enantiomeric and diastereomeric purity. For definitive proof of structure in the solid state, X-ray crystallography remains the gold standard, though it is often limited by the ability to grow suitable crystals. By employing a combination of these methods, researchers can ensure the stereochemical integrity of their synthetic Cyclo(Pro-Leu), which is crucial for reproducible and meaningful biological studies.

References

A Comparative Guide to Cyclo(Pro-Leu) and Other Proline-Containing Diketopiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Cyclo(Pro-Leu) against other notable proline-containing diketopiperazines (DKPs). Proline-containing DKPs are a class of cyclic dipeptides known for their rigid structure and diverse pharmacological properties, making them promising candidates for drug discovery and development.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant signaling pathways to offer an objective resource for the scientific community.

I. Comparative Analysis of Biological Activities

Cyclo(Pro-Leu) and its proline-containing counterparts exhibit a wide range of biological effects, including cytotoxic, anti-inflammatory, neuroprotective, and quorum sensing inhibitory activities. The following sections and tables provide a comparative overview of their performance in these key areas.

A. Cytotoxic Activity

Proline-containing DKPs have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
Cyclo(Pro-Leu) U87-MG (Glioblastoma)1.3[2]
U251 (Glioblastoma)19.8[2]
Cyclo(Pro-Phe)HCT-116 (Colon Carcinoma)21.4 (µg/mL)[2]
OVCAR-8 (Ovarian Carcinoma)18.3 (µg/mL)[2]
SF-295 (Glioblastoma)16.0 (µg/mL)[2]
Cyclo(l-Phe-l-Hyp)U87-MG (Glioblastoma)5.8[2]
U251 (Glioblastoma)18.6[2]
Cyclo(l-Leu-l-Hyp)U87-MG (Glioblastoma)14.5[2]
U251 (Glioblastoma)29.4[2]
Cyclo(l-Trp-l-Pro)OVCAR-8 (Ovarian Carcinoma)11.9 (µg/mL)[2]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

B. Anti-inflammatory Activity

Several proline-containing DKPs have been investigated for their ability to modulate inflammatory responses, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayKey FindingsReference
Cyclo(Pro-Leu) Inhibition of pro-inflammatory cytokinesCan modulate inflammatory responses.[4]
Cyclo(Pro-Phe)TNF-α inhibitory effects in RAW 264.7 macrophagesExhibits anti-inflammatory properties.[5]
Cyclo(His-Pro)Inhibition of NF-κB activationSuppresses pro-inflammatory NF-κB signaling via Nrf2-mediated heme oxygenase-1 activation.[6][7][6][7]
Novel Diketopiperazines (Penipiperazine A and B)Inhibition of NO release in LPS-stimulated RAW264.7 cellsSignificantly inhibited the release of NO and the expression of related pro-inflammatory cytokines.[8][8]
C. Neuroprotective Activity

The rigid structure of proline-containing DKPs allows them to cross the blood-brain barrier, making them attractive candidates for neuroprotective agents.[1] Their efficacy is often evaluated in models of neuronal injury, such as oxygen-glucose deprivation (OGD).

CompoundModelMechanism of ActionKey FindingsReference
Cyclo(Pro-Leu) Not specifiedGeneral neuroprotective potentialProline-based DKPs are promising for neurodegeneration prevention.[1][1]
Cyclo(His-Pro)In vitro models of traumatic injuryTraps reactive oxygen speciesPrevents neuronal death.[3]
Cyclo(Pro-Phe)H2O2-induced damage in neuroblastoma cellsPartial PPAR-γ agonistDemonstrates potential neuroprotective activity against oxidative stress-induced neurodegeneration.
D. Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising anti-virulence strategy.

CompoundTarget OrganismTargetIC50Key FindingsReference
Cyclo(Pro-Leu) Pseudomonas aeruginosaPyocyanin (B1662382) productionNot specifiedCan decrease QS-regulated pyocyanin production.[9]
Cyclo(Trp-Ser)Pseudomonas aeruginosa PA01Pyocyanin production, elastase activity, biofilm formationNot specifiedDecreased pyocyanin production by 65%, elastase activity by 40%, and biofilm formation by 59.9%.
Cyclo(L-Phe-L-Pro)Vibrio vulnificusToxR gene expressionNot specifiedModulates the expression of genes involved in pathogenicity.[10][10]
Aryl β-keto esters (synthetic)Vibrio harveyiBioluminescence23 µM to 53 µMAct as antagonists of bacterial quorum sensing.[11][11]

II. Signaling Pathways and Mechanisms of Action

The diverse biological activities of proline-containing DKPs are attributed to their ability to modulate various cellular signaling pathways.

A. NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Some proline-containing DKPs, such as Cyclo(His-Pro), have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[6][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Transcription Cyclo(Pro-DKP) Cyclo(Pro-DKP) PPAR_gamma_Pathway cluster_nucleus Nucleus Cyclo(Pro-Phe) Cyclo(Pro-Phe) PPAR-γ PPAR-γ RXR RXR PPAR-γ->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Genes Target Genes PPRE->Target Genes Regulates Transcription Neuroprotection Neuroprotection Target Genes->Neuroprotection Quorum_Sensing_Inhibition Autoinducers Autoinducers Receptor Proteins Receptor Proteins Virulence Gene Expression Virulence Gene Expression Receptor Proteins->Virulence Gene Expression Activate Cyclo(Pro-DKP) Cyclo(Pro-DKP)

References

Unraveling the Structure-Activity Relationship of Cyclo(Pro-Leu) Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Cyclo(Pro-Leu) analogs. It delves into their structure-activity relationships (SAR), supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

Cyclo(Pro-Leu), a cyclic dipeptide, and its analogs have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and quorum sensing inhibitory effects. Understanding the relationship between the chemical structure of these compounds and their biological function is crucial for the rational design of more potent and selective therapeutic agents. This guide summarizes key findings in the SAR of Cyclo(Pro-Leu) analogs, presenting a comparative analysis of their performance.

Comparative Biological Activity of Cyclo(Pro-Leu) Analogs

The biological efficacy of Cyclo(Pro-Leu) analogs is profoundly influenced by their stereochemistry and the nature of the amino acid residues. The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of various analogs.

Table 1: Cytotoxicity of Cyclo(Pro-Leu) and its Analogs against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Cyclo(L-Pro-L-Leu)U87-MG (Glioblastoma)1.3[1]
Cyclo(L-Pro-L-Leu)U251 (Glioblastoma)19.8[1]
Cyclo(L-Leu-L-Hyp)U87-MG (Glioblastoma)14.5[1]
Cyclo(L-Leu-L-Hyp)U251 (Glioblastoma)29.4[1]
Cyclo(D-Leu-L-Pro)ECA-109 (Esophageal Carcinoma)>20 (44% inhibition at 20 µM)[1]
Cyclo(D-Leu-L-Pro)HeLa-S3 (Cervical Cancer)>20 (48% inhibition at 20 µM)[1]
Cyclo(D-Leu-L-Pro)PANC-1 (Pancreatic Cancer)>20 (55% inhibition at 20 µM)[1]
Cyclo(L-Ile-L-Pro)ECA-109 (Esophageal Carcinoma)>20 (48% inhibition at 20 µM)[1]
Cyclo(L-Ile-L-Pro)HeLa-S3 (Cervical Cancer)>20 (45% inhibition at 20 µM)[1]
Cyclo(L-Ile-L-Pro)PANC-1 (Pancreatic Cancer)>20 (56% inhibition at 20 µM)[1]

Table 2: Antimicrobial Activity of Cyclo(Pro-Leu) and its Analogs

CompoundMicroorganismMIC (µg/mL)Reference
Cyclo(L-Leu-L-Pro)Staphylococcus aureus 11471 (MRSA)17.28[2]
Cyclo(L-Phe-L-Pro)Staphylococcus aureus 11471 (MRSA)46.22[2]
Cyclo(L-Leu-L-Pro)Vancomycin-resistant Enterococcus faecalis12.5[2]
Cyclo(L-Pro-L-Tyr)Xanthomonas axonopodis pv. citri31.25[3]
Cyclo(D-Pro-L-Tyr)Xanthomonas axonopodis pv. citri31.25[3]
Cyclo(L-Pro-L-Tyr)Ralstonia solanacearum31.25[3]
Cyclo(D-Pro-L-Tyr)Ralstonia solanacearum31.25[3]
Cyclo(L-Leu-L-Pro)Colletotrichum orbiculare>100 (significant inhibition of conidia germination at 100 µg/mL)[3]
Cyclo(D-Leu-D-Pro)Colletotrichum orbiculare>100 (significant inhibition of conidia germination at 100 µg/mL)[3]
Cyclo(D-Leu-L-Pro)Colletotrichum orbiculareNo significant activity[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of Cyclo(Pro-Leu) analogs.

Synthesis of Cyclo(Pro-Leu) Analogs

The synthesis of Cyclo(Pro-Leu) analogs can be achieved through solid-phase peptide synthesis followed by cyclization in solution. A general procedure is outlined below:

  • Linear Peptide Synthesis: The linear dipeptide precursor is synthesized on a solid support (e.g., Wang resin) using standard Fmoc/tBu chemistry.

  • Cleavage from Resin: The protected linear peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification of Linear Peptide: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization: The purified linear peptide is dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or dimethylformamide) at high dilution to favor intramolecular cyclization. A coupling agent (e.g., HATU or BOP) and a base (e.g., diisopropylethylamine) are added to facilitate the cyclization reaction.

  • Purification of Cyclic Peptide: The crude cyclic peptide is purified by RP-HPLC to yield the final product.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Cyclo(Pro-Leu) analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the Cyclo(Pro-Leu) analogs in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Cyclo(Pro-Leu) analogs exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is key to developing targeted therapies.

Modulation of NF-κB Signaling

Some cyclic dipeptides have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα degradation NF-κB NF-κB (p50/p65) IκBα->NF-κB inhibits p50 p50 p65 p65 NF-κB_n NF-κB NF-κB->NF-κB_n translocates Cyclo(Pro-Leu) Analog Cyclo(Pro-Leu) Analog Cyclo(Pro-Leu) Analog->IKK inhibits? DNA DNA NF-κB_n->DNA binds Gene Expression Inflammatory Gene Expression DNA->Gene Expression induces

Caption: Proposed mechanism of NF-κB pathway modulation by Cyclo(Pro-Leu) analogs.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Certain Cyclo(Pro-Leu) analogs can interfere with QS, representing a promising anti-virulence strategy.

QuorumSensing_Inhibition cluster_bacterium Bacterial Cell Autoinducer\nSynthase Autoinducer Synthase Autoinducer\n(AI) Autoinducer (AI) Autoinducer\nSynthase->Autoinducer\n(AI) produces Receptor Receptor Autoinducer\n(AI)->Receptor binds AI_ext Extracellular AI Autoinducer\n(AI)->AI_ext secreted Virulence Gene\nExpression Virulence Gene Expression Receptor->Virulence Gene\nExpression activates Cyclo(Pro-Leu) Analog Cyclo(Pro-Leu) Analog Cyclo(Pro-Leu) Analog->Autoinducer\nSynthase inhibits? Cyclo(Pro-Leu) Analog->Receptor antagonizes AI_ext->Receptor

Caption: General mechanism of quorum sensing inhibition by Cyclo(Pro-Leu) analogs.

Conclusion

The structure-activity relationship of Cyclo(Pro-Leu) analogs is a promising area of research for the development of new therapeutic agents. This guide highlights that modifications in the stereochemistry and amino acid composition of the cyclic dipeptide scaffold can significantly impact its biological activity. The presented data and experimental protocols provide a valuable resource for researchers in the field, facilitating the design and evaluation of novel and more effective Cyclo(Pro-Leu) analogs. Further investigation into the precise molecular targets and mechanisms of action will be crucial for translating these promising compounds into clinical applications.

References

Cyclo(Pro-Leu) vs. Linear Dipeptides: A Comparative Efficacy Analysis in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural conformation of peptides plays a critical role in their biological activity and stability. This guide provides an objective comparison of the cyclic dipeptide Cyclo(Pro-Leu) against its linear counterpart, Pro-Leu, focusing on their efficacy in various bioassays. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to highlight the distinct bioactivities and potential therapeutic advantages of the cyclic scaffold.

Superior Efficacy of Cyclic Peptides: A General Principle

Cyclic peptides, including Cyclo(Pro-Leu), generally exhibit enhanced biological activity compared to their linear analogs. This heightened efficacy is attributed to several key factors:

  • Increased Stability: The cyclic structure provides significant resistance to enzymatic degradation by exopeptidases, leading to a longer in vivo half-life.

  • Conformational Rigidity: Cyclization reduces the flexibility of the peptide backbone, locking it into a bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for biological targets.

  • Improved Cell Permeability: The constrained conformation can facilitate passage across cell membranes, enhancing bioavailability.

A notable example supporting this principle is the study of a cyclic tetrapeptide, cyclo(Pro-homoPro-β3homoPhe-Phe-), and its linear derivative in melanoma cell lines. The cyclic form demonstrated significant cytostatic effects, while the linear version showed no activity, underscoring the importance of the cyclic structure for bioactivity.[1][2]

Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data for the bioactivity of Cyclo(Pro-Leu) and its stereoisomers. Data for the linear Pro-Leu dipeptide in similar assays is largely unavailable in the current literature, a gap that future research may address.

CompoundBioassayTarget Organism/Cell LineEfficacy Metric (IC50/MIC)Reference
Cyclo(L-Leu-L-Pro) AntifungalColletotrichum orbiculareEffective at 100 µg/mL (inhibited conidia germination and appressorium formation)[3][4]
Cyclo(D-Leu-D-Pro) AntifungalColletotrichum orbiculareSignificantly reduced conidia germination and lesion occurrence at 100 µg/mL[3]
Cyclo(D-Leu-L-Pro) AntifungalColletotrichum orbiculareNo significant antifungal activity observed
Cyclo(L-Leu-L-Pro) AnticancerHuman Glioma U87-MG cellsIC50 = 1.3 µM
Cyclo(L-Leu-L-Pro) AnticancerHuman Glioma U251 cellsIC50 = 19.8 µM
Linear Pro-Leu Angiotensin-Converting Enzyme (ACE) InhibitionIn vitro enzyme assayReported to have ACE inhibitory activity, but quantitative data is not readily available.

Experimental Protocols

Antifungal Activity Assay against Colletotrichum orbiculare

This assay evaluates the ability of the peptides to inhibit fungal growth and development.

  • Preparation of Fungal Spore Suspension: C. orbiculare is cultured on potato dextrose agar (B569324) (PDA) for 7-10 days. Conidia are harvested by flooding the plate with sterile distilled water and filtering the suspension through cheesecloth. The concentration of conidia is adjusted to 1 x 10^6 conidia/mL using a hemocytometer.

  • Treatment: The test compounds (Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), Cyclo(D-Leu-L-Pro)) are dissolved in a suitable solvent (e.g., DMSO) and added to the spore suspension to a final concentration of 100 µg/mL. A solvent control is also prepared.

  • Germination and Appressorium Formation Assay: Aliquots of the treated spore suspension are placed on a hydrophobic surface and incubated at 25°C in a humid chamber. After 24 hours, the percentage of germinated conidia and the formation of appressoria are observed and quantified under a microscope.

  • Detached Leaf Assay: Cucumber leaves are detached and wounded. A droplet of the treated spore suspension is placed on the wound site. The leaves are incubated in a humid chamber at 25°C for 5 days, after which the lesion diameter is measured to assess disease severity.

Cytotoxicity Assay against Human Glioma Cells (U87-MG and U251)

This assay determines the concentration of the peptide required to inhibit the growth of cancer cells.

  • Cell Culture: Human glioma cell lines (U87-MG and U251) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are treated with the compounds for 48 hours.

  • MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of dipeptides are mediated through various cellular signaling pathways. For instance, the antifungal activity of certain cyclic dipeptides has been linked to the disruption of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for fungal development and pathogenicity.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclo(Pro-Leu) Cyclo(Pro-Leu) Fungal_Receptor Fungal Cell Surface Receptor Cyclo(Pro-Leu)->Fungal_Receptor Binds and Inhibits MAPKKK MAP Kinase Kinase Kinase Fungal_Receptor->MAPKKK Inhibition MAPKK MAP Kinase Kinase MAPKKK->MAPKK MAPK MAP Kinase MAPKK->MAPK Transcription_Factor Transcription Factor MAPK->Transcription_Factor Gene_Expression Gene Expression (Pathogenicity Genes) Transcription_Factor->Gene_Expression Inhibited Fungal Growth Inhibited Fungal Growth Gene_Expression->Inhibited Fungal Growth

Caption: Putative MAPK signaling pathway inhibition by Cyclo(Pro-Leu).

The following diagram illustrates a general workflow for comparing the bioactivity of cyclic and linear dipeptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis Cyclic Cyclo(Pro-Leu) Antifungal Antifungal Assay Cyclic->Antifungal Anticancer Anticancer Assay Cyclic->Anticancer Enzyme_Inhibition Enzyme Inhibition (e.g., ACE) Cyclic->Enzyme_Inhibition Linear Linear Pro-Leu Linear->Antifungal Linear->Anticancer Linear->Enzyme_Inhibition Quantitative Quantitative Data (IC50, MIC) Antifungal->Quantitative Anticancer->Quantitative Enzyme_Inhibition->Quantitative Comparative Comparative Analysis Quantitative->Comparative

Caption: General workflow for comparative bioactivity studies.

Conclusion

The available evidence strongly suggests that Cyclo(Pro-Leu) possesses significant biological activities, particularly in antifungal and anticancer applications, that are likely superior to its linear counterpart due to the inherent advantages of the cyclic peptide structure. However, a clear research gap exists concerning the direct, quantitative comparison of the bioactivities of Cyclo(Pro-Leu) and the linear Pro-Leu dipeptide. Further studies employing a range of bioassays are warranted to fully elucidate the therapeutic potential of both molecules and to definitively quantify the contribution of cyclization to the efficacy of this dipeptide.

References

Unraveling the Neuroprotective Potential of Cyclo(Pro-Leu): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct cross-study validation of the neuroprotective effects of Cyclo(Pro-Leu) remains a burgeoning field of research, a comparative analysis with its structurally similar and well-researched cyclic dipeptide counterparts, Cyclo(Pro-Phe) and Cyclo(His-Pro), provides compelling insights into its potential therapeutic applications for neurodegenerative disorders.

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds that have garnered significant attention for their diverse biological activities, including neuroprotection. Their rigid structure confers stability and allows for specific interactions with biological targets. This guide synthesizes the existing experimental data on the neuroprotective effects of related CDPs to build a framework for understanding the potential of Cyclo(Pro-Leu).

Comparative Neuroprotective Effects of Cyclic Dipeptides

The neuroprotective properties of CDPs are often attributed to their ability to mitigate oxidative stress and inflammation, two key pathological features of neurodegenerative diseases. The following table summarizes the key findings for Cyclo(Pro-Phe) and Cyclo(His-Pro), which serve as a benchmark for postulating the effects of Cyclo(Pro-Leu).

Cyclic DipeptideModel SystemKey FindingsPutative Mechanism of Action
Cyclo(Pro-Phe) SH-SY5Y neuroblastoma cells (in vitro)- Reduced hydrogen peroxide (H₂O₂)-induced apoptosis and reactive oxygen species (ROS) generation.[1][2][3][4][5] - Prevented the loss of mitochondrial membrane potential. - Inhibited the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP). - Suppressed the activation and nuclear translocation of NF-κB.Partial agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), leading to the inhibition of the pro-inflammatory NF-κB pathway.
Cyclo(His-Pro) PC12 cells, microglial cells (in vitro)- Protected against oxidative stress-induced cell death. - Attenuated neuroinflammation by reducing the production of pro-inflammatory mediators. - Modulated the Nrf2-ARE and NF-κB signaling pathways. - Can cross the blood-brain barrier.Activation of the Nrf2 antioxidant response element (ARE) pathway and inhibition of the pro-inflammatory NF-κB signaling pathway.
Cyclo(Pro-Leu) -Limited direct evidence for neuroprotection. Some byproducts have shown antioxidant activity.Potential antioxidant and anti-inflammatory effects based on structural similarity to other proline-based CDPs.

Experimental Protocols: A Methodological Overview

The neuroprotective effects of CDPs are typically evaluated using a battery of in vitro assays that model the cellular stresses observed in neurodegenerative diseases.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay assesses cell metabolic activity. A reduction in the conversion of MTT to formazan (B1609692) indicates decreased cell viability.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Increased LDH activity in the medium is an indicator of cytotoxicity.

Apoptosis and Oxidative Stress Assays
  • Hoechst 33342 Staining: This fluorescent stain binds to DNA. Condensed or fragmented nuclei, characteristic of apoptosis, can be visualized.

  • Reactive Oxygen Species (ROS) Detection: Probes such as DCFH-DA are used to measure intracellular ROS levels.

  • Mitochondrial Membrane Potential (MMP) Measurement: Dyes like Rhodamine 123 are used to assess the integrity of the mitochondrial membrane. A decrease in MMP is an early indicator of apoptosis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways. For neuroprotection studies, key proteins of interest include:

  • Apoptosis-related proteins: Caspase-3, PARP, Bcl-2 family proteins.

  • Inflammatory pathway proteins: NF-κB (p65), IκBα.

  • Antioxidant pathway proteins: Nrf2, HO-1.

Signaling Pathways in CDP-Mediated Neuroprotection

The neuroprotective effects of CDPs like Cyclo(Pro-Phe) and Cyclo(His-Pro) are mediated through the modulation of key intracellular signaling pathways that regulate cellular responses to stress and inflammation.

G cluster_0 Oxidative Stress / Inflammatory Stimulus cluster_1 Cyclic Dipeptide Intervention cluster_2 Signaling Pathways cluster_3 Cellular Response Stimulus e.g., H₂O₂ NFkB NF-κB Stimulus->NFkB Activates Apoptosis Apoptosis Stimulus->Apoptosis Induces CDP Cyclo(Pro-Phe) / Cyclo(His-Pro) PPARg PPAR-γ CDP->PPARg Activates (Cyclo(Pro-Phe)) Nrf2 Nrf2 CDP->Nrf2 Activates (Cyclo(His-Pro)) CDP->NFkB Inhibits PPARg->NFkB Inhibits Antioxidant Antioxidant Gene Expression (e.g., HO-1) Nrf2->Antioxidant Promotes Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes Antioxidant->Apoptosis Inhibits Neuroprotection Neuroprotection Antioxidant->Neuroprotection Contributes to Inflammation->Apoptosis Contributes to Apoptosis->Neuroprotection Reduced G start Neuronal Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treatment with Cyclo(Pro-Leu) start->pretreatment stress Induction of Neuronal Stress (e.g., H₂O₂) pretreatment->stress assays Cell-Based Assays stress->assays viability Viability/Cytotoxicity (MTT, LDH) assays->viability apoptosis Apoptosis (Hoechst, MMP) assays->apoptosis ros Oxidative Stress (ROS detection) assays->ros western Western Blot Analysis (Signaling Proteins) assays->western end Data Analysis & Conclusion viability->end apoptosis->end ros->end western->end

References

Stereoisomers of Cyclo(Pro-Leu) Exhibit Differential Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antifungal properties of different Cyclo(Pro-Leu) isomers reveals significant variations in their efficacy against various fungal pathogens. These cyclic dipeptides, composed of proline and leucine (B10760876) amino acid residues, demonstrate that stereochemistry plays a crucial role in their biological activity. This guide provides a detailed comparison of the antifungal spectra of Cyclo(L-Pro-L-Leu), Cyclo(D-Pro-D-Leu), Cyclo(L-Pro-D-Leu), and Cyclo(D-Pro-L-Leu), supported by experimental data, to inform researchers and drug development professionals in the fields of mycology and medicinal chemistry.

Comparative Antifungal Spectrum

The antifungal activity of Cyclo(Pro-Leu) isomers has been evaluated against several fungal species, with Minimum Inhibitory Concentration (MIC) and other measures of inhibition being key performance indicators. The data presented in Table 1 summarizes the quantitative antifungal activity of these isomers.

Fungal SpeciesCyclo(L-Pro-L-Leu)Cyclo(D-Pro-D-Leu)Cyclo(L-Pro-D-Leu) / Cyclo(D-Pro-L-Leu)Reference
Aspergillus flavusMIC: 8 µg/mL--[1]
Aspergillus niger---[1]
Colletotrichum orbiculare100 µg/mL (significant inhibition of conidia germination and appressorium formation)100 µg/mL (significant reduction in conidia germination and lesion occurrence)No significant antifungal activity[2][3][4]
Aspergillus parasiticusIC50: 0.20 mg/mL (inhibition of aflatoxin production)IC50: 0.13 mg/mL (inhibition of aflatoxin production)Weaker activity in inhibiting aflatoxin production
Pyricularia oryzaeMIC: 2.5 mg/mL--

Key Observations:

  • Cyclo(L-Pro-L-Leu) (LL-form) and Cyclo(D-Pro-D-Leu) (DD-form) generally exhibit the most potent antifungal activities. For instance, Cyclo(L-Pro-L-Leu) shows a strong inhibitory effect against the germination and development of Colletotrichum orbiculare, the causative agent of anthracnose in cucumber plants. Similarly, both the LL and DD isomers show comparable potency in inhibiting aflatoxin production by Aspergillus parasiticus.

  • The Cyclo(L-Pro-D-Leu) (LD-form) and Cyclo(D-Pro-L-Leu) (DL-form) isomers generally display weaker or no significant antifungal activity against the tested fungi. For example, Cyclo(D-Pro-L-Leu) showed no antifungal activity against Colletotrichum orbiculare.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Cyclo(Pro-Leu) isomers' antifungal spectra.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antifungal activity.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare fungal inoculum (e.g., spore suspension) prepare_compounds Prepare serial dilutions of Cyclo(Pro-Leu) isomers start->prepare_compounds add_compounds Add diluted isomers to respective wells/plates prepare_compounds->add_compounds prepare_media Prepare liquid or solid growth medium (e.g., PDA) inoculate Inoculate medium with fungal suspension prepare_media->inoculate inoculate->add_compounds incubate Incubate at optimal temperature and duration add_compounds->incubate observe Observe for visible growth inhibition incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Fungal Inoculum Preparation: Fungal spores are harvested from a fresh culture on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA). The spore suspension is then adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Compound Dilution: The Cyclo(Pro-Leu) isomers are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the growth medium to achieve a range of concentrations.

  • Inoculation and Incubation: The microtiter plates or petri dishes containing the growth medium and serially diluted compounds are inoculated with the fungal spore suspension. The plates are then incubated under conditions optimal for the specific fungus (e.g., 28°C for 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

Inhibition of Conidial Germination and Appressorium Formation

This assay is particularly relevant for phytopathogenic fungi that require appressorium formation for host penetration.

Antifungal_Development_Assay cluster_setup Experimental Setup cluster_observation Microscopic Observation cluster_quantification Data Quantification spore_suspension Prepare conidial suspension isomer_treatment Treat suspension with Cyclo(Pro-Leu) isomers at various concentrations spore_suspension->isomer_treatment incubation_slide Incubate on a glass slide in a moist chamber isomer_treatment->incubation_slide observe_germination Observe conidial germination under a microscope at set time points incubation_slide->observe_germination observe_appressorium Observe appressorium formation observe_germination->observe_appressorium calculate_inhibition_rate Calculate the percentage of inhibition of germination and appressorium formation relative to a control observe_appressorium->calculate_inhibition_rate

Caption: Assay for Fungal Germination and Appressorium Formation.

Protocol Details:

  • Preparation: A suspension of fungal conidia is prepared and treated with different concentrations of the Cyclo(Pro-Leu) isomers. A control group is treated with the solvent only.

  • Incubation: Droplets of the treated conidial suspension are placed on a hydrophobic surface (e.g., a glass slide) and incubated in a humid chamber to induce germination and appressorium formation.

  • Microscopic Analysis: After a specific incubation period (e.g., 24 hours), the percentage of germinated conidia and the formation of appressoria are quantified by observing at least 100 conidia per replicate under a microscope.

  • Calculation: The inhibition percentage is calculated by comparing the germination and appressorium formation rates in the treated samples to the control.

Conclusion

The stereochemistry of Cyclo(Pro-Leu) dipeptides is a critical determinant of their antifungal activity. The L-Pro-L-Leu and D-Pro-D-Leu isomers consistently demonstrate superior antifungal and anti-mycotoxigenic properties compared to their LD and DL counterparts. This understanding of the structure-activity relationship is invaluable for the rational design and development of novel antifungal agents. Further research should focus on elucidating the precise molecular mechanisms underlying these differences in activity and expanding the evaluation of these isomers against a broader range of clinically and agriculturally important fungal pathogens.

References

Unambiguous Stereochemical Assignment: A Comparative Guide to Electronic Circular Dichroism (ECD) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step.[1] The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral molecules, profoundly influencing its biological activity, toxicity, and pharmacological properties.[2][3] While X-ray crystallography has traditionally been the definitive method for stereochemical assignment, Electronic Circular Dichroism (ECD) spectroscopy, a chiroptical technique, has emerged as a powerful and often more accessible alternative.[1][4]

This guide provides an objective comparison of ECD spectroscopy with other common techniques for unambiguous stereochemical assignment, supported by experimental data and detailed protocols.

At a Glance: Comparing Techniques for Absolute Configuration Determination

The selection of an appropriate method for determining absolute configuration is contingent on several factors, including the nature and quantity of the sample, the presence of chromophores, and the availability of suitable crystals. The following table summarizes the key characteristics of major techniques.

FeatureElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)X-ray CrystallographyNMR with Chiral Derivatizing Agents
Principle Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[1][5]Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][6]Anomalous dispersion of X-rays by atoms in a single crystal.[1][7]Formation of diastereomers with distinct NMR spectra upon reaction with a chiral derivatizing agent.[1]
Sample State Solution or solid state.Solution.[1]Single crystal.[1][7]Solution.
Sample Amount 0.1 - 1 mg[1]1 - 10 mgCrystal dependent1 - 5 mg
Requirement Presence of a chromophore near the stereocenter.[1]No chromophore needed; all organic molecules have IR absorptions.[6]A single, high-quality crystal.[7]Presence of a functional group that can react with the derivatizing agent.
Applicability Broadly applicable to molecules with UV-Vis chromophores.General applicability to chiral molecules.Limited by the ability to grow suitable crystals.[8]Limited by the availability of suitable derivatizing agents and potential for kinetic resolution.
Confidence Level High, especially when combined with quantum chemical calculations.[2][3]High, often complementary to ECD.[9]Unambiguous ("gold standard").[1][7]High, but can be complex to interpret.
The ECD Spectroscopy Workflow for Stereochemical Assignment

The power of modern ECD spectroscopy lies in the synergy between experimental measurements and theoretical calculations.[2] By comparing the experimentally measured ECD spectrum with spectra calculated for all possible stereoisomers, an unambiguous assignment of the absolute configuration can be achieved.

The general workflow is depicted below:

ECD_Workflow cluster_experimental Experimental cluster_computational Computational exp_sample Chiral Molecule in Solution ecd_measurement Measure ECD Spectrum exp_sample->ecd_measurement exp_spectrum Experimental ECD Spectrum ecd_measurement->exp_spectrum comparison Compare Experimental and Calculated Spectra exp_spectrum->comparison mol_structure Propose Stereoisomers (e.g., R and S) conf_search Conformational Search (e.g., MMFF) mol_structure->conf_search dft_opt Optimize Geometries (DFT) conf_search->dft_opt tddft_calc Calculate ECD Spectra (TD-DFT) dft_opt->tddft_calc boltzmann_avg Boltzmann Averaging tddft_calc->boltzmann_avg calc_spectra Calculated ECD Spectra for each Stereoisomer boltzmann_avg->calc_spectra calc_spectra->comparison assignment Unambiguous Stereochemical Assignment comparison->assignment

Caption: General workflow for stereochemical assignment using ECD spectroscopy.

Decision-Making: Choosing the Right Technique

The choice of technique for stereochemical assignment is a critical decision in the research and development process. The following flowchart provides a logical guide for selecting the most appropriate method based on sample characteristics.

Decision_Tree start Start: Need Absolute Configuration crystal Can a single crystal be grown? start->crystal xray Use X-ray Crystallography crystal->xray Yes no_crystal No Crystal crystal->no_crystal No chromophore Does the molecule have a UV-Vis chromophore? no_crystal->chromophore ecd Use ECD Spectroscopy chromophore->ecd Yes no_chromophore No Chromophore chromophore->no_chromophore No vcd Use VCD Spectroscopy no_chromophore->vcd functional_group Reactive functional group present? vcd->functional_group If VCD is inconclusive nmr Use NMR with Chiral Derivatizing Agents functional_group->nmr Yes end Consult specialist functional_group->end No

Caption: Decision tree for selecting a stereochemical assignment technique.

Experimental and Computational Protocols

Experimental ECD Measurement

A high-quality experimental ECD spectrum is the foundation for a reliable stereochemical assignment.

  • Instrumentation: A calibrated circular dichroism spectrometer is required.

  • Sample Preparation:

    • Dissolve the purified chiral compound in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the wavelength range of interest.[10]

    • The concentration should be adjusted to yield a maximum absorbance of approximately 0.8-1.0 in the UV-Vis spectrum. A typical concentration range is 0.1 to 1 mg/mL.

    • Use a quartz cuvette with a known path length (e.g., 1 cm).[11]

  • Data Acquisition:

    • Record the ECD spectrum over a wavelength range that covers all relevant electronic transitions of the chromophores in the molecule.

    • Record a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

    • The data is usually presented in units of molar circular dichroism (Δε) versus wavelength (nm).

Computational ECD Protocol

The theoretical prediction of ECD spectra is crucial for interpreting the experimental data.[2] Time-Dependent Density Functional Theory (TD-DFT) is the most commonly used method for this purpose.[12][13]

  • Software: Quantum chemistry software packages such as Gaussian, Q-Chem, or similar are required.[14]

  • Protocol:

    • Conformational Search: For flexible molecules, a thorough conformational search is essential as the ECD spectrum is a population-weighted average of the spectra of all contributing conformers.[5] This is often performed using molecular mechanics force fields (e.g., MMFF).

    • Geometry Optimization: The geometries of all low-energy conformers identified in the conformational search are then optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[15]

    • ECD Calculation: For each optimized conformer, the ECD spectrum is calculated using TD-DFT. The choice of functional and basis set (e.g., B3LYP/aug-cc-pVDZ) can impact the accuracy of the prediction.[15]

    • Spectral Averaging: The calculated ECD spectra of the individual conformers are averaged based on their Boltzmann populations, which are calculated from their relative free energies.[1]

    • Comparison and Assignment: The final Boltzmann-averaged ECD spectrum for each potential stereoisomer is then compared to the experimental spectrum.[1] A good match in the sign and relative intensity of the Cotton effects allows for the unambiguous assignment of the absolute configuration.[1][3] If the calculated spectrum of the assumed enantiomer matches the experimental one, the assignment is correct. If it is the mirror image, the absolute configuration should be inverted.[5]

Case Study: Stereochemical Assignment of Diketopiperazines

In a study on cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro), each having four possible stereoisomers, ECD spectroscopy was successfully used for their unambiguous differentiation.[16][17] A library of all stereoisomers was synthesized and their ECD spectra were recorded.[16][17][18] These experimental spectra now serve as a reference, allowing for the rapid and confident stereochemical assignment of these diketopiperazines isolated from natural sources by simply comparing their experimental ECD spectrum to the reference data.[10][17] This demonstrates the power of ECD as a sensitive and reproducible method for stereochemical assignment, which is crucial as different stereoisomers can exhibit distinct biological activities.[16][17]

Conclusion

ECD spectroscopy, particularly when coupled with quantum chemical calculations, offers a powerful, sensitive, and broadly applicable method for the unambiguous assignment of absolute configuration.[3][13] While X-ray crystallography remains the gold standard for its definitive nature, ECD provides a more accessible alternative for a wider range of samples, especially for those that are difficult to crystallize.[1][3] For molecules lacking a suitable chromophore, VCD spectroscopy serves as an excellent complementary technique.[9] By understanding the principles, advantages, and limitations of each method, researchers in chemistry and drug development can confidently select the optimal approach for their specific stereochemical challenges, ensuring the safety and efficacy of new chemical entities.

References

A Comparative Analysis of the Biological Activities of Cyclo(Leu-Gly) and Cyclo(Pro-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of two cyclodipeptides, Cyclo(Leu-Gly) and Cyclo(Pro-Leu). The information is compiled from various experimental studies to offer an objective overview of their respective pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

Cyclo(Leu-Gly) and Cyclo(Pro-Leu) are cyclic dipeptides, a class of compounds known for their diverse biological activities. While both molecules share a core diketopiperazine structure, their distinct amino acid compositions—leucine and glycine (B1666218) versus proline and leucine—confer significantly different biological functions. Cyclo(Leu-Gly) has been primarily investigated for its neuromodulatory effects, particularly its influence on the dopaminergic system. In contrast, Cyclo(Pro-Leu) exhibits a broader spectrum of bioactivities, including antimicrobial, anticancer, and quorum sensing inhibitory properties.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Cyclo(Leu-Gly) and Cyclo(Pro-Leu) from various experimental models.

Table 1: Neuromodulatory Effects of Cyclo(Leu-Gly)
Biological EffectExperimental ModelTreatmentKey FindingsReference
Attenuation of Morphine-Induced Dopaminergic SupersensitivityRat model8 mg/kg s.c. of Cyclo(Leu-Gly) co-administered with morphineAttenuated the 3.5-fold increase in apomorphine-induced stereotypic behavior and the 83-fold increase in D2-HI receptor affinity for dopamine (B1211576) agonists following morphine withdrawal.[1]
Inhibition of Morphine ToleranceRat model8 mg/kg intragastric administration of Cyclo(Leu-Gly)Completely blocked the development of tolerance to the analgesic effect of morphine as measured by the tail-flick test.[2]
Blockade of Neuroleptic-Induced Dopamine Receptor SupersensitivityMouse modelConcurrent administration with haloperidol (B65202) (1 mg/kg/day)Blocked the enhanced locomotor activity and hypothermic responses to apomorphine (B128758) induced by chronic haloperidol administration.
Attenuation of Dopamine Receptor Supersensitivity in HypertensionSpontaneously hypertensive ratsChronic administration for 7 daysBlocked the exaggerated hypothermic response to apomorphine.[3][4]
Table 2: Antimicrobial and Anticancer Activities of Cyclo(Pro-Leu) and its Isomers
Biological EffectTarget Organism/Cell LineCompound IsomerQuantitative Data (MIC/IC50)Reference
Antifungal Activity Colletotrichum orbiculareCyclo(L-Leu-L-Pro)100 µg/mL significantly inhibited conidia germination and appressorium formation.
Pyricularia oryzae IFO5994Cyclo(L-Leu-L-Pro)MIC = 2.5 mg/mL
Aspergillus parasiticus SYS-4Cyclo(L-Leu-L-Pro)IC50 = 0.2 mg/mL for aflatoxin production inhibition.
Antibacterial Activity Vancomycin-resistant Enterococcus faecalis (strains K-99-34, K-00-184, K-00-221)Cyclo(L-Leu-L-Pro)MIC = 12.5 µg/mL
Staphylococcus aureus 11471Cyclo(L-Leu-L-Pro)MIC = 17.28 mg/mL
Anticancer Activity K562 (Leukemia)Cyclo(L-Leu-L-Pro)Concentration-dependent inhibition at 1-500 µg/mL.
HL-60 (Leukemia)Cyclo(L-Leu-L-Pro)Concentration-dependent inhibition at 1-500 µg/mL.
U937 (Leukemia)Cyclo(L-Leu-L-Pro)Concentration-dependent inhibition at 1-500 µg/mL.

Signaling Pathways and Mechanisms of Action

Cyclo(Leu-Gly) and the Dopaminergic System

Cyclo(Leu-Gly) primarily exerts its biological effects by modulating the dopaminergic system, specifically the D2 dopamine receptors. Chronic administration of opioids like morphine or neuroleptics such as haloperidol can lead to a state of dopamine receptor supersensitivity, which is implicated in withdrawal symptoms, tolerance, and tardive dyskinesia. Experimental evidence suggests that Cyclo(Leu-Gly) can prevent or attenuate this supersensitivity. The proposed mechanism involves the modulation of the high-affinity state of the D2 receptor (D2-HI), preventing the dramatic increase in agonist binding affinity that characterizes the supersensitive state.

Cyclo_Leu_Gly_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (leading to supersensitivity) CREB->Gene_Expression regulates Morphine Chronic Morphine Administration Morphine->D2R induces supersensitivity (increased affinity) CLG Cyclo(Leu-Gly) CLG->D2R attenuates supersensitivity Cyclo_Pro_Leu_QS_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las synthesizes LasR LasR AHL_las->LasR binds RhlI RhlI LasR->RhlI activates Virulence Virulence Factor Production & Biofilm Formation LasR->Virulence activate AHL_rhl C4-HSL RhlI->AHL_rhl synthesizes RhlR RhlR AHL_rhl->RhlR binds RhlR->Virulence activate CPL Cyclo(Pro-Leu) CPL->LasR inhibits binding CPL->RhlR inhibits binding Morphine_Tolerance_Workflow start Start acclimatize Acclimatize Rats start->acclimatize implant Subcutaneous Implantation of Morphine/Placebo Pellets acclimatize->implant treatment Administer Cyclo(Leu-Gly) or Vehicle implant->treatment analgesia_test Tail-Flick Test for Analgesia treatment->analgesia_test data_analysis Data Analysis (Area Under Curve) analgesia_test->data_analysis end End data_analysis->end MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of Cyclo(Pro-Leu) seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Safety Operating Guide

Navigating the Disposal of Cyclo(Pro-Leu): A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Cyclo(Pro-Leu), a cyclic dipeptide. Adherence to these protocols is paramount to ensure a safe laboratory environment and to uphold environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for Cyclo(Pro-Leu). While current evaluations under the Globally Harmonized System (GHS) do not classify Cyclo(L-Leu-L-Pro) as a hazardous substance, it is prudent to handle it with care to minimize exposure.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to shield against accidental splashes.

  • Lab Coat: A lab coat or protective gown is mandatory to protect clothing and skin.

Engineering Controls:

  • Work in a well-ventilated area. If there is a potential for aerosolization of the solid compound, use a fume hood.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Cyclo(Pro-Leu) is to manage it as a chemical waste product, ensuring it is properly contained, labeled, and transferred to a designated waste management facility. Under no circumstances should Cyclo(Pro-Leu) be disposed of down the drain or in regular solid waste bins. [2][3]

1. Waste Identification and Segregation:

  • Classification: All materials containing Cyclo(Pro-Leu), including the pure compound, solutions, and contaminated labware (e.g., weighing boats, pipette tips, gloves), must be classified as chemical waste.[2][4]

  • Segregation: Keep Cyclo(Pro-Leu) waste separate from other chemical waste streams to prevent unintended reactions.[2][5]

2. Waste Accumulation and Storage:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure lid for collecting Cyclo(Pro-Leu) waste.[5][6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" (as a precautionary measure), the full chemical name "Cyclo(Pro-Leu)", the approximate quantity, and the date of accumulation.[1][7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general traffic and in secondary containment to prevent spills from reaching drains.[6][7]

3. Contaminated Materials and Empty Containers:

  • Solid Waste: All disposables contaminated with Cyclo(Pro-Leu), such as gloves, weighing paper, and paper towels, should be placed in the designated chemical waste container.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a puncture-resistant sharps container that is also labeled as chemical waste.

  • Empty Containers: The original container of Cyclo(Pro-Leu) should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[8] After rinsing, the container label should be defaced, and the container can then be disposed of as regular non-hazardous waste, unless institutional policies state otherwise.[7]

4. Arranging for Final Disposal:

  • Contact Environmental Health & Safety (EHS): Your institution's EHS office is the primary point of contact for arranging the final disposal of chemical waste.[3][4] They will provide specific guidance and schedule a pickup by a licensed hazardous waste contractor.

  • Documentation: Ensure all necessary documentation is completed as required by your institution and local regulations.

Quantitative Data Summary

No specific quantitative limits for the disposal of Cyclo(Pro-Leu) were identified in the available resources. Disposal procedures are dictated by the qualitative assessment of the material as a chemical waste. The following table summarizes the key procedural information.

Procedure Guideline Rationale
Waste Classification Treat as chemical waste.Precautionary measure to ensure proper handling and disposal.
Disposal Route Do not dispose in regular trash or down the drain.Prevents environmental contamination and non-compliance with regulations.[2][3]
Container Labeled, sealed, chemically compatible.Ensures safe containment and clear identification of waste.[5][6]
Contaminated Items Collect as chemical waste.Prevents the spread of chemical contamination.[2][4]
Final Disposal Via institutional EHS and licensed contractor.Ensures compliance with local, state, and federal regulations.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Cyclo(Pro-Leu) and associated materials.

CycloProLeu_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Initial Assessment cluster_disposal_path Disposal Pathway A Cyclo(Pro-Leu) waste generated (pure solid, solution, contaminated items) B Is the material contaminated with Cyclo(Pro-Leu)? A->B C Classify as Chemical Waste B->C Yes G Dispose as regular lab trash (if not otherwise hazardous) B->G No D Place in a labeled, sealed, compatible waste container C->D E Store in designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for pickup and disposal E->F

Caption: Workflow for the proper disposal of Cyclo(Pro-Leu) waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of Cyclo(Pro-Leu), contributing to a secure research environment and the protection of our ecosystem.

References

Personal protective equipment for handling Cyclo(Pro-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This guide provides immediate and essential safety, operational, and disposal information for Cyclo(Pro-Leu), a cyclic dipeptide. While not classified as a hazardous substance under the Globally Harmonized System (GHS), proper precautions are necessary due to its potential for irritation and harm upon exposure.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling Cyclo(Pro-Leu).

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety Goggles/GlassesANSI Z87.1 or EN 166 (EU)Protects eyes from dust particles and potential splashes.[2][3]
Hand Protection Nitrile GlovesChemical-resistantPrevents skin contact with the compound.[3]
Body Protection Laboratory CoatStandard lab coatProtects skin and clothing from contamination.[1][3]
Respiratory Protection Fume Hood or NIOSH-approved respiratorN/ARecommended when handling the powder to avoid inhalation of dust.[1][2][3]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.

Handling:

  • Ventilation: Always handle Cyclo(Pro-Leu) in a well-ventilated area. For powdered forms, it is highly recommended to work within a chemical fume hood to prevent the inhalation of fine particles.[1][2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Minimize Dust: Take care to minimize the generation of dust when handling the solid compound. Use dedicated and clean spatulas and weighing papers for transfers.[3]

  • Hygiene: Wash hands thoroughly after handling the substance.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

Storage:

  • Store the compound in a tightly sealed container to prevent moisture absorption and contamination.[1][2]

  • Keep the container in a dry, cool, and well-ventilated place.[2] Several suppliers recommend storing the product at -20°C for long-term stability.[4][5][6]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures immediately.

Accidental Release:

  • Ensure Safety: Evacuate personnel from the immediate area if necessary and ensure adequate ventilation.

  • Wear PPE: Before cleaning up, don the appropriate personal protective equipment, including a respirator, safety goggles, and heavy rubber gloves.[1]

  • Containment: Prevent the further spread of the spill.

  • Clean-up: Carefully collect the spilled material and place it into a suitable, labeled chemical waste container for disposal.[1][2] Avoid actions that could raise dust.[1][2]

First Aid:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. If irritation or other symptoms occur, get medical attention.[1]

  • Inhalation: Move the individual to fresh air. If the person is not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Disposal Plan

Contaminated materials and unused Cyclo(Pro-Leu) should be disposed of as chemical waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, weighing papers, and any spilled substance, in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.[1]

Workflow for Handling and Disposal of Cyclo(Pro-Leu)

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Procedures A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Weigh Cyclo(Pro-Leu) B->C Proceed to handling D Perform Experimental Procedure C->D E Collect Waste (Unused compound, contaminated items) D->E Procedure complete F Decontaminate Work Area E->F G Dispose of Waste via EHS F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Accidental Spill M Contain and Clean Spill J->M K Personal Exposure L Follow First Aid Measures K->L L->I M->G

Caption: Workflow for the safe handling and disposal of Cyclo(Pro-Leu).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(Pro-Leu)
Reactant of Route 2
Cyclo(Pro-Leu)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.